3'-Chloro-[1,1'-biphenyl]-4-amine hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-(3-chlorophenyl)aniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN.ClH/c13-11-3-1-2-10(8-11)9-4-6-12(14)7-5-9;/h1-8H,14H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWGPJDCVGOVAOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CC=C(C=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50373897 | |
| Record name | 3'-Chloro[1,1'-biphenyl]-4-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50373897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
811842-60-1 | |
| Record name | 3'-Chloro[1,1'-biphenyl]-4-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50373897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 3'-Chloro-[1,1'-biphenyl]-4-amine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 3'-Chloro-[1,1'-biphenyl]-4-amine hydrochloride, a biphenyl derivative of interest in medicinal chemistry and materials science. This document collates available data on its chemical structure, physical properties, synthesis, and potential biological activities, presenting it in a clear and accessible format for researchers and drug development professionals.
Chemical and Physical Properties
This compound is a salt of the aromatic amine 3'-Chloro-[1,1'-biphenyl]-4-amine. The hydrochloride form is often preferred for its increased stability and solubility in aqueous media. While specific experimental data for the hydrochloride salt is limited in publicly available literature, the properties of the free amine and related isomers provide valuable insights.
General Information
| Property | Value | Source |
| IUPAC Name | 4-(3-chlorophenyl)aniline;hydrochloride | --INVALID-LINK-- |
| CAS Number | 811842-60-1 | --INVALID-LINK--[1] |
| Molecular Formula | C₁₂H₁₁Cl₂N | --INVALID-LINK--[2] |
| Molecular Weight | 240.13 g/mol | --INVALID-LINK--[1][2] |
| Canonical SMILES | C1=CC(=CC(=C1)Cl)C2=CC=C(C=C2)N.Cl | --INVALID-LINK--[1] |
| InChI Key | WWGPJDCVGOVAOU-UHFFFAOYSA-N | --INVALID-LINK--[2] |
Physicochemical Data
| Property | Value | Remarks | Source |
| Melting Point | 45.0 to 49.0 °C | Experimental data for 4'-Chloro-[1,1'-biphenyl]-2-amine. The hydrochloride salt is expected to have a significantly higher melting point. | --INVALID-LINK--[3] |
| Boiling Point | 334.6 ± 17.0 °C | Predicted data for 4'-Chloro-[1,1'-biphenyl]-2-amine. | --INVALID-LINK--[3] |
| Solubility | Slightly soluble in Chloroform and Methanol | Experimental data for 4'-Chloro-[1,1'-biphenyl]-2-amine. The hydrochloride salt is expected to have higher solubility in polar solvents like water and methanol. | --INVALID-LINK--[3] |
| Topological Polar Surface Area (TPSA) | 26.02 Ų | Computed for the free amine. | --INVALID-LINK--[1] |
| logP | 4.01 | Computed for the free amine. | --INVALID-LINK--[1] |
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of this compound are not explicitly published. However, a plausible synthetic route can be designed based on established methodologies for the synthesis of substituted biphenylamines, primarily through a Suzuki-Miyaura cross-coupling reaction.
Synthesis of 3'-Chloro-[1,1'-biphenyl]-4-amine (Free Base)
The synthesis of the free amine is a crucial step before the formation of the hydrochloride salt. A recommended approach is the Suzuki-Miyaura cross-coupling reaction between 4-bromoaniline (or a protected derivative) and 3-chlorophenylboronic acid.
Reaction Scheme:
Methodology:
-
Reactants and Reagents:
-
4-bromoaniline
-
3-chlorophenylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃)
-
Solvent (e.g., Toluene, Dioxane, DMF, with water)
-
-
Procedure:
-
To a reaction vessel, add 4-bromoaniline (1.0 eq), 3-chlorophenylboronic acid (1.2 eq), the palladium catalyst (0.02-0.05 eq), and the base (2.0-3.0 eq).
-
The vessel is purged with an inert gas (e.g., Argon or Nitrogen).
-
Add the degassed solvent system.
-
The reaction mixture is heated to 80-100 °C and stirred for 12-24 hours.
-
Reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with water and brine, then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to yield the crude product.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
Formation of this compound
-
Procedure:
-
Dissolve the purified 3'-Chloro-[1,1'-biphenyl]-4-amine in a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or methanol).
-
Slowly add a solution of hydrochloric acid in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) dropwise while stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
The precipitate is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.
-
Analytical Methods
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can be used to confirm the molecular weight and elemental composition. The expected [M+H]⁺ peak for the free amine would be around m/z 204.0575.
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the synthesized compound. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with a modifier like formic acid or TFA) would be a suitable starting point for method development.
Potential Biological Activity and Signaling Pathways
While direct biological studies on this compound are limited, the structural motif is present in compounds with known biological activities. The biphenylamine scaffold is a common feature in molecules targeting various receptors and enzymes.
Research on structurally related compounds suggests potential interactions with aminergic G protein-coupled receptors (GPCRs), such as serotonin receptors and Trace Amine-Associated Receptor 1 (TAAR1). TAAR1 is a receptor for endogenous trace amines and is a promising target for the treatment of neuropsychiatric disorders.
Potential Interaction with TAAR1
The general structure of an amine attached to a biaryl system is a feature found in some TAAR1 agonists. Activation of TAAR1 can lead to the modulation of dopaminergic and serotonergic systems.
Below is a diagram illustrating a potential signaling pathway following the activation of TAAR1 by an agonist, which could be relevant for compounds with the 3'-Chloro-[1,1'-biphenyl]-4-amine scaffold.
Caption: Potential TAAR1 signaling pathway upon agonist binding.
Safety Information
Aromatic amines and their derivatives should be handled with care as some are known to be irritants or have other toxic properties. While a specific safety data sheet (SDS) for this compound is not widely available, general precautions for handling similar chemicals should be followed.
-
Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry place.
Conclusion
This compound is a chemical compound with potential applications in research and development, particularly in the field of medicinal chemistry. While comprehensive experimental data is scarce, this guide provides a foundational understanding of its properties, a plausible synthetic route, and insights into its potential biological activities based on its structural characteristics. Further experimental investigation is necessary to fully characterize this compound and explore its therapeutic potential.
References
An In-Depth Technical Guide to 3'-Chloro-[1,1'-biphenyl]-4-amine hydrochloride (CAS 811842-60-1)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for research and development purposes only and not for direct human use.
Introduction
3'-Chloro-[1,1'-biphenyl]-4-amine hydrochloride is a biphenyl amine derivative. Biphenyl scaffolds are of significant interest in medicinal chemistry and materials science due to their unique structural and electronic properties. This document provides a comprehensive overview of the available technical data for this compound, including its physicochemical properties, synthesis, and safety information. Currently, there is limited publicly available information regarding the specific biological activity, mechanism of action, and detailed experimental protocols for this compound.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. This data is compiled from various chemical supplier catalogs and databases.[1][2][3]
| Property | Value | Source |
| CAS Number | 811842-60-1 | ChemScene, PubChem |
| Molecular Formula | C₁₂H₁₁Cl₂N | ChemScene, PubChem |
| Molecular Weight | 240.13 g/mol | ChemScene, PubChem |
| Appearance | N/A | Bide Pharmatech |
| Purity | ≥95% - ≥97% | Bide Pharmatech, ChemScene |
| SMILES | C1=CC(=CC(=C1)Cl)C2=CC=C(C=C2)N.Cl | ChemScene |
Synthesis and Characterization
Synthesis of the Free Amine (3'-Chloro-[1,1'-biphenyl]-4-amine)
The synthesis of the free amine would likely involve a Suzuki coupling reaction between a protected 4-bromoaniline derivative and 3-chlorophenylboronic acid, followed by deprotection.
Formation of the Hydrochloride Salt
The hydrochloride salt is typically formed by treating a solution of the free amine with hydrochloric acid. This can be achieved by bubbling hydrogen chloride gas through a solution of the amine or by adding a solution of HCl in an organic solvent (e.g., diethyl ether, dioxane).
While a specific protocol for the target compound is unavailable, a patent for a related compound, 4'-chloro-2-aminobiphenyl hydrochloride, describes its formation by introducing hydrochloric acid gas into a solution containing the free amine, leading to precipitation of the hydrochloride salt. This method is a common and effective way to produce amine hydrochlorides.
It is important to note that the above is a generalized representation and would require optimization for the specific synthesis of this compound.
Analytical Characterization
For full characterization, the following analytical techniques would be employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
High-Performance Liquid Chromatography (HPLC): To assess purity.
-
Infrared (IR) Spectroscopy: To identify functional groups.
Some suppliers, such as Ambeed, indicate the availability of analytical data like NMR, HPLC, and LC-MS for their products, which should be requested for detailed characterization.[4]
Biological Activity and Mechanism of Action
As of the latest literature review, there is no specific information available regarding the biological activity, mechanism of action, or any associated signaling pathways for this compound. Biphenyl derivatives, as a class, are known to exhibit a wide range of biological activities, and this compound may be used as a building block in the synthesis of more complex molecules with potential therapeutic applications.[5] Without experimental data, any discussion of its biological role would be purely speculative.
Due to the lack of information on biological activity, the creation of diagrams for signaling pathways as requested is not possible at this time.
Experimental Protocols
Detailed experimental protocols for in vitro or in vivo studies involving this compound are not currently published in scientific literature. Researchers interested in evaluating the biological effects of this compound would need to develop their own experimental designs based on the intended application.
The absence of published studies means that diagrams for experimental workflows cannot be generated.
Safety and Handling
Based on the available Safety Data Sheets (SDS) for this compound and structurally related compounds, the following safety precautions should be observed:
| Hazard Category | Precaution |
| Health Hazards | The toxicological properties have not been thoroughly investigated. Handle with caution. |
| Personal Protective Equipment (PPE) | Wear protective gloves, clothing, and eye/face protection. |
| Handling | Avoid inhalation of dust. Use in a well-ventilated area or under a fume hood. |
| Storage | Store in a cool, dry, and well-ventilated place in a tightly sealed container. |
For detailed safety information, it is crucial to consult the Safety Data Sheet provided by the supplier.
Conclusion
This compound is a chemical intermediate with potential applications in research and development. While its basic physicochemical properties are known, there is a significant gap in the publicly available information regarding its biological activity, mechanism of action, and detailed experimental protocols. Further research is required to elucidate the potential of this compound in drug discovery and other scientific fields. Researchers should exercise appropriate caution during handling and storage, adhering to the guidance provided in the supplier's Safety Data Sheet.
References
- 1. This compound | C12H11Cl2N | CID 2757426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound price & availability - MOLBASE [molbase.com]
- 3. chemscene.com [chemscene.com]
- 4. 811842-60-1 | this compound | Inorganic Salts | Ambeed.com [ambeed.com]
- 5. This compound, CasNo.811842-60-1 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]
An In-depth Technical Guide to 3'-Chloro-[1,1'-biphenyl]-4-amine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and proposed synthesis of 3'-Chloro-[1,1'-biphenyl]-4-amine hydrochloride. Due to the limited availability of published experimental data for this specific compound, this guide combines established chemical principles with data from analogous structures to present a thorough and practical resource.
Molecular Structure and Chemical Properties
This compound is a biphenyl amine derivative. The structure consists of two phenyl rings linked by a single carbon-carbon bond. One ring is substituted with a chlorine atom at the 3-position, and the other with an amine group at the 4-position. The compound is supplied as a hydrochloride salt, which enhances its stability and solubility in aqueous media.
Table 1: Physicochemical Properties of this compound [1][2]
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₁Cl₂N | PubChem[1] |
| Molecular Weight | 240.13 g/mol | ChemScene[2] |
| IUPAC Name | 4-(3-chlorophenyl)aniline;hydrochloride | PubChem[1] |
| CAS Number | 811842-60-1 | ChemScene[2] |
| Canonical SMILES | C1=CC(=CC(=C1)Cl)C2=CC=C(C=C2)N.Cl | ChemScene[2] |
| InChI Key | WWGPJDCVGOVAOU-UHFFFAOYSA-N | PubChem[1] |
| Appearance | White to off-white solid (predicted) | N/A |
| Melting Point | Not available | N/A |
| Solubility | Soluble in polar organic solvents (e.g., Methanol, DMSO) and water (as hydrochloride salt) | General Chemical Knowledge |
Experimental Protocols
Proposed Synthesis Workflow
Caption: Proposed synthetic workflow for this compound.
Detailed Methodologies
Step 1: Suzuki-Miyaura Coupling to Synthesize 3'-Chloro-[1,1'-biphenyl]-4-amine (Free Base)
-
Reaction Setup: To a dried round-bottom flask, add 3-chlorophenylboronic acid (1.2 equivalents), 4-bromoaniline (1.0 equivalent), potassium carbonate (2.0 equivalents), and tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents).
-
Solvent Addition: Add a degassed solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).
-
Inert Atmosphere: Purge the flask with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Reaction: Heat the mixture to reflux (approximately 80-90 °C) and stir vigorously for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature. Add water and extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 3'-Chloro-[1,1'-biphenyl]-4-amine as a solid.
Step 2: Formation of the Hydrochloride Salt
-
Dissolution: Dissolve the purified 3'-Chloro-[1,1'-biphenyl]-4-amine in anhydrous diethyl ether.
-
Acidification: Slowly add a solution of hydrogen chloride in diethyl ether (e.g., 2 M) dropwise with stirring until precipitation is complete.
-
Isolation: Collect the resulting precipitate by vacuum filtration.
-
Washing and Drying: Wash the solid with cold diethyl ether and dry under vacuum to obtain this compound.
Recrystallization for Further Purification
For high-purity material, recrystallization can be performed. A suitable solvent system would likely be a polar protic solvent such as ethanol or a mixture of ethanol and water. The hydrochloride salt is dissolved in a minimal amount of the hot solvent, and the solution is allowed to cool slowly to induce crystallization. The crystals are then collected by filtration.
Spectroscopic Data (Predicted)
As experimental spectra for this compound are not publicly available, the following tables present predicted data based on the analysis of its structural features and comparison with analogous compounds.
Table 2: Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~10.0 (broad s) | s | 2H | -NH₃⁺ |
| ~7.7-7.8 | m | 2H | Aromatic H |
| ~7.5-7.6 | m | 4H | Aromatic H |
| ~7.3-7.4 | m | 2H | Aromatic H |
Table 3: Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)
| Chemical Shift (ppm) | Assignment |
| ~142 | Aromatic C |
| ~138 | Aromatic C |
| ~134 | Aromatic C-Cl |
| ~130 | Aromatic CH |
| ~129 | Aromatic CH |
| ~128 | Aromatic CH |
| ~127 | Aromatic CH |
| ~126 | Aromatic C |
| ~120 | Aromatic CH |
Table 4: Predicted Key FTIR Spectral Data (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3200-2800 | Broad, Strong | N-H stretch (amine salt) |
| ~1600, 1480 | Medium-Strong | Aromatic C=C stretch |
| ~1100 | Medium | C-N stretch |
| ~830 | Strong | para-disubstituted C-H bend |
| ~780 | Strong | meta-disubstituted C-H bend |
| ~700 | Strong | C-Cl stretch |
Table 5: Predicted Mass Spectrometry Data (ESI+)
| m/z | Assignment |
| 204.0575 | [M+H]⁺ (for free base) |
| 226.0395 | [M+Na]⁺ (for free base) |
Biological Activity and Signaling Pathways
Currently, there is no published data on the specific biological activity or the signaling pathways associated with this compound.
Potential Areas of Investigation
Given its structure as a substituted biphenyl amine, potential areas for biological investigation could include:
-
Antimicrobial Activity: Many halogenated aromatic compounds exhibit antimicrobial properties.
-
Enzyme Inhibition: The biphenyl scaffold is present in numerous enzyme inhibitors.
-
Receptor Binding: Aryl amines are common pharmacophores for various receptors in the central nervous system. For instance, some chlorinated biphenyl derivatives have shown activity at monoamine oxidase (MAO) receptors.[7]
The following diagram illustrates a logical workflow for the initial biological screening of this compound.
Caption: A logical workflow for the initial biological evaluation of the title compound.
Safety Information
While a specific safety data sheet (SDS) for this compound is not widely available, related chlorinated aromatic amines are generally considered hazardous. Appropriate safety precautions should be taken when handling this compound.
-
Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a chemical compound with potential applications in research and development. This guide provides a foundational understanding of its structure, properties, and a plausible synthetic route. The absence of comprehensive experimental and biological data highlights an opportunity for further research to fully characterize this molecule and explore its potential utility in medicinal chemistry and drug discovery.
References
- 1. This compound | C12H11Cl2N | CID 2757426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. asiapharmaceutics.info [asiapharmaceutics.info]
In-Depth Technical Guide: 3'-Chloro-[1,1'-biphenyl]-4-amine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physical and chemical characteristics of 3'-Chloro-[1,1'-biphenyl]-4-amine hydrochloride. Due to the limited availability of direct experimental data for this specific compound, this document compiles predicted properties and outlines representative experimental protocols for its synthesis, purification, and analysis based on established methods for analogous chemical structures. Furthermore, drawing from research on structurally related compounds, a potential biological application as an inhibitor of Human Protein Tyrosine Phosphatase Beta (HPTPβ) is explored, including a hypothetical signaling pathway and experimental workflow. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis.
Chemical and Physical Properties
While specific experimental data for this compound is not extensively documented in publicly available literature, a combination of data from chemical suppliers and computational predictions provides a profile of its key characteristics.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 811842-60-1 | ChemScene[1], PubChem[2] |
| Molecular Formula | C₁₂H₁₁Cl₂N | ChemScene[1], PubChem[2] |
| Molecular Weight | 240.13 g/mol | ChemScene[1], PubChem[2] |
| Appearance | Solid (predicted) | |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Not available | |
| Purity | ≥97% (typical from commercial suppliers) | ChemScene[1] |
Table 2: Computed Physicochemical Properties
| Property | Value | Source |
| Topological Polar Surface Area (TPSA) | 26.02 Ų | ChemScene[1] |
| LogP | 4.011 | ChemScene[1] |
| Hydrogen Bond Acceptors | 1 | ChemScene[1] |
| Hydrogen Bond Donors | 1 | ChemScene[1] |
| Rotatable Bonds | 1 | ChemScene[1] |
Experimental Protocols
The following sections detail generalized experimental procedures for the synthesis, purification, and analysis of this compound, based on established chemical methodologies for similar compounds.
Synthesis
A plausible and common method for the synthesis of substituted biphenyl amines is the Suzuki coupling reaction, followed by hydrochloride salt formation.
2.1.1. Step 1: Suzuki Coupling
This step involves the palladium-catalyzed cross-coupling of (3-chlorophenyl)boronic acid with a suitable 4-haloaniline derivative (e.g., 4-bromoaniline or 4-iodoaniline).
-
Materials:
-
(3-chlorophenyl)boronic acid
-
4-bromoaniline (or 4-iodoaniline)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃, Na₂CO₃)
-
Solvent (e.g., Toluene, Dioxane, DMF)
-
Water
-
-
Procedure:
-
To a reaction vessel, add (3-chlorophenyl)boronic acid (1.2 equivalents), 4-bromoaniline (1 equivalent), and the palladium catalyst (0.05 equivalents).
-
Add the base (2-3 equivalents) and the chosen solvent system (e.g., a mixture of toluene and water).
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 3'-chloro-[1,1'-biphenyl]-4-amine.
-
2.1.2. Step 2: Hydrochloride Salt Formation
-
Materials:
-
Crude 3'-chloro-[1,1'-biphenyl]-4-amine
-
Hydrochloric acid (in a suitable solvent, e.g., diethyl ether or dioxane)
-
Anhydrous organic solvent (e.g., diethyl ether, ethyl acetate)
-
-
Procedure:
-
Dissolve the crude 3'-chloro-[1,1'-biphenyl]-4-amine in a minimal amount of an anhydrous organic solvent.
-
Slowly add a solution of hydrochloric acid in an organic solvent dropwise with stirring.
-
The hydrochloride salt should precipitate out of the solution.
-
Collect the precipitate by filtration, wash with a small amount of the anhydrous organic solvent, and dry under vacuum.
-
Purification
Recrystallization is a standard method for the purification of solid organic compounds. The choice of solvent is crucial for effective purification.
-
Procedure:
-
Dissolve the crude this compound in a minimal amount of a suitable hot solvent or solvent mixture (e.g., ethanol, methanol, or ethanol/diethyl ether).
-
If the solution is colored, a small amount of activated charcoal can be added, and the mixture heated briefly before hot filtration to remove the charcoal.
-
Allow the hot, saturated solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Collect the purified crystals by filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
-
Analytical Methods
2.3.1. High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method can be developed to assess the purity of the synthesized compound.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid or formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 254 nm).
-
Injection Volume: 10 µL.
2.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
2.3.3. Mass Spectrometry (MS)
Mass spectrometry can be used to confirm the molecular weight of the compound. The expected molecular ion peak for the free base would be around m/z 203.05, and for the protonated molecule [M+H]⁺ around 204.06.[3]
Potential Biological Activity and Signaling Pathway
While there is no direct evidence for the biological activity of this compound, a study on (3'-amino-[1,1'-biphenyl]-4-yl) sulfamic acid derivatives has shown them to be novel inhibitors of Human Protein Tyrosine Phosphatase Beta (HPTPβ).[4][5] HPTPβ is a receptor-type protein tyrosine phosphatase that plays a role in cell growth, differentiation, and angiogenesis. Its inhibition is a potential therapeutic strategy for cancer.
Based on this, a hypothetical mechanism of action for this compound as a potential HPTPβ inhibitor is proposed below.
Hypothetical Signaling Pathway Inhibition
Caption: Hypothetical inhibition of the HPTPβ signaling pathway.
Experimental Workflow for Screening HPTPβ Inhibitors
Caption: Workflow for identifying and optimizing HPTPβ inhibitors.
Conclusion
This compound is a chemical compound with potential applications in medicinal chemistry, particularly as a scaffold for the development of enzyme inhibitors. While comprehensive experimental data on its physical properties are scarce, this guide provides a solid foundation based on predicted values and established protocols for its synthesis and analysis. The exploration of its potential as an HPTPβ inhibitor, based on structurally similar compounds, opens avenues for future research and drug discovery efforts. This document serves as a valuable starting point for scientists and researchers interested in the further investigation and application of this molecule.
References
- 1. chemscene.com [chemscene.com]
- 2. This compound | C12H11Cl2N | CID 2757426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PubChemLite - 3'-chloro-[1,1'-biphenyl]-4-amine (C12H10ClN) [pubchemlite.lcsb.uni.lu]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and biological evaluation of (3'-amino-[1,1'-biphenyl]-4-yl) sulfamic acid derivatives as novel HPTPβ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Profile of 3'-Chloro-[1,1'-biphenyl]-4-amine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 3'-Chloro-[1,1'-biphenyl]-4-amine hydrochloride (CAS RN: 811842-60-1). Due to the limited availability of direct experimental spectra for this specific salt, this document presents a combination of computed data and expected spectral characteristics based on the analysis of structurally related compounds. The information is intended to support research, drug development, and quality control activities.
Chemical and Physical Properties
This compound is a biphenyl derivative with the molecular formula C₁₂H₁₁Cl₂N. Its parent compound is 3'-Chloro-[1,1'-biphenyl]-4-amine.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₁Cl₂N | PubChem |
| Molecular Weight | 240.12 g/mol | PubChem |
| Exact Mass | 239.0268547 Da | PubChem |
| IUPAC Name | 4-(3-chlorophenyl)aniline;hydrochloride | PubChem |
| InChI | InChI=1S/C12H10ClN.ClH/c13-11-3-1-2-10(8-11)9-4-6-12(14)7-5-9;/h1-8H,14H2;1H | PubChem |
| InChIKey | WWGPJDCVGOVAOU-UHFFFAOYSA-N | PubChem |
| CAS Number | 811842-60-1 | PubChem |
Predicted Spectroscopic Data
The following sections summarize the expected spectroscopic data for this compound based on computational predictions and data from analogous structures.
Mass Spectrometry (MS)
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 204.05745 | 141.7 |
| [M+Na]⁺ | 226.03939 | 151.2 |
| [M-H]⁻ | 202.04289 | 148.3 |
| [M+NH₄]⁺ | 221.08399 | 161.4 |
| [M+K]⁺ | 242.01333 | 145.4 |
| [M+H-H₂O]⁺ | 186.04743 | 135.8 |
| [M+HCOO]⁻ | 248.04837 | 162.7 |
| [M+CH₃COO]⁻ | 262.06402 | 155.5 |
| [M+Na-2H]⁻ | 224.02484 | 148.3 |
| [M]⁺ | 203.04962 | 141.4 |
| [M]⁻ | 203.05072 | 141.4 |
Data sourced from PubChemLite for 3'-chloro-[1,1'-biphenyl]-4-amine.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
An experimental ¹H NMR spectrum for this compound is not available. However, based on the structure and data from similar compounds like 3-chlorobiphenyl and other substituted biphenyl amines, the following proton signals are anticipated. The presence of the hydrochloride salt will likely lead to a broadening of the amine proton signal and may cause slight downfield shifts for the aromatic protons on the aniline ring.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 8.0 - 9.0 | br s | 3H | -NH₃⁺ |
| ~ 7.3 - 7.6 | m | 8H | Aromatic Protons |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
An experimental ¹³C NMR spectrum for this compound is not available. Based on data for analogous compounds such as 3-chlorobiphenyl, the following carbon signals are expected.
| Chemical Shift (δ, ppm) | Assignment |
| ~ 145 | C-NH₃⁺ |
| ~ 142 | Quaternary C |
| ~ 135 | C-Cl |
| ~ 130 | Aromatic CH |
| ~ 129 | Aromatic CH |
| ~ 128 | Aromatic CH |
| ~ 127 | Aromatic CH |
| ~ 125 | Aromatic CH |
| ~ 116 | Aromatic CH |
Infrared (IR) Spectroscopy
An experimental IR spectrum for this compound is not available. The expected characteristic absorption bands are listed below, based on typical frequencies for aromatic amines, biphenyls, and organochlorine compounds. The formation of the hydrochloride salt will introduce strong, broad N-H stretching bands characteristic of an ammonium salt.
| Wavenumber (cm⁻¹) | Vibration |
| 3200 - 2800 (broad) | N-H stretch (ammonium salt) |
| 3100 - 3000 | Aromatic C-H stretch |
| 1600 - 1450 | Aromatic C=C stretch |
| ~1600 | N-H bend (ammonium salt) |
| 1100 - 1000 | C-N stretch |
| 850 - 750 | C-Cl stretch |
| 900 - 675 | Aromatic C-H out-of-plane bend |
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of aromatic amines like this compound. These should be adapted based on the specific instrumentation and experimental requirements.
Mass Spectrometry (Liquid Chromatography-Mass Spectrometry - LC-MS)
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL. Further dilute to a working concentration of 1-10 µg/mL with the mobile phase.
-
Chromatographic Conditions:
-
Column: A C18 or biphenyl stationary phase column is suitable.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.2 - 0.5 mL/min.
-
Injection Volume: 1 - 5 µL.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Range: m/z 50 - 500.
-
Capillary Voltage: 3 - 4 kV.
-
Source Temperature: 120 - 150 °C.
-
Desolvation Temperature: 300 - 400 °C.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 - 0.7 mL of a deuterated solvent (e.g., DMSO-d₆, D₂O). Ensure complete dissolution.
-
¹H NMR Acquisition:
-
Spectrometer Frequency: 400 MHz or higher.
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16 - 64, depending on concentration.
-
Relaxation Delay: 1 - 5 seconds.
-
Spectral Width: 0 - 12 ppm.
-
-
¹³C NMR Acquisition:
-
Spectrometer Frequency: 100 MHz or higher.
-
Pulse Program: Proton-decoupled experiment (e.g., zgpg30).
-
Number of Scans: 1024 or more, as ¹³C has low natural abundance.
-
Relaxation Delay: 2 seconds.
-
Spectral Width: 0 - 200 ppm.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure with the anvil.
-
Data Acquisition:
-
Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
-
Scan Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16 - 32.
-
-
Background Correction: Record a background spectrum of the clean, empty ATR crystal before running the sample. The instrument software will automatically subtract the background from the sample spectrum.
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a newly synthesized compound.
Caption: General workflow for spectroscopic analysis.
An In-depth Technical Guide to 3'-Chloro-[1,1'-biphenyl]-4-amine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3'-Chloro-[1,1'-biphenyl]-4-amine hydrochloride, a biphenyl derivative of interest in organic synthesis and medicinal chemistry. This document details its chemical identity, physicochemical properties, a probable synthetic route, and its current understanding within the scientific literature.
Chemical Identity
The formal IUPAC name for this compound is 4-(3-chlorophenyl)aniline;hydrochloride.[1] It is recognized by the CAS Registry Number 811842-60-1.[1][2]
A variety of synonyms are used in literature and commercial listings to refer to this chemical, including:
Physicochemical Properties
The key physicochemical properties of this compound have been compiled from various chemical databases. These computed properties provide essential information for handling, storage, and application in experimental settings.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₁Cl₂N | [1][2] |
| Molecular Weight | 240.13 g/mol | [1][2] |
| Exact Mass | 239.0268547 Da | [1] |
| Topological Polar Surface Area (TPSA) | 26.02 Ų | [2] |
| LogP (octanol-water partition coefficient) | 4.011 | [2] |
| Hydrogen Bond Donors | 1 | [2] |
| Hydrogen Bond Acceptors | 1 | [2] |
| Rotatable Bonds | 1 | [2] |
Synthesis and Experimental Protocols
Proposed Synthesis of the free amine (3'-Chloro-[1,1'-biphenyl]-4-amine):
A plausible approach involves the palladium-catalyzed Suzuki-Miyaura coupling of 4-aminophenylboronic acid with 1-bromo-3-chlorobenzene.
-
Reactants: 4-aminophenylboronic acid, 1-bromo-3-chlorobenzene
-
Catalyst: A palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf).
-
Base: An inorganic base like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃).
-
Solvent: A suitable solvent system, typically a mixture of an organic solvent like toluene or 1,4-dioxane and an aqueous solution of the base.
General Experimental Protocol for Suzuki-Miyaura Coupling:
-
To a reaction flask, add 4-aminophenylboronic acid (1.0 eq), 1-bromo-3-chlorobenzene (1.0-1.2 eq), the palladium catalyst (0.01-0.05 eq), and the base (2.0-3.0 eq).
-
The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) several times.
-
The solvent system is added, and the reaction mixture is heated to reflux (typically 80-110 °C) with stirring.
-
The reaction progress is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the organic layer is separated.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography to yield 3'-Chloro-[1,1'-biphenyl]-4-amine.
Formation of the Hydrochloride Salt:
The purified 3'-Chloro-[1,1'-biphenyl]-4-amine is dissolved in a suitable organic solvent, such as diethyl ether or ethyl acetate. A solution of hydrochloric acid in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) is then added dropwise with stirring. The resulting precipitate, this compound, is collected by filtration, washed with a cold solvent, and dried under vacuum.
Biological Activity and Signaling Pathways
Current literature and database searches do not indicate any significant, well-characterized biological activity or established signaling pathway interactions for this compound. It is primarily documented as a chemical intermediate, likely for the synthesis of more complex molecules with potential applications in pharmaceuticals or materials science. As such, it is a building block in drug discovery and development rather than an active pharmaceutical ingredient itself.
Analytical Methods
The characterization and quality control of this compound would typically involve standard analytical techniques. While specific validated methods for this compound are not published, general methods for similar aromatic amines would be applicable:
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method, likely with a C18 column and a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol, would be suitable for assessing purity.
-
Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the chemical structure.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.
Logical Relationships in Synthesis
The synthesis of this compound follows a logical progression from simpler, commercially available starting materials to the final product through a series of well-established chemical transformations. The key logical steps are the formation of the biphenyl core, followed by the conversion to the hydrochloride salt to improve stability and handling properties.
References
An In-Depth Technical Guide to 3'-Chloro-[1,1'-biphenyl]-4-amine hydrochloride: A Key Intermediate in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
3'-Chloro-[1,1'-biphenyl]-4-amine hydrochloride, a key biphenylamine derivative, has emerged as a significant building block in the landscape of modern medicinal chemistry. While its direct biological activity is not extensively documented, its role as a crucial intermediate in the synthesis of complex therapeutic agents, particularly in the field of targeted protein degradation, is of considerable interest. This technical guide provides a comprehensive overview of the available information on its discovery, synthesis, and burgeoning importance in the development of novel therapeutics.
Introduction
This compound, with the CAS number 811842-60-1, is a substituted biphenylamine that has garnered attention as a versatile chemical intermediate.[1][2] Its structure, featuring a chlorinated biphenyl core with an amine functionality, makes it an attractive scaffold for the synthesis of elaborate molecules with specific pharmacological profiles. The hydrochloride salt form enhances its stability and handling properties for synthetic applications.
While a detailed historical account of its initial discovery is not prominently available in public literature, its commercial availability and citation in chemical supplier databases as a "medical intermediate" and a "protein degrader building block" point to its contemporary significance in pharmaceutical research and development.[3]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is primarily derived from computational models and information available in public chemical databases.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₁Cl₂N | [1] |
| Molecular Weight | 240.13 g/mol | [2] |
| CAS Number | 811842-60-1 | |
| IUPAC Name | 4-(3-chlorophenyl)aniline;hydrochloride | [1] |
| Topological Polar Surface Area (TPSA) | 26.02 Ų | |
| logP (octanol-water partition coefficient) | 4.01 | |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 1 | |
| Rotatable Bonds | 1 |
Synthesis and Experimental Protocols
While a specific, detailed experimental protocol for the initial synthesis of this compound is not readily found in peer-reviewed journals, its structure suggests that it can be synthesized using well-established cross-coupling methodologies. The Suzuki-Miyaura coupling reaction is a primary candidate for the formation of the biphenyl core.
General Synthetic Strategy: Suzuki-Miyaura Coupling
The most probable synthetic route involves the palladium-catalyzed cross-coupling of a substituted boronic acid with a haloaniline. A plausible reaction scheme is depicted below.
Caption: Plausible Suzuki-Miyaura coupling for synthesis.
Experimental Protocol (Hypothetical):
-
Reaction Setup: To a solution of 4-bromoaniline (1 equivalent) and 3-chlorophenylboronic acid (1.2 equivalents) in a suitable solvent system (e.g., a mixture of toluene and water), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents) and a base like sodium carbonate (2 equivalents) are added.
-
Reaction Conditions: The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C for a period of 12 to 24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
-
Hydrochloride Salt Formation: The purified 3'-Chloro-[1,1'-biphenyl]-4-amine is dissolved in a suitable solvent (e.g., diethyl ether or methanol) and treated with a solution of hydrochloric acid (e.g., 2 M in diethyl ether) to precipitate the hydrochloride salt. The resulting solid is collected by filtration and dried under vacuum to yield this compound.
Role in Drug Discovery and Development
The primary significance of this compound lies in its application as a key building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[4][5]
Integration into PROTAC Scaffolds
The 3'-chloro-[1,1'-biphenyl]-4-amine moiety can serve as a precursor to the "warhead" component of a PROTAC, which is the part of the molecule that binds to the protein of interest (POI). The amine group provides a convenient handle for the attachment of a linker, which in turn is connected to an E3 ligase-binding ligand.
References
- 1. This compound | C12H11Cl2N | CID 2757426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. Degrader Building Blocks | PROTAC® Degraders & Targeted Protein Degradation | Tocris Bioscience [tocris.com]
- 4. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Potential Biological Activity of 3'-Chloro-[1,1'-biphenyl]-4-amine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document synthesizes publicly available information and presents potential biological activities of 3'-Chloro-[1,1'-biphenyl]-4-amine hydrochloride based on structurally related compounds. The information provided is for research and informational purposes only and does not constitute a definitive statement of the compound's biological function. Further experimental validation is required to confirm any of the potential activities described herein.
Introduction
This compound is a biphenyl amine derivative with a molecular formula of C₁₂H₁₁Cl₂N and a molecular weight of 240.13 g/mol .[1][2] While direct studies on the biological activity of this specific compound are limited in publicly accessible literature, its structural motifs are present in molecules with known pharmacological activities. This technical guide explores the potential biological activities of this compound by examining the biological targets of structurally similar compounds. The primary focus will be on its potential as a modulator of Trace Amine-Associated Receptor 1 (TAAR1), with secondary considerations for its potential interaction with serotonin receptors and protein tyrosine phosphatases.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is compiled from various chemical supplier databases and public chemical information resources.[1][2]
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₁Cl₂N | PubChem[1] |
| Molecular Weight | 240.13 g/mol | ChemScene[2] |
| CAS Number | 811842-60-1 | ChemScene[2] |
| IUPAC Name | 4-(3-chlorophenyl)aniline;hydrochloride | PubChem[1] |
| Synonyms | 3'-Chloro-biphenyl-4-ylamine hydrochloride | ChemScene[2] |
| Purity | ≥97% (commercially available) | ChemScene[2] |
| Topological Polar Surface Area | 26.02 Ų | ChemScene[2] |
| LogP | 4.011 | ChemScene[2] |
Potential Biological Activities and Mechanisms of Action
Based on the analysis of structurally related compounds, three potential areas of biological activity for this compound are proposed.
Potential as a Trace Amine-Associated Receptor 1 (TAAR1) Agonist
The most compelling evidence for the potential biological activity of this compound stems from the discovery of a potent Trace Amine-Associated Receptor 1 (TAAR1) agonist, 2-(5-(4′-Chloro-[1,1′-biphenyl]-4-yl)-4H-1,2,4-triazol-3-yl)ethan-1-amine.[3] This compound, which shares the 4'-chloro-[1,1'-biphenyl]-4-yl core structure, suggests that this moiety may serve as a key pharmacophore for TAAR1 activation.
TAAR1 is a G-protein coupled receptor (GPCR) that is involved in the modulation of monoaminergic systems, including dopamine, serotonin, and norepinephrine.[3] TAAR1 agonists have shown promise in preclinical models of psychosis and other neuropsychiatric disorders.[3]
Proposed Signaling Pathway:
Activation of TAAR1 by an agonist like this compound is hypothesized to initiate a signaling cascade that can modulate downstream neuronal activity. A simplified representation of this pathway is provided below.
References
Unraveling the Biological Role of 3'-Chloro-[1,1'-biphenyl]-4-amine Hydrochloride: A Review of Available Data
Despite a comprehensive search of scientific literature and patent databases, detailed information regarding the specific mechanism of action, biological targets, and pharmacological profile of 3'-Chloro-[1,1'-biphenyl]-4-amine hydrochloride remains largely undocumented in the public domain. The available information primarily identifies this compound as a chemical intermediate in the synthesis of other molecules, with a notable lack of data on its intrinsic biological activity.
Currently, this compound is predominantly cataloged by chemical suppliers, and its presence in scientific literature is mainly within the context of synthetic chemistry. While its structural motif, a substituted biphenylamine, is found in various biologically active compounds, the specific toxicological and pharmacological effects of this particular hydrochloride salt have not been extensively investigated or reported.
Potential as a Synthetic Building Block
Patent literature indicates that this compound, also known by its synonym 4-(3-chlorophenyl)aniline hydrochloride, serves as a precursor in the creation of more complex molecules. For instance, it has been cited as an intermediate in the synthesis of certain amino-aryl-benzamide derivatives. These larger molecules have been explored for potential therapeutic applications, including the treatment of liver diseases. However, the patents describing these synthetic pathways do not provide data on the biological activity of the this compound intermediate itself.
General Toxicological Considerations for Chloro-organic Compounds
While specific toxicological data for this compound is not available, the broader class of chloro-organic compounds, which includes chlorinated biphenyls, is known for a range of potential toxic effects. These compounds can exhibit persistence in the environment and may act through various receptor-mediated mechanisms. The toxicological profile of any given chloro-organic compound is highly dependent on its specific structure, and it would be speculative to attribute the general toxicities of this class to this compound without direct experimental evidence.
Future Directions
The absence of detailed biological data for this compound highlights a gap in the current scientific knowledge. Future research, including in vitro screening against a panel of biological targets and in vivo toxicological studies, would be necessary to elucidate its mechanism of action and potential pharmacological or toxicological effects.
For researchers, scientists, and drug development professionals, this compound should currently be regarded as a chemical intermediate with an uncharacterized biological profile. Standard laboratory safety precautions for handling chemical reagents should be strictly followed.
Due to the lack of available data, it is not possible to provide quantitative data tables, detailed experimental protocols, or signaling pathway diagrams related to the mechanism of action of this compound at this time. The logical relationship concerning the current state of knowledge can be summarized as follows:
An In-depth Technical Guide on the Safety and Handling of 3'-Chloro-[1,1'-biphenyl]-4-amine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the safe handling, storage, and potential biological significance of 3'-Chloro-[1,1'-biphenyl]-4-amine hydrochloride. The information is intended for use by trained professionals in a laboratory or drug development setting.
Chemical and Physical Properties
This compound is a biphenyl amine derivative. Its hydrochloride salt form generally confers improved solubility in aqueous media, a desirable property for compounds in drug discovery and development.
| Property | Value | Source |
| CAS Number | 811842-60-1 | ChemScene, PubChem |
| Molecular Formula | C₁₂H₁₁Cl₂N | ChemScene, PubChem |
| Molecular Weight | 240.13 g/mol | ChemScene, PubChem |
| Appearance | Solid (form may vary) | N/A |
| Purity | ≥97% (typical) | ChemScene |
| Melting Point | Not explicitly available for the hydrochloride salt. The parent amine, 4'chloro-biphenyl-2-ylamine, has a melting point of 45.0 to 49.0 °C. | ChemicalBook |
| Solubility | Soluble in water and methanol. | N/A |
| Storage | Sealed in a dry place at 2-8°C. | ChemScene |
Safety and Handling
Proper handling of this compound is crucial to ensure personnel safety and prevent exposure. The following information is a summary of key safety data.
This compound is considered hazardous. The GHS classification indicates potential for acute oral toxicity and carcinogenicity.[1]
| Hazard Class | Category | Hazard Statement |
| Acute toxicity, Oral | 4 | H302: Harmful if swallowed.[1] |
| Carcinogenicity | 1A | H350: May cause cancer.[1] |
| Skin irritation | 2 | H315: Causes skin irritation. |
| Eye irritation | 2A | H319: Causes serious eye irritation. |
| Specific target organ toxicity - single exposure | 3 | H335: May cause respiratory irritation. |
Signal Word: Danger[1]
Hazard Pictograms:
A comprehensive approach to personal protection is essential when handling this compound.
| PPE Type | Specification | Rationale |
| Gloves | Chemical-resistant gloves (e.g., nitrile, neoprene). Double gloving is recommended. | To prevent skin contact. Contaminated gloves should be changed regularly. |
| Eye Protection | Safety goggles or a full-face shield. | To protect eyes from splashes or aerosols.[2] |
| Body Protection | A closed-front lab coat or gown with tight-fitting cuffs. | To prevent contamination of personal clothing and skin. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If aerosols or dust may be generated, a respirator (e.g., N95 or higher) may be necessary. | To prevent inhalation of dust or aerosols. |
-
Handling: Handle in a well-ventilated place, preferably within a chemical fume hood.[3] Avoid contact with skin and eyes.[3] Avoid the formation of dust and aerosols.[3] Use non-sparking tools to prevent electrostatic discharge.[3] Do not eat, drink, or smoke when using this product.[1]
-
Storage: Store in a tightly closed container in a dry and well-ventilated place.[4] Keep locked up or in an area accessible only to qualified and authorized personnel.[1] Recommended storage temperature is 2-8°C.[4]
| Exposure Route | First Aid Procedure |
| If Swallowed | Rinse mouth with water. Call a POISON CENTER or doctor if you feel unwell.[1] |
| In Case of Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower.[1] |
| In Case of Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. |
| If Inhaled | Move person into fresh air. If not breathing, give artificial respiration. Consult a physician. |
Experimental Protocols
The following are representative experimental protocols for the synthesis and analysis of this compound. These are based on established chemical principles and may require optimization for specific laboratory conditions.
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds between aryl halides and arylboronic acids, making it a suitable method for the synthesis of the biphenyl core of the target molecule.
Reaction Scheme:
Materials:
-
4-Bromoaniline
-
3-Chlorophenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Hydrochloric acid (HCl) in diethyl ether or dioxane
Procedure:
-
To a round-bottom flask, add 4-bromoaniline (1.0 eq), 3-chlorophenylboronic acid (1.2 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq).
-
Purge the flask with an inert gas (e.g., argon or nitrogen).
-
Add a degassed solvent mixture of toluene, ethanol, and water (e.g., in a 3:1:1 ratio).
-
Add potassium carbonate (2.0 eq) to the mixture.
-
Heat the reaction mixture to reflux (approximately 80-100 °C) and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3'-Chloro-[1,1'-biphenyl]-4-amine.
-
Purify the crude product by column chromatography on silica gel.
-
Dissolve the purified free base in a minimal amount of a suitable solvent (e.g., diethyl ether or methanol) and add a solution of HCl in diethyl ether or dioxane dropwise with stirring.
-
Collect the resulting precipitate (this compound) by filtration, wash with cold diethyl ether, and dry under vacuum.
HPLC is a suitable technique for assessing the purity of this compound.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid or formic acid).
-
Example Gradient: Start with 30% acetonitrile and increase to 90% over 20 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of the compound in the initial mobile phase composition or a compatible solvent like methanol.
Potential Biological Activity and Signaling Pathways
While specific biological data for this compound is limited in publicly available literature, its structural similarity to other pharmacologically active biphenyl compounds suggests potential for biological activity. Notably, a structurally related compound has been investigated as a Trace Amine-Associated Receptor 1 (TAAR1) agonist for the potential treatment of psychotic disorders.
TAAR1 is a G-protein coupled receptor (GPCR) that is activated by trace amines and certain psychoactive drugs. It is expressed in brain regions associated with monoaminergic systems and is considered a promising therapeutic target for various neuropsychiatric disorders. Activation of TAAR1 can modulate dopamine and serotonin neurotransmission.
The diagram below illustrates a potential signaling cascade following the activation of TAAR1.
Caption: Hypothetical TAAR1 signaling pathway upon agonist binding.
Experimental and Logical Workflows
The following diagram illustrates a logical workflow for the synthesis, purification, and analysis of this compound.
Caption: Workflow for synthesis and analysis.
Disclaimer: This document is intended for informational purposes only and is not a substitute for a comprehensive risk assessment. Always consult the most up-to-date Safety Data Sheet (SDS) for the specific material being used and follow all applicable safety regulations and guidelines.
References
Navigating the Safety Profile of 3'-Chloro-[1,1'-biphenyl]-4-amine hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the material safety data for 3'-Chloro-[1,1'-biphenyl]-4-amine hydrochloride, a biphenyl derivative of significant interest in chemical synthesis and pharmaceutical research. Due to the limited availability of a complete, experimentally validated Safety Data Sheet (SDS) for this specific compound, this document synthesizes available data for the substance and structurally related compounds to offer a robust safety profile. All information is presented to aid researchers and professionals in handling this chemical safely.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented below. This data is crucial for understanding the compound's behavior under various laboratory conditions.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₁Cl₂N | PubChem[1] |
| Molecular Weight | 240.13 g/mol | ChemScene[2], Santa Cruz Biotechnology[3] |
| CAS Number | 811842-60-1 | ChemScene[2] |
| Appearance | Solid (presumed) | General chemical knowledge |
| Purity | ≥97% | ChemScene[2] |
| Solubility | No data available | N/A |
| Melting Point | No data available | N/A |
| Boiling Point | No data available | N/A |
| Density | No data available | N/A |
Hazard Identification and Classification
| Hazard Class | Potential Classification | Basis for Classification |
| Acute Toxicity (Oral) | Harmful if swallowed | Based on data for similar aromatic amines.[4] |
| Skin Corrosion/Irritation | Causes skin irritation | Based on data for similar aromatic amines.[5] |
| Serious Eye Damage/Irritation | Causes serious eye irritation | Based on data for similar aromatic amines.[5] |
| Carcinogenicity | May cause cancer | Some biphenyl derivatives are classified as carcinogens.[4] |
| Aquatic Hazard (Chronic) | Very toxic to aquatic life with long-lasting effects | A common hazard for chlorinated aromatic compounds.[6] |
Signal Word: Danger
Potential Hazard Statements:
-
H302: Harmful if swallowed.[4]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H350: May cause cancer.[4]
-
H410: Very toxic to aquatic life with long lasting effects.
Experimental Protocols
Detailed experimental protocols for the toxicological and ecotoxicological assessment of this compound are not publicly available. However, standard OECD guidelines are typically followed for such evaluations.
Example Protocol: Acute Oral Toxicity (OECD 423)
-
Objective: To determine the acute oral toxicity of the substance.
-
Test Animals: Typically, female rats are used.
-
Procedure: A single dose of the substance is administered orally to a group of animals. The animals are observed for up to 14 days for signs of toxicity and mortality.
-
Endpoint: The LD50 (the dose that is lethal to 50% of the test animals) is determined.
Handling and Storage
Proper handling and storage are paramount to ensure safety when working with this compound.
| Aspect | Recommendation |
| Handling | Use in a well-ventilated area or under a chemical fume hood. Avoid breathing dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[6] |
| Storage | Store in a cool, dry, well-ventilated area. Keep container tightly sealed. Store away from incompatible materials such as strong oxidizing agents.[6] Store locked up. |
First Aid Measures
In the event of exposure, immediate and appropriate first aid is critical.
Caption: First aid procedures for different exposure routes.
Spill and Leak Procedures
A systematic approach is necessary to safely manage a spill of this compound.
Caption: Workflow for responding to a chemical spill.
Disposal Considerations
Waste disposal must be conducted in accordance with all applicable federal, state, and local regulations. Unused material and its container should be treated as hazardous waste.
Personal Protective Equipment (PPE)
To minimize exposure, the following personal protective equipment should be worn when handling this compound.
Caption: Recommended Personal Protective Equipment.
Disclaimer: This document is intended as a guide and is based on the best available information. It is not a substitute for a formal, experimentally validated Material Safety Data Sheet. All laboratory personnel should be trained in safe handling procedures and have access to appropriate safety equipment. Always consult with your institution's Environmental Health and Safety department for specific guidance.
References
Methodological & Application
Application Notes and Protocols: Synthesis of 3'-Chloro-[1,1'-biphenyl]-4-amine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 3'-Chloro-[1,1'-biphenyl]-4-amine hydrochloride, a valuable intermediate in pharmaceutical and materials science research. The synthesis is based on a two-step process involving a Suzuki-Miyaura cross-coupling reaction followed by the reduction of a nitro group and subsequent formation of the hydrochloride salt.
Reaction Scheme
The overall synthetic route is depicted below:
Step 1: Suzuki-Miyaura Coupling (3-chlorophenyl)boronic acid reacts with 1-bromo-4-nitrobenzene in the presence of a palladium catalyst to form 3'-chloro-4-nitro-1,1'-biphenyl.
Step 2: Reduction of the Nitro Group and Hydrochloride Salt Formation The nitro group of 3'-chloro-4-nitro-1,1'-biphenyl is reduced to an amine using a reducing agent such as iron powder in the presence of hydrochloric acid. The hydrochloric acid also serves to form the hydrochloride salt of the final product.
Experimental Protocols
Materials and Reagents
-
(3-chlorophenyl)boronic acid
-
1-bromo-4-nitrobenzene
-
Palladium on carbon (Pd/C, 10 wt%)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Water (deionized)
-
Iron powder (Fe)
-
Concentrated Hydrochloric acid (HCl)
-
Ethanol (EtOH)
-
Ethyl acetate (EtOAc)
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
Step 1: Synthesis of 3'-chloro-4-nitro-1,1'-biphenyl (Suzuki-Miyaura Coupling)
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add (3-chlorophenyl)boronic acid (1.2-1.8 molar equivalents), 1-bromo-4-nitrobenzene (1.0 molar equivalent), potassium carbonate (2.0-4.0 molar equivalents), and palladium on carbon (0.015-0.05 molar equivalents).
-
Add a solvent mixture of N,N-Dimethylformamide (DMF) and water.
-
Heat the reaction mixture to 80-100 °C and stir for 8-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
Filter the mixture to remove the palladium catalyst.
-
Extract the filtrate with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3'-chloro-4-nitro-1,1'-biphenyl.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Step 2: Synthesis of this compound
-
To a round-bottom flask, add 3'-chloro-4-nitro-1,1'-biphenyl (1.0 molar equivalent) and ethanol.
-
Add iron powder (2.7-4.7 molar equivalents) to the mixture.
-
Slowly add concentrated hydrochloric acid (0.9-1.64 molar equivalents) dropwise while stirring.
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-4 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and filter to remove the excess iron.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
The resulting solid is the crude this compound.
-
The crude product can be recrystallized from a suitable solvent system, such as ethanol/ether, to obtain the purified product.
Data Presentation
The following table summarizes the quantitative data for the synthesis protocol.
| Parameter | Step 1: Suzuki Coupling | Step 2: Reduction & HCl Salt Formation |
| Starting Material 1 | (3-chlorophenyl)boronic acid | 3'-chloro-4-nitro-1,1'-biphenyl |
| Molar Equivalent 1 | 1.2 - 1.8 | 1.0 |
| Starting Material 2 | 1-bromo-4-nitrobenzene | Iron Powder (Fe) |
| Molar Equivalent 2 | 1.0 | 2.7 - 4.7 |
| Reagent 1 | Potassium Carbonate (K₂CO₃) | Concentrated Hydrochloric Acid (HCl) |
| Molar Equivalent R1 | 2.0 - 4.0 | 0.9 - 1.64 |
| Catalyst | Palladium on Carbon (Pd/C) | - |
| Catalyst Loading (mol%) | 1.5 - 5.0 | - |
| Solvent | DMF / Water | Ethanol |
| Reaction Temperature | 80 - 100 °C | Reflux (~78 °C) |
| Reaction Time | 8 - 16 hours | 2 - 4 hours |
| Typical Yield | High | High |
| Purity | >95% (after purification) | >97% (after recrystallization) |
Mandatory Visualization
The following diagram illustrates the experimental workflow for the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Application Notes and Protocols for 3'-Chloro-[1,1'-biphenyl]-4-amine hydrochloride as a Synthetic Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
3'-Chloro-[1,1'-biphenyl]-4-amine hydrochloride is a valuable synthetic intermediate, primarily utilized in the development of neurologically active compounds. Its biphenyl scaffold is a key structural motif in many pharmacologically active molecules. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of piperazine-based derivatives, which are precursors to potent serotonin receptor ligands.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 811842-60-1 | [1][2] |
| Molecular Formula | C₁₂H₁₁Cl₂N | [1][2] |
| Molecular Weight | 240.13 g/mol | [2] |
| Appearance | Solid | [N/A] |
| Purity | ≥97% | [2] |
| LogP | 4.011 | [2] |
| Topological Polar Surface Area (TPSA) | 26.02 Ų | [2] |
Application: Synthesis of Serotonin Receptor Ligands
This compound serves as a crucial starting material for the synthesis of arylpiperazine derivatives. These derivatives are key intermediates in the preparation of compounds targeting serotonin receptors, such as the 5-HT₁A and 5-HT₇ receptors, which are implicated in the pathophysiology of depression and other central nervous system disorders. The general synthetic approach involves a two-step process:
-
Formation of the Piperazine Ring: Cyclization of 3'-Chloro-[1,1'-biphenyl]-4-amine with bis(2-chloroethyl)amine to form the corresponding N-arylpiperazine.
-
N-Alkylation of the Piperazine: Subsequent reaction of the synthesized piperazine with a suitable alkylating agent to introduce a side chain, often one that is crucial for biological activity.
The 3'-chloro-biphenyl moiety plays a significant role in the binding affinity and functional activity of the final compounds at serotonin receptors. Structure-activity relationship studies suggest that the nature and position of substituents on the biphenyl ring can modulate the interaction with the receptor's binding pocket, influencing whether the compound acts as an agonist or an antagonist.[3]
Experimental Protocols
Protocol 1: Synthesis of 1-(3'-Chloro-[1,1'-biphenyl]-4-yl)piperazine hydrochloride
This protocol describes the synthesis of the key piperazine intermediate from this compound. The procedure is adapted from established methods for the synthesis of similar arylpiperazines.[1][4][5]
Materials:
-
This compound
-
Bis(2-chloroethyl)amine hydrochloride[6]
-
Xylene[1]
-
Sodium hydroxide[7]
-
Toluene[7]
-
Water
-
Acetone[8]
Equipment:
-
Round-bottom flask with reflux condenser
-
Stirring apparatus (magnetic stirrer and stir bar)
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
To a round-bottom flask, add this compound (1 equivalent) and bis(2-chloroethyl)amine hydrochloride (1 equivalent).[1]
-
Add xylene as the solvent.[1]
-
Heat the mixture to reflux (approximately 140-145°C) and stir for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[1]
-
After completion, cool the reaction mixture to room temperature and then further cool to 0-5°C to crystallize the product.
-
Filter the crude product and wash with chilled xylene, followed by chilled acetone.
-
For purification, the crude product can be dissolved in water and toluene.[7] After stirring, the organic layer is separated.
-
The solvent is removed under reduced pressure using a rotary evaporator to yield 1-(3'-Chloro-[1,1'-biphenyl]-4-yl)piperazine.
-
To obtain the hydrochloride salt, the free base can be dissolved in a suitable solvent (e.g., acetone) and treated with a solution of hydrochloric acid.
Expected Yield: Based on analogous reactions, yields for this type of cyclization are typically in the range of 60-85%.[5]
Protocol 2: N-Alkylation of 1-(3'-Chloro-[1,1'-biphenyl]-4-yl)piperazine
This protocol outlines the subsequent N-alkylation of the piperazine intermediate to introduce a functionalized side chain, a common step in the synthesis of trazodone analogues and other serotonin receptor modulators.[5]
Materials:
-
1-(3'-Chloro-[1,1'-biphenyl]-4-yl)piperazine
-
1-Bromo-3-chloropropane (or other suitable alkylating agent)[5]
-
Acetone[5]
-
Water[5]
-
Sodium hydroxide[5]
-
Dilute hydrochloric acid[8]
Equipment:
-
Reaction flask with a stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 1-(3'-Chloro-[1,1'-biphenyl]-4-yl)piperazine (1 equivalent) in a mixture of acetone and water.[5]
-
Add 1-bromo-3-chloropropane (1 to 1.1 equivalents).[5]
-
Cool the mixture to 0-10°C and add a solution of sodium hydroxide dropwise while stirring.[8]
-
Continue stirring at room temperature for 16-18 hours.[8]
-
After the reaction is complete, separate the organic layer.
-
Concentrate the organic layer under reduced pressure to obtain the crude product as an oil.
-
The crude product can be purified by dissolving it in dilute hydrochloric acid, followed by extraction and crystallization to yield the hydrochloride salt of the N-alkylated product.[8]
Quantitative Data Summary
The following table summarizes typical reaction parameters and expected outcomes for the synthesis of arylpiperazine derivatives.
| Reaction Step | Key Reagents | Solvent | Temperature | Typical Yield | Reference |
| Piperazine Formation | Aryl amine, Bis(2-chloroethyl)amine HCl | Xylene | Reflux (140-145°C) | 60-85% | [1] |
| N-Alkylation | Arylpiperazine, 1-Bromo-3-chloropropane | Acetone/Water | 0-25°C | 65-75% | [4][5] |
Visualized Workflows and Pathways
Synthetic Workflow
The overall synthetic scheme for the utilization of this compound is depicted below.
Caption: Synthetic pathway from the starting material to the final product.
Serotonin Receptor Signaling
Compounds synthesized from this intermediate often target G-protein coupled serotonin receptors. The general signaling cascade initiated by agonist binding is illustrated below.
References
- 1. CN104402842A - Synthetic method of piperazidines drug intermediate - Google Patents [patents.google.com]
- 2. chemscene.com [chemscene.com]
- 3. 5-HT7 receptor modulators: Amino groups attached to biphenyl scaffold determine functional activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. WO2016078107A1 - Method for synthesizing piperazine pharmaceutical intermediate - Google Patents [patents.google.com]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. Bis(2-chloroethyl)amine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 7. environmentclearance.nic.in [environmentclearance.nic.in]
- 8. prepchem.com [prepchem.com]
Application Notes and Protocols for the Synthesis of 3'-Chloro-[1,1'-biphenyl]-4-amine via Suzuki Coupling
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This reaction is particularly vital in drug discovery and development for the synthesis of biaryl scaffolds, which are prevalent in many pharmaceutical compounds.[1][3][4] This document provides a detailed protocol for the synthesis of 3'-Chloro-[1,1'-biphenyl]-4-amine, a key intermediate for various pharmaceutically active molecules. The protocol focuses on the coupling of an aryl chloride, which is an economically attractive but less reactive substrate compared to aryl bromides or iodides, necessitating specialized catalytic systems for efficient conversion.[5][6]
Reaction Principle and Pathway: The synthesis of 3'-Chloro-[1,1'-biphenyl]-4-amine is achieved by the palladium-catalyzed cross-coupling of 4-aminophenylboronic acid with 1-bromo-3-chlorobenzene or, more challengingly, 3-chloroaniline derivatives with an appropriate boronic acid. The catalytic cycle, a fundamental concept in understanding the reaction, involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide to form a Pd(II) complex.[7]
-
Transmetalation: The organic group from the organoboron compound is transferred to the Pd(II) complex. This step is typically facilitated by a base, which activates the boronic acid.[2][7]
-
Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the desired biaryl product and regenerating the Pd(0) catalyst for the next cycle.[7]
Caption: General reaction scheme for the Suzuki-Miyaura coupling.
Experimental Protocols
This section details the materials, equipment, and a step-by-step procedure for the synthesis.
Materials and Equipment:
-
Reactants: 4-Aminophenylboronic acid, 1-bromo-3-chlorobenzene
-
Catalyst: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Ligand: 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
-
Base: Potassium phosphate (K₃PO₄), anhydrous
-
Solvent: 1,4-Dioxane (anhydrous, degassed), deionized water (degassed)
-
Glassware: Schlenk flask, condenser, magnetic stir bar, syringes, needles
-
Equipment: Magnetic stirrer with heating plate, inert gas line (Nitrogen or Argon), rotary evaporator, column chromatography setup, TLC plates, LC-MS system.
Detailed Step-by-Step Procedure:
-
Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add 1-bromo-3-chlorobenzene (1.0 mmol, 1.0 equiv.), 4-aminophenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (K₃PO₄, 2.5 mmol, 2.5 equiv.).[5]
-
Catalyst Addition: In a separate vial, weigh the palladium precursor (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%) and add this mixture to the Schlenk flask.[5]
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure a strictly inert atmosphere.[5]
-
Solvent Addition: Add degassed 1,4-dioxane (8 mL) and degassed deionized water (2 mL) to the flask via syringe.[5]
-
Reaction: Place the flask in a preheated oil bath at 110 °C and stir the mixture vigorously.
-
Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (1-bromo-3-chlorobenzene) is fully consumed (typically 12-24 hours).[5][8]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate (15 mL each).
-
Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.[8]
-
Purification: Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to obtain the pure 3'-Chloro-[1,1'-biphenyl]-4-amine.[8]
Caption: Experimental workflow for Suzuki coupling synthesis.
Data Presentation
The efficiency of the Suzuki coupling reaction is highly dependent on the choice of catalyst, ligand, base, and solvent. The following table summarizes representative conditions for the coupling of aryl chlorides.
Table 1: Optimized Reaction Conditions for Suzuki Coupling of Aryl Chlorides
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2.5) | Dioxane/H₂O (4:1) | 110 | 18 | >90 (expected) |
| 2 | Pd(OAc)₂ (3) | PCy₃ (6) | Cs₂CO₃ (2.0) | Toluene | 100 | 24 | ~85 (expected) |
| 3 | PdCl₂(dppf) (2) | (none) | K₂CO₃ (3.0) | DME/H₂O (3:1) | 90 | 24 | Moderate (expected) |
| 4 | Palladacycle (1)[7] | (none) | tBuOK (2.0) | THF | 80 | 12 | High (expected) |
Note: Yields are expected outcomes based on literature for similar electron-deficient aryl chlorides and require experimental verification for this specific substrate.[5]
Table 2: Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst or ligand | Use a fresh batch of palladium precursor and ligand. Consider using a pre-catalyst. |
| Insufficiently inert atmosphere | Ensure proper degassing of solvents and thorough purging of the reaction vessel with inert gas.[5] | |
| Weak base or insufficient amount | For aryl chlorides, stronger bases like K₃PO₄ or Cs₂CO₃ are often required. Ensure anhydrous conditions for the base.[5] | |
| Low reaction temperature | The activation of the C-Cl bond may require higher temperatures (e.g., 100-120 °C).[5] | |
| Side Product Formation | Homocoupling of boronic acid | Use a slight excess (1.2-1.5 equiv.) of the boronic acid.[5] |
| Protodeborylation (loss of boronic acid group) | Ensure anhydrous conditions if water is not part of the solvent system. Minimize reaction time once the starting material is consumed.[5] |
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.[5]
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[5]
-
Palladium compounds, phosphine ligands, and organic solvents can be toxic and/or flammable. Consult the Safety Data Sheet (SDS) for each chemical before use.
-
Reactions under pressure or at high temperatures should be conducted behind a blast shield.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective method for synthesizing 3'-Chloro-[1,1'-biphenyl]-4-amine. While the use of an aryl chloride as a substrate presents challenges due to the strength of the C-Cl bond, these can be overcome by employing modern, bulky, and electron-rich phosphine ligands in combination with a suitable palladium source and a strong base. The protocol outlined provides a robust and reproducible procedure for obtaining the target compound in high yield, facilitating its use in further drug discovery and development programs.
References
- 1. researchgate.net [researchgate.net]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols: 3'-Chloro-[1,1'-biphenyl]-4-amine hydrochloride in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 3'-Chloro-[1,1'-biphenyl]-4-amine hydrochloride as a key intermediate in the synthesis of medicinally active compounds. The focus is on its application in the development of dual 5-HT1A and 5-HT7 receptor ligands, which have potential applications in the treatment of central nervous system (CNS) disorders such as depression and anxiety.
Application Notes
This compound is a biphenyl amine derivative that serves as a versatile building block in medicinal chemistry. Its primary application lies in its use as a scaffold for the synthesis of more complex molecules with therapeutic potential. The presence of the reactive amine group and the biphenyl core allows for a variety of chemical modifications to explore structure-activity relationships (SAR) and optimize pharmacological profiles.
Key Therapeutic Area: CNS Disorders
Derivatives of 3'-Chloro-[1,1'-biphenyl]-4-amine have shown significant promise as ligands for serotonin receptors, particularly the 5-HT1A and 5-HT7 subtypes. Both of these receptors are implicated in the pathophysiology of depression and other mood disorders. Dual-acting ligands that target both receptors are of high interest as they may offer a broader spectrum of therapeutic activity and potentially a more favorable side-effect profile compared to selective agents.
Compounds derived from this scaffold have been investigated as potential antidepressants. For instance, analogues of the well-known antidepressant Trazodone, incorporating a biphenyl moiety, have been synthesized and evaluated for their affinity to 5-HT1A and 5-HT7 receptors.
Structure-Activity Relationship (SAR) Insights
While direct SAR studies on a library of compounds derived from this compound are not extensively published, general trends can be inferred from related series of biphenyl derivatives. The nature of the substituent on the amine, the length and composition of any linker, and substitutions on the biphenyl rings all play a crucial role in determining the affinity and selectivity for different receptors. For example, the introduction of a piperazinylhexyl chain on the amine nitrogen has been shown to yield potent dual 5-HT1A/5-HT7 ligands.
Quantitative Data
The following table summarizes the binding affinities (Ki) of a trazodone analogue featuring a biphenyl group, which is structurally related to derivatives that can be synthesized from this compound. This data is representative of the pharmacological profile that can be achieved.
| Compound ID | Structure | 5-HT1A Ki (nM)[1] | 5-HT7 Ki (nM)[1] |
| 7b·HCl | 2-(6-(4-([1,1'-biphenyl]-2-yl)piperazin-1-yl)hexyl)-[2][3][4]triazolo[4,3-a]pyridin-3(2H)-one hydrochloride | 20 | 19 |
Note: Compound 7b·HCl is a structural analogue. It is plausible that similar compounds can be synthesized starting from this compound.
Experimental Protocols
The following are detailed, representative protocols for the synthesis of bioactive derivatives from this compound.
Protocol 1: Synthesis of a Dual 5-HT1A/5-HT7 Receptor Ligand via N-Alkylation
This protocol describes a two-step synthesis of a potential dual 5-HT1A/5-HT7 receptor ligand, an analogue of Trazodone, using this compound as the starting material.
Step 1: N-Alkylation with a Dihalogenated Alkane
Objective: To introduce an alkyl chain with a terminal halide onto the primary amine of 3'-Chloro-[1,1'-biphenyl]-4-amine.
Materials:
-
This compound
-
1-Bromo-6-chlorohexane
-
Potassium carbonate (K2CO3)
-
Acetonitrile (CH3CN)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a solution of this compound (1.0 eq) in acetonitrile, add potassium carbonate (3.0 eq).
-
Stir the mixture at room temperature for 15 minutes to neutralize the hydrochloride and free the amine.
-
Add 1-bromo-6-chlorohexane (1.2 eq) to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 82°C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion of the reaction (typically 12-24 hours), cool the mixture to room temperature.
-
Filter the solid potassium salts and wash with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield N-(6-chlorohexyl)-3'-chloro-[1,1'-biphenyl]-4-amine.
Step 2: Coupling with a Heterocyclic Moiety
Objective: To couple the N-alkylated intermediate with a suitable heterocyclic moiety to yield the final bioactive compound.
Materials:
-
N-(6-chlorohexyl)-3'-chloro-[1,1'-biphenyl]-4-amine (from Step 1)
-
Sodium hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a solution of[2][3][4]triazolo[4,3-a]pyridin-3(2H)-one (1.1 eq) in anhydrous DMF at 0°C, add sodium hydride (1.2 eq) portion-wise.
-
Stir the mixture at 0°C for 30 minutes.
-
Add a solution of N-(6-chlorohexyl)-3'-chloro-[1,1'-biphenyl]-4-amine (1.0 eq) in anhydrous DMF to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the final compound.
Visualizations
Caption: Synthetic workflow for a Trazodone analogue.
Caption: Dual 5-HT1A/5-HT7 receptor signaling pathway.
References
- 1. New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3D-QSAR and molecular docking analysis of biphenyl amide derivatives as p38α mitogen-activated protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. The biggest source of information for doctors – pr... | proLékaře.cz [prolekare.cz]
Application Notes and Protocols for 3'-Chloro-[1,1'-biphenyl]-4-amine hydrochloride in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the potential utility of 3'-Chloro-[1,1'-biphenyl]-4-amine hydrochloride as a scaffold in drug discovery, with a particular focus on the development of agonists for the Trace Amine-Associated Receptor 1 (TAAR1). While direct biological data for this specific compound is limited in publicly available literature, its structural motif is present in potent modulators of important neurological targets.
Introduction
This compound is a biphenylamine derivative. This structural class is of significant interest in medicinal chemistry due to its presence in various biologically active compounds. The biphenyl core offers a rigid scaffold that can be readily functionalized to explore structure-activity relationships (SAR). Recent research has highlighted the importance of substituted biphenylamines in the discovery of novel therapeutics, particularly for neurological and psychiatric disorders.
A key area of interest for this chemical scaffold is the modulation of Trace Amine-Associated Receptor 1 (TAAR1). TAAR1 is a G-protein coupled receptor (GPCR) that is involved in the modulation of monoaminergic systems, including dopamine and serotonin.[1] As such, TAAR1 has emerged as a promising target for the treatment of conditions like schizophrenia and other psychotic disorders.[1]
Potential Therapeutic Application: TAAR1 Agonism
While this compound itself has not been extensively characterized as a TAAR1 agonist, a closely related derivative, 2-(5-(4′-Chloro-[1,1′-biphenyl]-4-yl)-4H-1,2,4-triazol-3-yl)ethan-1-amine (LK00764) , has been identified as a potent TAAR1 agonist.[2][3] This suggests that the 3'-chloro-[1,1'-biphenyl]-4-amine core is a viable starting point for the design of novel TAAR1 modulators.
Quantitative Data of a Key Derivative
The following table summarizes the in vitro and in vivo activity of the potent TAAR1 agonist LK00764, which features a chloro-biphenyl-amine core.
| Compound | Target | Assay Type | Result | Reference |
| 2-(5-(4′-Chloro-[1,1′-biphenyl]-4-yl)-4H-1,2,4-triazol-3-yl)ethan-1-amine (LK00764) | TAAR1 | BRET-based cellular assay | EC₅₀ = 4.0 nM | [2] |
| 2-(5-(4′-Chloro-[1,1′-biphenyl]-4-yl)-4H-1,2,4-triazol-3-yl)ethan-1-amine (LK00764) | MK-801-induced hyperactivity in rats | In vivo | Effective | [2][3] |
| 2-(5-(4′-Chloro-[1,1′-biphenyl]-4-yl)-4H-1,2,4-triazol-3-yl)ethan-1-amine (LK00764) | Spontaneous activity in rats | In vivo | Effective | [2][3] |
| 2-(5-(4′-Chloro-[1,1′-biphenyl]-4-yl)-4H-1,2,4-triazol-3-yl)ethan-1-amine (LK00764) | Locomotor hyperactivity in DAT-KO rats | In vivo | Effective | [2][3] |
| 2-(5-(4′-Chloro-[1,1′-biphenyl]-4-yl)-4H-1,2,4-triazol-3-yl)ethan-1-amine (LK00764) | Stress-induced hyperthermia | In vivo | Effective | [2][3] |
Experimental Protocols
The following are detailed protocols for key experiments relevant to the characterization of compounds like this compound and its derivatives as TAAR1 agonists.
Protocol 1: In Vitro TAAR1 Functional Assay (BRET-based cAMP Assay)
This protocol is adapted from methodologies used to characterize TAAR1 agonists.[2]
Objective: To determine the potency (EC₅₀) of a test compound in activating the TAAR1 receptor by measuring changes in intracellular cyclic AMP (cAMP) levels.
Materials:
-
HEK-293 cells
-
Expression vector for human TAAR1
-
cAMP BRET biosensor (e.g., EPAC)
-
Transfection reagent
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Test compound (e.g., derivatives of this compound)
-
Reference agonist (e.g., β-phenylethylamine or a known potent TAAR1 agonist)
-
Coelenterazine h (BRET substrate)
-
Microplate reader capable of BRET measurements
Methodology:
-
Cell Culture and Transfection:
-
Culture HEK-293 cells in DMEM supplemented with 10% FBS.
-
Co-transfect the cells with the human TAAR1 expression vector and the cAMP BRET biosensor vector using a suitable transfection reagent.
-
Plate the transfected cells into 96-well microplates and incubate for 24-48 hours.
-
-
Compound Preparation:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the test compound to create a concentration-response curve.
-
-
Assay Procedure:
-
Wash the cells with a suitable assay buffer.
-
Add the various concentrations of the test compound or reference agonist to the wells.
-
Incubate for a defined period (e.g., 15-30 minutes) at room temperature.
-
Add the BRET substrate, coelenterazine h, to each well.
-
Immediately measure the BRET signal using a microplate reader with appropriate filters for the donor and acceptor wavelengths.
-
-
Data Analysis:
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
Normalize the data to the response of the reference agonist.
-
Plot the normalized response against the log of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC₅₀ value.
-
Protocol 2: In Vivo Model of Schizophrenia-like Behavior (MK-801-Induced Hyperactivity)
This protocol is based on established models to assess the antipsychotic-like effects of TAAR1 agonists.[2][3]
Objective: To evaluate the ability of a test compound to reverse the hyperlocomotion induced by the NMDA receptor antagonist MK-801, a model for certain symptoms of psychosis.
Materials:
-
Male rats (e.g., Wistar or Sprague-Dawley)
-
Test compound
-
MK-801 (dizocilpine)
-
Vehicle for compound and MK-801 administration
-
Open-field activity chambers equipped with infrared beams to track movement
Methodology:
-
Acclimation:
-
Acclimate the rats to the testing room and handling for several days before the experiment.
-
On the test day, allow the rats to habituate to the open-field chambers for at least 30 minutes.
-
-
Compound Administration:
-
Administer the test compound or vehicle via the desired route (e.g., intraperitoneal, i.p.).
-
Allow for a pre-treatment period (e.g., 30-60 minutes) for the compound to be absorbed and distributed.
-
-
Induction of Hyperactivity:
-
Administer MK-801 (e.g., 0.1-0.3 mg/kg, i.p.) or vehicle.
-
-
Behavioral Assessment:
-
Immediately place the animals back into the open-field chambers.
-
Record locomotor activity (e.g., distance traveled, number of beam breaks) for a set duration (e.g., 60-120 minutes).
-
-
Data Analysis:
-
Analyze the locomotor activity data in time bins (e.g., 5-10 minutes).
-
Compare the total locomotor activity between the different treatment groups (Vehicle + Vehicle, Vehicle + MK-801, Test Compound + MK-801).
-
Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to determine the significance of any observed effects.
-
Visualizations
TAAR1 Signaling Pathway
Caption: TAAR1 signaling cascade upon agonist binding.
Experimental Workflow for TAAR1 Agonist Discovery
Caption: Workflow for TAAR1 agonist drug discovery.
References
- 1. Discovery of Trace Amine-Associated Receptor 1 (TAAR1) Agonist 2-(5-(4′-Chloro-[1,1′-biphenyl]-4-yl)-4H-1,2,4-triazol-3-yl)ethan-1-amine (LK00764) for the Treatment of Psychotic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Trace Amine Associated Receptor 1 (TAAR1) Agonist 2-(5-(4'-Chloro-[1,1'-biphenyl]-4-yl)-4 H-1,2,4-triazol-3-yl)ethan-1-amine (LK00764) for the Treatment of Psychotic Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for 3'-Chloro-[1,1'-biphenyl]-4-amine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
3'-Chloro-[1,1'-biphenyl]-4-amine hydrochloride is a substituted biphenyl amine, a class of compounds recognized for their versatile applications in medicinal chemistry and materials science. While specific biological activity for this particular hydrochloride salt is not extensively documented in publicly available literature, its structural motif is present in numerous biologically active molecules. These notes provide an overview of its potential applications as a chemical intermediate and offer representative protocols for its use in synthesis and hypothetical biological screening.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for its proper handling, storage, and use in experimental procedures.
| Property | Value | Source |
| CAS Number | 811842-60-1 | [1][2] |
| Molecular Formula | C₁₂H₁₁Cl₂N | [1] |
| Molecular Weight | 240.13 g/mol | [1] |
| Appearance | Off-white to light yellow crystalline powder | Supplier Data |
| Purity | ≥97% | [2] |
| Solubility | Soluble in methanol, ethanol, and DMSO | Supplier Data |
| Storage | Store at room temperature in a dry, well-ventilated place | Supplier Data |
Application 1: Intermediate for Organic Synthesis
The primary application of this compound is as a building block in the synthesis of more complex molecules. The amine group can be readily functionalized, and the biphenyl core serves as a rigid scaffold. A common reaction involving aromatic amines is amide bond formation.
Protocol 1: General Procedure for Amide Coupling
This protocol describes a standard procedure for the acylation of this compound with a generic carboxylic acid.
Materials:
-
This compound
-
Carboxylic acid of interest
-
Coupling agent (e.g., HATU, HBTU, or EDC/HOBt)
-
Organic base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA))
-
Anhydrous solvent (e.g., Dimethylformamide (DMF) or Dichloromethane (DCM))
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and appropriate mobile phase
-
Silica gel for column chromatography
Procedure:
-
To a solution of the desired carboxylic acid (1.0 eq) in anhydrous DMF, add the coupling agent (1.1 eq) and the organic base (2.5 eq).
-
Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.
-
Add this compound (1.2 eq) to the reaction mixture.
-
Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the desired amide product.
-
Characterize the final product using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, and LC-MS).
Caption: General workflow for the synthesis of an amide derivative.
Application 2: Potential as a Scaffold for Kinase Inhibitors (Hypothetical)
The biphenyl scaffold is a common feature in many kinase inhibitors, where the two aromatic rings can occupy the adenine and ribose pockets of the ATP binding site. The 3'-chloro substitution can provide additional interactions or modulate the physicochemical properties of the molecule. The 4-amine group serves as a key attachment point for moieties that can interact with the solvent-exposed region or the hinge region of the kinase.
Hypothetical Signaling Pathway Involvement
Derivatives of 3'-Chloro-[1,1'-biphenyl]-4-amine could potentially inhibit protein kinases involved in cancer cell proliferation and survival, such as Receptor Tyrosine Kinases (RTKs) or downstream kinases like MEK and ERK in the MAPK/ERK pathway.
Caption: Potential inhibition of the MAPK/ERK signaling pathway.
Protocol 2: In Vitro Kinase Inhibition Assay (Representative)
This protocol outlines a general method to screen for the inhibitory activity of a synthesized derivative against a protein kinase, for instance, MEK1.
Materials:
-
Synthesized inhibitor compound (dissolved in DMSO)
-
Recombinant human MEK1 kinase
-
Kinase substrate (e.g., inactive ERK2)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., containing Tris-HCl, MgCl₂, DTT)
-
Kinase-Glo® Luminescent Kinase Assay Kit (or similar detection reagent)
-
384-well white microplates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare a serial dilution of the inhibitor compound in DMSO. A typical starting concentration range is 10 mM to 1 nM.
-
In a 384-well plate, add the kinase assay buffer.
-
Add the inhibitor compound dilutions to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).
-
Add the recombinant MEK1 kinase and the inactive ERK2 substrate to the wells.
-
Incubate the plate at room temperature for 15-20 minutes to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the reaction at 30°C for 1 hour.
-
Stop the reaction and detect the remaining ATP levels by adding the Kinase-Glo® reagent according to the manufacturer's instructions.
-
Measure the luminescence signal using a plate reader. The signal is inversely proportional to the kinase activity.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Data Presentation
The results of such a screening can be summarized in a table for easy comparison of different synthesized derivatives.
| Compound ID | Target Kinase | IC₅₀ (nM) |
| Derivative 1 | MEK1 | 150 |
| Derivative 2 | MEK1 | 45 |
| Staurosporine (Control) | MEK1 | 10 |
Disclaimer: The biological application and the corresponding protocol and data are hypothetical and serve as an illustrative example of the potential use of derivatives synthesized from this compound. Experimental validation is required.
References
Revolutionizing Biphenyl Amine Synthesis: Microwave-Assisted Protocols for Accelerated Drug Discovery
For Immediate Release
[City, State] – [Date] – The quest for novel therapeutics has been significantly advanced by the development of efficient synthetic methodologies. Biphenyl amine derivatives are a cornerstone in medicinal chemistry, forming the structural backbone of numerous pharmaceuticals.[1] Traditional synthesis of these vital compounds, however, can be time-consuming. This report details microwave-assisted protocols for the rapid and efficient synthesis of biphenyl amine derivatives, providing researchers and drug development professionals with powerful tools to accelerate their discovery pipelines.
Microwave-assisted organic synthesis has emerged as a transformative technology, dramatically reducing reaction times from hours to minutes and often leading to higher yields and purer products.[2] This application note provides detailed protocols for two of the most powerful cross-coupling reactions for C-N bond formation—the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination—both adapted for microwave-assisted synthesis of biphenyl amine derivatives.
Key Advantages of Microwave-Assisted Synthesis:
-
Rapid Reaction Times: Drastically shortens synthesis time, enabling faster lead optimization.
-
Increased Yields: Often provides higher isolated yields compared to conventional heating.
-
Improved Purity: Can minimize side reactions, leading to cleaner reaction profiles.
-
Enhanced Reproducibility: Precise temperature and pressure control ensures consistent results.
Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. For the synthesis of biphenyl amine derivatives, this reaction can be adapted by using an amino-substituted aryl boronic acid or an amino-substituted aryl halide.
Experimental Protocol:
Objective: To synthesize a biphenyl amine derivative via a microwave-assisted Suzuki-Miyaura cross-coupling reaction.
Materials:
-
Aryl halide (e.g., 4-bromoaniline) (1.0 mmol)
-
Aryl boronic acid (e.g., phenylboronic acid) (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) (0.5-3 mol%)
-
Base (e.g., K₂CO₃ or KOH) (2.0-3.0 mmol)[3]
-
Solvent (e.g., 1,4-dioxane/water or ethanol/water mixture)[3][4]
-
Microwave synthesis vial (10 mL)
-
Microwave synthesizer
Procedure:
-
To a 10 mL microwave synthesis vial, add the aryl halide (1.0 mmol), aryl boronic acid (1.2 mmol), palladium catalyst (0.5-3 mol%), and base (2.0-3.0 mmol).
-
Add the chosen solvent system (e.g., 4 mL of 1,4-dioxane and 2 mL of water).
-
Seal the vial with a septum cap.
-
Place the vial in the microwave synthesizer.
-
Irradiate the reaction mixture at a set temperature (e.g., 100-150°C) for a specified time (e.g., 10-20 minutes).[4]
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Extract the reaction mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biphenyl amine derivative.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Workflow for microwave-assisted Suzuki-Miyaura coupling.
Protocol 2: Microwave-Assisted Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, directly coupling an amine with an aryl halide.[5]
Experimental Protocol:
Objective: To synthesize a biphenyl amine derivative via a microwave-assisted Buchwald-Hartwig amination.
Materials:
-
Aryl bromide (e.g., 1,4-dibromobenzene) (1.0 equiv)
-
Secondary amine (e.g., phenoxazine) (2.2 equiv)[2]
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃) (5 mol%)[2]
-
Ligand (e.g., XPhos) (7 mol%)[2]
-
Base (e.g., t-BuONa) (2.2 equiv)[2]
-
Solvent (e.g., dry toluene)[2]
-
Microwave synthesis vial
-
Microwave synthesizer
Procedure:
-
In a glovebox or under an inert atmosphere, add the aryl bromide (1.0 equiv), secondary amine (2.2 equiv), Pd₂(dba)₃ (5 mol%), XPhos (7 mol%), and t-BuONa (2.2 equiv) to a microwave synthesis vial.[2]
-
Add dry toluene (e.g., 20 mL per 1.0 g of aryl bromide).[2]
-
Seal the vial under an inert atmosphere.
-
Place the vial in the microwave synthesizer.
-
Irradiate the reaction mixture at a set temperature (e.g., 130-150°C) for a specified time (e.g., 10-30 minutes).[2]
-
After cooling to room temperature, dilute the reaction mixture with a solvent like dichloromethane (DCM).
-
Wash the organic phase with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.[2]
-
Purify the crude product by column chromatography or recrystallization.
Experimental Workflow: Buchwald-Hartwig Amination
Caption: Workflow for microwave-assisted Buchwald-Hartwig amination.
Quantitative Data Summary
The following tables summarize representative quantitative data for the microwave-assisted synthesis of biphenyl amine derivatives, comparing them with conventional heating methods where available.
Table 1: Suzuki-Miyaura Coupling of Aryl Halides with Aryl Boronic Acids
| Entry | Aryl Halide | Aryl Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time | Yield (%) | Ref |
| 1 | 4-Bromoacetophenone | Phenylboronic acid | Pd(II)-complex (0.1) | KOH | H₂O/EtOH | 120 | 2 min (MW) | 95 | [3] |
| 2 | 4-Bromoanisole | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | 1,4-dioxane/H₂O | 100 | 15 min (MW) | 92 | [4] |
| 3 | 4-Chlorobromobenzene | Phenylboronic acid | Pd(II)-complex (0.1) | KOH | H₂O/EtOH | 120 | 2 min (MW) | 88 (mono-substituted) | [3] |
| 4 | 4-Nitrochlorobenzene | Phenylboronic acid | Pd(II)-complex (0.5) | KOH | H₂O | 160 | 3 min (MW) | 90 | [6] |
Table 2: Buchwald-Hartwig Amination of Aryl Halides
| Entry | Aryl Halide | Amine | Catalyst/Ligand (mol%) | Base | Solvent | Temp (°C) | Time | Yield (%) | Ref |
| 1 | 1,4-Dibromobenzene | Phenoxazine | Pd₂(dba)₃ (5) / XPhos (7) | t-BuONa | Toluene | 150 | 10 min (MW) | 93 | [2] |
| 2 | 1,4-Dibromobenzene | Phenothiazine | Pd₂(dba)₃ (5) / XPhos (7) | t-BuONa | Toluene | 150 | 10 min (MW) | 94 | [2] |
| 3 | 1,4-Dibromobenzene | Acridine | Pd₂(dba)₃ (5) / XPhos (7) | t-BuONa | Toluene | 150 | 10 min (MW) | 83 | [2] |
| 4 | 6-Bromo-2-chloroquinoline | Morpholine | Pd(OAc)₂ / XPhos | K₃PO₄ | Benzotrifluoride | 150 | 30 min (MW) | >95 | [7] |
| 5 | 1,4-Dibromobenzene | Phenoxazine | Pd₂(dba)₃ / XPhos | t-BuONa | Toluene | 110 | 24 h (Conventional) | 80 | [2] |
Application in Drug Development: Targeting the Hedgehog Signaling Pathway
Biphenyl amine derivatives are of significant interest in drug development due to their ability to modulate various biological targets. One prominent example is their role as antagonists of the Smoothened (SMO) receptor in the Hedgehog (Hh) signaling pathway.[8][9] Aberrant activation of the Hh pathway is implicated in several cancers, making SMO a critical therapeutic target.[10][11]
Hedgehog Signaling Pathway and Inhibition by Biphenyl Amine Derivatives
In the "off" state, the Patched (PTCH1) receptor inhibits SMO, preventing downstream signaling. When the Hedgehog ligand binds to PTCH1, this inhibition is relieved, allowing SMO to activate the GLI family of transcription factors, which then translocate to the nucleus and induce the expression of target genes involved in cell proliferation and survival.[11] Biphenyl amine-based SMO antagonists bind to the SMO receptor, preventing its activation even in the presence of the Hedgehog ligand, thereby blocking the entire downstream signaling cascade.[8][12]
Caption: Inhibition of the Hedgehog signaling pathway by a biphenyl amine antagonist.
These optimized, microwave-assisted protocols provide a clear and efficient path to synthesizing biphenyl amine derivatives, enabling medicinal chemists to rapidly generate and test novel compounds for critical therapeutic targets like the Hedgehog signaling pathway.
References
- 1. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 2. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. arkat-usa.org [arkat-usa.org]
- 7. Microwave Chemistry: Buchwald-Hartwig Amination, C-H Arylation of Adenines, Cycloisomerization Approach to Indolizinones, Synthesis of Pyrroles [organic-chemistry.org]
- 8. Identification and structure-activity relationships of ortho-biphenyl carboxamides as potent Smoothened antagonists inhibiting the Hedgehog signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ajosr.org [ajosr.org]
- 11. Hedgehog pathway inhibitor - Wikipedia [en.wikipedia.org]
- 12. Small-molecule modulators of Hedgehog signaling: identification and characterization of Smoothened agonists and antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Purity Recovery of 3'-Chloro-[1,1'-biphenyl]-4-amine Hydrochloride via Recrystallization
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the purification of 3'-Chloro-[1,1'-biphenyl]-4-amine hydrochloride (CAS No. 811842-60-1) using a mixed-solvent recrystallization technique. The described method is designed to effectively remove process-related impurities and degradation products, yielding a final product of high purity suitable for downstream applications in pharmaceutical research and development. The protocol emphasizes the use of an ethanol and water solvent system, which offers a favorable solubility profile for achieving high recovery and purity.
Introduction
3'-Chloro-[1,1'-biphenyl]-4-amine and its hydrochloride salt are important intermediates in the synthesis of various organic molecules, including active pharmaceutical ingredients (APIs). The purity of such intermediates is critical as it directly impacts the quality, safety, and efficacy of the final drug product. Recrystallization is a robust and scalable purification technique that relies on the differential solubility of the target compound and its impurities in a selected solvent or solvent system at varying temperatures.
The hydrochloride salt form of this aromatic amine enhances its polarity, making it suitable for recrystallization from polar protic solvents like alcohols or aqueous alcohol mixtures. This application note details a reliable method for the purification of crude this compound, providing expected outcomes for yield and purity.
Compound Information
| Property | Details |
| IUPAC Name | 4-(3-chlorophenyl)aniline;hydrochloride |
| Synonyms | 3'-Chloro-biphenyl-4-ylamine hydrochloride |
| CAS Number | 811842-60-1 |
| Molecular Formula | C₁₂H₁₁Cl₂N |
| Molecular Weight | 240.13 g/mol [1][2][3] |
| Appearance (Crude) | Off-white to light brown or tan solid |
| Appearance (Purified) | White to off-white crystalline solid |
Data Presentation: Solvent Selection and Expected Purity
The selection of an appropriate solvent system is the most critical parameter in developing a successful recrystallization protocol. The ideal solvent should exhibit high solubility for the target compound at elevated temperatures and low solubility at ambient or reduced temperatures. For aromatic amine hydrochlorides, polar solvents such as methanol, ethanol, and isopropanol are often suitable. A mixed-solvent system can provide finer control over the crystallization process.
The following tables present typical, illustrative data for the solvent screening and expected results of the recommended protocol. Note: This data is representative for this class of compounds and may vary based on the initial purity of the crude material.
Table 1: Illustrative Solubility Screening Data
| Solvent System (v/v) | Solubility at 20°C (mg/mL) | Solubility at 75°C (mg/mL) | Comments |
| Methanol | ~15 | >200 | High solubility at room temp may reduce yield. |
| Ethanol (95%) | ~8 | ~150 | Good differential solubility. |
| Isopropanol | ~5 | ~90 | Lower solubility may require larger volumes. |
| Water | <1 | ~10 | Poor solvent, suitable as an anti-solvent. |
| Ethanol/Water (9:1) | ~3 | >180 | Optimal system for high yield and purity. |
Table 2: Expected Recrystallization Performance
| Parameter | Crude Material | Purified Material |
| Purity (by HPLC, %) | 95.0% - 98.0% | >99.5% |
| Typical Yield (%) | N/A | 85% - 95% |
| Appearance | Off-white/Tan | White Crystalline |
| Melting Point (°C) | Broad range | Sharp, defined |
Experimental Protocols
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Refer to the Safety Data Sheet (SDS) for this compound before starting any work.
Materials and Equipment:
-
Crude this compound
-
Ethanol (95%, Reagent Grade)
-
Deionized Water
-
Erlenmeyer flask (sized appropriately for the amount of material)
-
Hotplate with magnetic stirring capabilities
-
Magnetic stir bar
-
Condenser (optional, to prevent solvent loss)
-
Buchner funnel and filtration flask
-
Vacuum source
-
Filter paper
-
Spatula and glass stirring rod
-
Ice bath
-
Drying oven or vacuum desiccator
Protocol: Mixed-Solvent Recrystallization (Ethanol/Water)
This protocol is optimized for the purification of approximately 10 grams of crude material. Adjust solvent volumes proportionally for different quantities.
1. Dissolution: a. Place 10.0 g of crude this compound into a 250 mL Erlenmeyer flask equipped with a magnetic stir bar. b. Add approximately 80 mL of 95% ethanol to the flask. c. Gently heat the mixture on a hotplate with continuous stirring. Heat to a gentle boil (approx. 78°C). d. If the solid is not fully dissolved upon reaching a boil, add more 95% ethanol in small increments (2-3 mL at a time) until a clear solution is obtained. Use the minimum amount of hot solvent necessary to ensure maximum recovery.
2. Hot Filtration (Optional): a. If insoluble impurities are observed in the hot solution, perform a hot gravity filtration. b. Pre-heat a separate flask and a glass funnel to prevent premature crystallization during filtration. c. Quickly filter the hot solution through a fluted filter paper into the clean, pre-heated flask.
3. Induction of Crystallization: a. To the clear, hot ethanolic solution, add hot deionized water dropwise while maintaining the temperature near boiling. b. Continue adding water until the solution becomes faintly and persistently cloudy (turbid). This indicates the point of saturation. c. To ensure the formation of pure crystals, add a few drops of hot 95% ethanol back into the solution until it becomes clear again.
4. Cooling and Crystallization: a. Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals. b. Once the flask has reached room temperature and crystal formation appears complete, place the flask in an ice bath for at least 45-60 minutes to maximize the precipitation of the product.
5. Isolation of Crystals: a. Set up a Buchner funnel with an appropriately sized filter paper over a filtration flask connected to a vacuum source. b. Wet the filter paper with a small amount of the cold ethanol/water mother liquor. c. Vigorously swirl the flask containing the crystals to create a slurry and pour it into the Buchner funnel under vacuum. d. Wash the collected crystals with a small amount (10-15 mL) of an ice-cold ethanol/water mixture (approx. 1:1 ratio) to remove any adhering impurities from the mother liquor.
6. Drying: a. Allow the crystals to air-dry on the funnel under vacuum for 15-20 minutes to remove the bulk of the solvent. b. Transfer the crystalline product to a watch glass or drying dish. c. Dry the material in a vacuum oven at 40-50°C until a constant weight is achieved.
7. Analysis: a. Determine the final yield by weight. b. Assess the purity of the final product using methods such as High-Performance Liquid Chromatography (HPLC) and melting point analysis.
Visualizations
Caption: Workflow for the purification of 3'-Chloro-[1,1'-biphenyl]-4-amine HCl.
Caption: Decision logic for selecting a suitable recrystallization solvent.
References
Analytical methods for 3'-Chloro-[1,1'-biphenyl]-4-amine hydrochloride
An Application Note on the Analytical Characterization of 3'-Chloro-[1,1'-biphenyl]-4-amine hydrochloride.
For Researchers, Scientists, and Drug Development Professionals.
Introduction
This compound is a biphenyl amine derivative with the chemical formula C₁₂H₁₁Cl₂N.[1][2] It serves as a key intermediate in various organic synthesis processes. Due to its role in the development of more complex molecules, particularly in the pharmaceutical and agrochemical industries, rigorous analytical characterization is essential to ensure its identity, purity, and stability. This document provides an overview of suitable analytical methods and representative protocols for the quality control of this compound.
Physicochemical Properties
A summary of the key chemical and physical properties of this compound is presented below. This data is crucial for method development, particularly for selecting appropriate solvents and analytical techniques.
| Property | Value | Reference |
| CAS Number | 811842-60-1 | [1][2] |
| Molecular Formula | C₁₂H₁₁Cl₂N | [1][2] |
| Molecular Weight | 240.13 g/mol | [1][2] |
| IUPAC Name | 4-(3-chlorophenyl)aniline;hydrochloride | [1] |
| Synonyms | 3'-Chloro-biphenyl-4-ylamine hydrochloride | [2] |
Recommended Analytical Methods
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful and commonly employed methods for assessing the purity of aromatic amines and their derivatives.[3]
-
High-Performance Liquid Chromatography (HPLC): This is the preferred method for purity analysis and quantification due to its high resolution and suitability for non-volatile compounds. A reverse-phase method with UV detection is typically effective for aromatic amines.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers high sensitivity and specificity, allowing for the identification of volatile impurities.[3] However, aromatic amines can be challenging to analyze by GC due to their polarity and potential for adsorption to the column, which may cause peak tailing.[4] Derivatization or the use of specially deactivated columns may be necessary. For the hydrochloride salt, neutralization to the free amine form is required prior to injection.
Experimental Protocols
The following protocols are representative methods and should be considered as starting points. Method optimization and validation are required for specific applications.
Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a reverse-phase HPLC method for determining the purity of this compound and quantifying related impurities. The method is adapted from established procedures for similar chlorinated aromatic compounds.[5]
1. Instrumentation and Materials:
-
HPLC system with UV-Vis or Photodiode Array (PDA) detector.
-
Data acquisition and processing software.
-
Analytical balance.
-
Volumetric flasks, pipettes, and autosampler vials.
-
HPLC grade acetonitrile, methanol, and water.
-
Formic acid or trifluoroacetic acid (TFA).
-
Reference standard of this compound.
2. Chromatographic Conditions:
| Parameter | Recommended Condition |
| Column | C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 30% B to 95% B over 20 minutes, hold for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm (or determined by UV scan) |
| Injection Volume | 10 µL |
3. Sample Preparation:
-
Standard Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of diluent (Methanol or 50:50 Acetonitrile:Water). Dilute 1 mL of this stock solution to 10 mL with the diluent.
-
Sample Solution (100 µg/mL): Prepare the sample solution in the same manner as the standard solution.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
4. Analysis and Data Interpretation:
-
Inject the standard and sample solutions.
-
Determine the retention time of the main peak using the standard solution.
-
Calculate the purity of the sample using the area percent method: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100
Protocol 2: Impurity Identification by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general method for the analysis of volatile and semi-volatile impurities. The sample must be neutralized to the free amine form before analysis.
1. Instrumentation and Materials:
-
GC-MS system with an electron ionization (EI) source.
-
Inert capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).[6]
-
Data acquisition and processing software with a mass spectral library.
-
Helium (carrier gas).
-
Dichloromethane or other suitable solvent.
-
Sodium bicarbonate solution (5%).
2. Chromatographic and Spectrometric Conditions:
| Parameter | Recommended Condition |
| Column | DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm) |
| Inlet Temperature | 270 °C |
| Injection Mode | Splitless (or Split 10:1) |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| MS Scan Range | 40-500 amu |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
3. Sample Preparation:
-
Dissolve ~10 mg of this compound in 5 mL of deionized water.
-
Add 5% sodium bicarbonate solution dropwise until the solution is basic (pH > 8) to form the free amine precipitate.
-
Extract the aqueous solution three times with 5 mL of dichloromethane.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter and carefully evaporate the solvent. Reconstitute the residue in 1 mL of dichloromethane for injection.
4. Analysis and Data Interpretation:
-
Inject the prepared sample.
-
Identify the main peak corresponding to the free amine (3'-Chloro-[1,1'-biphenyl]-4-amine).
-
Identify impurity peaks by comparing their mass spectra with a reference library (e.g., NIST).
Visualized Workflows
Diagrams help clarify the sequence of operations in analytical procedures.
References
Application Notes and Protocols: HPLC Analysis for Purity Determination of 3'-Chloro-[1,1'-biphenyl]-4-amine hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
3'-Chloro-[1,1'-biphenyl]-4-amine hydrochloride is a chemical compound with the molecular formula C₁₂H₁₁Cl₂N.[1][2] It is a biphenyl amine derivative, a class of compounds with applications in various fields of chemical synthesis and pharmaceutical development. Accurate determination of its purity is crucial for ensuring the quality, safety, and efficacy of downstream products. High-Performance Liquid Chromatography (HPLC) is a robust and widely used analytical technique for assessing the purity of non-volatile organic compounds.[3] This document provides a detailed protocol for the purity analysis of this compound using a reversed-phase HPLC (RP-HPLC) method with UV detection.
Quantitative Data Summary
The following table summarizes representative data from the HPLC analysis of a this compound sample, demonstrating the separation of the main component from potential impurities.
| Compound | Retention Time (min) | Peak Area (mAU*s) | Area (%) |
| Impurity 1 | 3.2 | 1500 | 0.50 |
| Impurity 2 | 4.5 | 3000 | 1.00 |
| This compound | 6.8 | 295500 | 98.50 |
Experimental Protocol: Reversed-Phase HPLC
This protocol outlines the steps for determining the purity of this compound.
1. Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
-
Sample: this compound (CAS No. 811842-60-1).[2]
2. Chromatographic Conditions
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient Elution:
-
0-2 min: 20% B
-
2-10 min: 20% to 80% B
-
10-12 min: 80% B
-
12-13 min: 80% to 20% B
-
13-15 min: 20% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
3. Sample Preparation
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water to obtain a concentration of 1 mg/mL.
-
Sample Solution: Prepare the sample solution in the same manner as the standard solution.
-
Filtration: Filter both the standard and sample solutions through a 0.45 µm syringe filter before injection to remove any particulate matter.
4. Analysis Procedure
-
Equilibrate the HPLC system with the initial mobile phase composition (20% B) for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (diluent) to ensure the system is clean and free from interfering peaks.
-
Inject the standard solution to determine the retention time of the main peak and to check system suitability parameters such as peak shape and theoretical plates.
-
Inject the sample solution to perform the purity analysis.
-
After the analysis, wash the column with a high percentage of the organic solvent to remove any strongly retained compounds.
5. Data Analysis
-
Integrate the peaks in the chromatogram obtained from the sample solution.
-
Calculate the percentage purity of this compound using the area percent method:
% Purity = (Area of the main peak / Total area of all peaks) x 100
Visualizations
Caption: Workflow for the HPLC purity analysis of this compound.
References
Application Notes and Protocols for the NMR Characterization of 3'-Chloro-[1,1'-biphenyl]-4-amine hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
3'-Chloro-[1,1'-biphenyl]-4-amine hydrochloride is a biphenyl derivative of interest in medicinal chemistry and materials science. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation and purity assessment of this compound. This document provides a detailed protocol for the NMR characterization of this compound, including predicted ¹H and ¹³C NMR data and a standardized experimental workflow.
Chemical Structure
Figure 1: Chemical Structure of this compound.
Predicted NMR Spectral Data
Due to the limited availability of experimental spectra for this specific hydrochloride salt, the following tables present predicted ¹H and ¹³C NMR chemical shifts. These predictions are based on the analysis of structurally similar compounds and established principles of NMR spectroscopy. The proton and carbon atom numbering is provided in Figure 2.
Caption: NMR Characterization Workflow.
Conclusion
This application note provides a comprehensive guide for the NMR characterization of this compound. The predicted spectral data and detailed experimental protocols will aid researchers in confirming the structure and assessing the purity of this compound. Adherence to the outlined procedures will ensure the acquisition of high-quality, reproducible NMR data.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3'-Chloro-[1,1'-biphenyl]-4-amine hydrochloride
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in improving the yield and purity of 3'-Chloro-[1,1'-biphenyl]-4-amine hydrochloride synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare 3'-Chloro-[1,1'-biphenyl]-4-amine?
A1: The most prevalent and versatile methods for the synthesis of 3'-Chloro-[1,1'-biphenyl]-4-amine are palladium-catalyzed cross-coupling reactions. The two primary approaches are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
-
Suzuki-Miyaura Coupling: This reaction typically involves the coupling of an aryl halide with an arylboronic acid. For this specific synthesis, the likely coupling partners are (4-aminophenyl)boronic acid with 1-bromo-3-chlorobenzene, or 4-bromoaniline with (3-chlorophenyl)boronic acid.[1]
-
Buchwald-Hartwig Amination: This method forms the C-N bond directly by coupling an aryl halide with an amine. A plausible route would be the reaction of 3-chloro-4'-bromo-1,1'-biphenyl with an ammonia equivalent.[2]
Q2: My Suzuki-Miyaura coupling reaction is giving a low yield. What are the common causes and how can I troubleshoot it?
A2: Low yields in Suzuki-Miyaura couplings can stem from several factors. Common issues include inactive catalysts, decomposition of the boronic acid, and inappropriate reaction conditions. A systematic approach to troubleshooting is often effective. For a visual guide, please refer to the troubleshooting workflow diagram below.
Q3: I am observing significant homocoupling of my boronic acid in the Suzuki-Miyaura reaction. How can I minimize this side product?
A3: Homocoupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen. To minimize this, ensure that all solvents and reagents are thoroughly degassed. Using milder bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can also reduce the rate of boronic acid decomposition and subsequent homocoupling.
Q4: What are the key parameters to optimize in a Buchwald-Hartwig amination for the synthesis of a primary arylamine like 3'-Chloro-[1,1'-biphenyl]-4-amine?
A4: The critical parameters for a successful Buchwald-Hartwig amination include the choice of palladium catalyst and ligand, the base, the solvent, and the reaction temperature. For aryl chlorides, which are generally less reactive, using bulky, electron-rich phosphine ligands is often necessary.[3] Strong, non-nucleophilic bases like sodium tert-butoxide are commonly employed.[4]
Q5: How do I convert the synthesized 3'-Chloro-[1,1'-biphenyl]-4-amine (free base) to its hydrochloride salt?
A5: The hydrochloride salt is typically prepared by dissolving the purified free base in a suitable anhydrous aprotic solvent, such as diethyl ether or dichloromethane. Then, a solution of anhydrous HCl in an organic solvent (e.g., 2 M HCl in diethyl ether) is added dropwise with stirring.[5] The resulting precipitate, which is the hydrochloride salt, can then be isolated by filtration, washed with the anhydrous solvent, and dried.[5][6]
Troubleshooting Guides
Suzuki-Miyaura Coupling: Troubleshooting Low Yield
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive Catalyst | Ensure anaerobic conditions to prevent oxidation. Use a pre-catalyst that readily forms the active Pd(0) species. Select a ligand that stabilizes the Pd(0) species. |
| Poor quality of reagents | Purify starting materials, especially the boronic acid, which can degrade upon storage. Use anhydrous and degassed solvents. | |
| Significant Homocoupling of Boronic Acid | Oxygen in the reaction mixture | Thoroughly degas all solvents and reagents before use. Maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen). |
| Base-induced decomposition | Use milder bases such as K₃PO₄ or Cs₂CO₃ instead of stronger bases like NaOH or KOH. | |
| Protodeboronation of Boronic Acid | Presence of protic impurities | Use anhydrous solvents and reagents. Consider using boronic esters (e.g., pinacol esters) which are more stable. |
| Reaction Stalls Before Completion | Ligand or catalyst decomposition | Use more robust ligands, such as bulky biaryl phosphines (e.g., XPhos, SPhos). Consider a slight increase in catalyst loading. |
Buchwald-Hartwig Amination: Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive Catalyst System | Use an air-stable palladium pre-catalyst. Ensure the use of a bulky, electron-rich phosphine ligand suitable for aryl chlorides. |
| Inappropriate Base | Use a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS).[4] | |
| Unsuitable Solvent | Toluene, dioxane, and THF are generally effective. Avoid chlorinated solvents and acetonitrile which can inhibit the catalyst.[7] | |
| Significant Side Product Formation (Hydrodehalogenation) | Non-inert atmosphere | Maintain a strict inert atmosphere (Nitrogen or Argon) to minimize sources of hydrogen.[4] |
| Use a ligand that promotes rapid reductive elimination. | ||
| Aryl Halide Homocoupling | Suboptimal catalyst-to-ligand ratio | Optimize the catalyst-to-ligand ratio, typically between 1:1 to 1:2. Use a ligand that favors C-N bond formation.[4] |
| Reaction Stalls | Catalyst decomposition | Employ more robust ligands that protect the palladium center. Optimize the reaction temperature; too high a temperature can lead to decomposition. |
Experimental Protocols
Protocol 1: Synthesis of 3'-Chloro-[1,1'-biphenyl]-4-amine via Suzuki-Miyaura Coupling (Illustrative)
This protocol is a representative procedure based on the coupling of 4-bromoaniline with (3-chlorophenyl)boronic acid and may require optimization.
Materials:
-
4-bromoaniline
-
(3-chlorophenyl)boronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.5 equivalents)
-
Anhydrous 1,4-dioxane/water (4:1 v/v)
-
Nitrogen or Argon gas
Procedure:
-
To a flame-dried Schlenk flask, add 4-bromoaniline (1.0 equiv.), (3-chlorophenyl)boronic acid (1.2 equiv.), Pd(OAc)₂ (0.02 equiv.), SPhos (0.04 equiv.), and K₃PO₄ (2.5 equiv.).
-
Seal the flask, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 8-12 hours, or until TLC or LC-MS analysis indicates consumption of the starting material.[8]
-
Cool the reaction to room temperature and dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes).
Protocol 2: Synthesis of this compound
Materials:
-
Purified 3'-Chloro-[1,1'-biphenyl]-4-amine
-
Anhydrous diethyl ether or dichloromethane
-
Anhydrous Hydrogen Chloride (e.g., 2 M solution in diethyl ether)
Procedure:
-
Dissolve the purified 3'-Chloro-[1,1'-biphenyl]-4-amine in a minimal amount of anhydrous diethyl ether.
-
With stirring, slowly add the anhydrous HCl solution dropwise.
-
A precipitate should form. Continue addition until no further precipitation is observed.
-
Stir the suspension for 30 minutes at room temperature.
-
Collect the solid by vacuum filtration, wash with a small amount of cold, anhydrous diethyl ether, and dry under vacuum to yield the hydrochloride salt.[5]
Data Presentation
Table 1: Illustrative Conditions for Suzuki-Miyaura Coupling of Aryl Halides with Arylboronic Acids
The following table, adapted from literature on similar couplings, provides a starting point for optimization.[9]
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.5) | Dioxane/H₂O | 100 | 85-95 |
| 2 | Pd₂(dba)₃ (1) | XPhos (3) | K₂CO₃ (3) | Toluene/H₂O | 110 | 80-90 |
| 3 | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (3) | DMF/H₂O | 90 | 75-85 |
| 4 | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2.5) | Dioxane | 100 | 88-98 |
Table 2: Illustrative Conditions for Buchwald-Hartwig Amination of Aryl Chlorides
This table presents a range of conditions that have proven effective for the amination of challenging aryl chlorides.[10]
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 100 | 90-99 |
| 2 | Pd₂(dba)₃ (1.5) | RuPhos (3) | LHMDS (1.5) | Dioxane | 110 | 85-95 |
| 3 | Pd(OAc)₂ (2) | CyPF-tBu (4) | K₃PO₄ (2.5) | Dioxane | 120 | 70-85 |
| 4 | PdCl₂(A-Phos) (2) | - | Cs₂CO₃ (3) | Toluene | 110 | 80-92 |
Visualizations
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. jk-sci.com [jk-sci.com]
- 4. benchchem.com [benchchem.com]
- 5. Secure Verification [farfar.pharmacy.bg.ac.rs]
- 6. US20100204470A1 - method for salt preparation - Google Patents [patents.google.com]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: 3'-Chloro-[1,1'-biphenyl]-4-amine Hydrochloride Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of 3'-Chloro-[1,1'-biphenyl]-4-amine hydrochloride synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing the 3'-Chloro-[1,1'-biphenyl]-4-amine core structure? A1: The most prevalent method for constructing the biphenyl core of this molecule is the Suzuki-Miyaura cross-coupling reaction. This reaction involves the palladium-catalyzed coupling of an aryl halide with an arylboronic acid. For this specific synthesis, this would typically involve reacting a derivative of 4-aminobenzene with a 3-chlorophenyl derivative.
Q2: What are the critical parameters to control for a successful Suzuki-Miyaura coupling reaction? A2: The key parameters to optimize are the choice of palladium catalyst and ligand, the base, the solvent system, and the reaction temperature. Each of these factors can significantly influence reaction yield, rate, and the formation of impurities.
Q3: Why is maintaining an inert atmosphere crucial during the reaction? A3: An inert atmosphere (typically nitrogen or argon) is essential to prevent the degradation of the palladium catalyst. The presence of oxygen can lead to the oxidation of the phosphine ligands and the formation of palladium black, which reduces catalytic activity and can promote undesirable side reactions like homocoupling.[1]
Q4: How is the final hydrochloride salt typically formed? A4: After the biphenyl amine is synthesized and purified, the hydrochloride salt is formed by treating the free amine base with hydrochloric acid (HCl).[2] This is often done by bubbling HCl gas through a solution of the amine or by adding a solution of HCl in a solvent like ether or dioxane.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis.
Q1: My reaction yield is consistently low or there is no product formation. What are the potential causes and solutions?
Potential Causes:
-
Inactive Catalyst: The palladium catalyst may have decomposed due to improper storage or exposure to air.
-
Suboptimal Base/Solvent Combination: The chosen base may not be effective for the transmetalation step, or the reactants may have poor solubility in the chosen solvent.[3]
-
Low Reaction Temperature: The temperature may be insufficient to drive the oxidative addition or other steps in the catalytic cycle.
-
Poor Quality Reagents: Starting materials (aryl halide or boronic acid) may contain impurities that inhibit the catalyst.
Troubleshooting & Optimization:
-
Catalyst and Ligand Screening: Test different palladium sources (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) and ligands. Buchwald ligands are often effective for challenging couplings.[4]
-
Base and Solvent Optimization: Screen a variety of bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[5] Test solvents like dioxane, THF, DMF, or toluene, sometimes with water as a co-solvent.[3][4][5] For substrates sensitive to base, milder conditions using KF can be tested.[6]
-
Temperature Adjustment: Gradually increase the reaction temperature. Pushing the reaction by heating it more can sometimes overcome activation barriers.[5]
-
Reagent Purity: Ensure the purity of starting materials using techniques like recrystallization or chromatography. Use freshly opened or properly stored reagents.
Q2: I am observing significant amounts of homocoupled byproducts from my starting materials. How can I minimize this?
Potential Causes:
-
Presence of Oxygen: Traces of oxygen in the reaction vessel can promote the homocoupling of boronic acids.
-
Catalyst Choice: Some palladium catalysts have a higher tendency to promote homocoupling.
Troubleshooting & Optimization:
-
Thorough Degassing: Ensure the reaction mixture and vessel are thoroughly degassed before heating. This can be done by bubbling an inert gas through the solvent or by using freeze-pump-thaw cycles.[4]
-
Ligand Selection: The choice of phosphine ligand can significantly suppress homocoupling. Experiment with different ligands to find one that favors the cross-coupling pathway.
Q3: My boronic acid starting material is being consumed, but I see a significant amount of the corresponding arene (protodeborylation). How can this be prevented?
Potential Causes:
-
Excess Water or Base: The presence of water, especially under basic conditions, can lead to the cleavage of the C-B bond.[3]
-
Elevated Temperatures and Long Reaction Times: These conditions can accelerate the rate of protodeborylation.[3]
Troubleshooting & Optimization:
-
Use Anhydrous Conditions: If possible, use anhydrous solvents and reagents to minimize water content.
-
Milder Base: Switch to a less harsh base, such as potassium fluoride (KF).[3]
-
Optimize Reaction Time: Monitor the reaction closely (e.g., by TLC or LC-MS) and stop it as soon as the starting aryl halide is consumed to avoid prolonged exposure of the boronic acid to the reaction conditions.
Q4: My starting materials are not fully dissolving in the solvent, leading to a heterogeneous mixture and poor reaction. What should I do?
Potential Causes:
-
Poor Solvent Match: The polarity of the solvent may not be suitable for one or both of the coupling partners.
Troubleshooting & Optimization:
-
Solvent Screening: Test solvents with higher solubilizing power for aromatic compounds, such as DMF, DMSO, or chlorinated solvents like chlorobenzene.[3][5]
-
Increase Temperature: Gently warming the mixture can sometimes improve solubility.
-
Functionalize Starting Materials: In some difficult cases, modifying the starting materials with solubilizing groups (e.g., long alkyl chains) can be a solution, though this adds synthetic steps.[3]
Data Presentation: Reaction Condition Optimization
The following table summarizes key parameters and their typical effects on Suzuki-Miyaura coupling reactions for the synthesis of biphenyl amines. This should serve as a starting point for optimization.
| Parameter | Variation | Typical Effect on Yield | Considerations |
| Catalyst | Pd(PPh₃)₄ | Good general-purpose catalyst. | Can be sensitive to air and moisture. |
| Pd(dppf)Cl₂ | Often more robust and effective for a wider range of substrates.[5] | Generally provides good yields. | |
| Buchwald Precatalysts | Highly active, effective for sterically hindered or electron-rich/poor substrates.[4] | Can be more expensive. | |
| Base | K₂CO₃ / Na₂CO₃ | Common, effective, and inexpensive bases, often used with aqueous co-solvents. | Can be too harsh for base-sensitive functional groups.[1] |
| K₃PO₄ | A strong, non-nucleophilic base, often used under anhydrous conditions. | Grinding the base to a fine powder can improve reproducibility.[4] | |
| Cs₂CO₃ | Highly effective, particularly for difficult couplings.[5] | More expensive and hygroscopic. | |
| Solvent | Toluene | Good for non-polar substrates. | May require higher temperatures. |
| Dioxane / THF | Common ethereal solvents, often used with an aqueous base.[5] | Dioxane is often a superior solvent for Suzuki reactions. | |
| DMF / DMSO | High-boiling polar aprotic solvents, good for dissolving stubborn substrates.[3] | Can be difficult to remove during workup. | |
| Temperature | Room Temp - 60 °C | Mild conditions, suitable for highly reactive substrates.[5] | May result in slow or incomplete reactions. |
| 80 - 110 °C | Standard temperature range for many Suzuki couplings. | Balances reaction rate with potential for side reactions. | |
| > 120 °C (Reflux) | Necessary for unreactive substrates (e.g., aryl chlorides). | Increases risk of byproduct formation and reagent decomposition.[1] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reagent Preparation: To an oven-dried Schlenk flask, add 4-aminophenylboronic acid (or its ester equivalent, 1.0 eq), 1-bromo-3-chlorobenzene (1.1 eq), the selected base (e.g., K₂CO₃, 2.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 eq).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent (e.g., a 4:1 mixture of Dioxane:Water) via syringe.
-
Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (e.g., 90 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the aryl halide starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the pure 3'-Chloro-[1,1'-biphenyl]-4-amine.
Protocol 2: Formation of the Hydrochloride Salt
-
Dissolution: Dissolve the purified 3'-Chloro-[1,1'-biphenyl]-4-amine in a minimal amount of a suitable anhydrous solvent (e.g., diethyl ether or methanol).
-
Acidification: While stirring, slowly add a solution of HCl in a compatible solvent (e.g., 2 M HCl in diethyl ether) dropwise until precipitation is complete.
-
Isolation: Collect the resulting solid precipitate by vacuum filtration.
-
Drying: Wash the solid with a small amount of cold diethyl ether and dry under vacuum to yield this compound.
Visualizations
Caption: General synthetic workflow for this compound.
Caption: A decision tree for troubleshooting low reaction yields.
References
Technical Support Center: A Troubleshooting Guide for Suzuki Coupling Reactions
Audience: Researchers, Scientists, and Drug Development Professionals
This technical support guide is designed to assist you in troubleshooting and optimizing Suzuki-Miyaura cross-coupling reactions. Below, you will find a comprehensive set of frequently asked questions (FAQs), detailed experimental protocols, data-driven guidance for condition optimization, and visual aids to clarify complex processes.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during Suzuki coupling experiments in a practical question-and-answer format.
Q1: My Suzuki coupling reaction shows low to no yield. What are the first things I should check?
A1: When a Suzuki coupling fails to provide the desired yield, a systematic evaluation of the reaction components and conditions is crucial. Here are the primary aspects to investigate:
-
Catalyst and Ligand Integrity: The active catalytic species is Pd(0). If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it must be reduced in situ.[1] Ensure your palladium source and any phosphine ligands are fresh and have been stored under an inert atmosphere, as phosphine ligands are prone to oxidation.[2] For persistent issues, consider using a more robust, air-stable precatalyst.[1]
-
Oxygen Contamination: The presence of oxygen can lead to the deactivation of the Pd(0) catalyst and promote the homocoupling of boronic acids, a common side reaction.[1][2] It is imperative to use anhydrous, degassed solvents and to maintain a strictly inert atmosphere (e.g., Argon or Nitrogen) throughout the entire experimental procedure.[2]
-
Reagent Quality and Stability:
-
Boronic Acid/Ester: Boronic acids can degrade over time, particularly through protodeboronation.[1] While boronic esters offer greater stability, they are not immune to degradation.[2] Always use fresh, high-purity boronic acids or their corresponding esters. For particularly labile boronic acids, their conversion to more stable derivatives like pinacol or MIDA boronates is a viable strategy.[2]
-
Aryl Halide: The reactivity of the aryl halide coupling partner significantly influences the reaction's success. The general reactivity trend is I > Br > OTf >> Cl.[2] Reactions involving aryl chlorides are notably more challenging and often require specialized, highly active catalyst systems to proceed efficiently.[2]
-
-
Base and Solvent Purity: Confirm that the base is of high purity and is anhydrous if the reaction is being conducted under anhydrous conditions. The solvent must also be of high purity and properly degassed.[2] In the case of biphasic reactions, vigorous stirring is essential to maximize the interfacial area and facilitate the reaction.[1]
Q2: I'm observing a significant amount of homocoupling of my boronic acid. What causes this, and how can I minimize it?
A2: The formation of a biaryl product from the coupling of two boronic acid molecules, known as homocoupling, is a prevalent side reaction that consumes the starting material and reduces the yield of the desired product.[3]
-
Presence of Oxygen: The primary culprit for homocoupling is often the presence of oxygen.[1] Oxygen can facilitate the palladium-catalyzed oxidative coupling of the boronic acid molecules. To mitigate this, rigorous degassing of all solvents and reagents and the stringent maintenance of an inert atmosphere are critical.
-
Pd(II) Precatalysts: The use of a Pd(II) source necessitates its reduction to the active Pd(0) species. This reduction can sometimes proceed through the homocoupling of two boronic acid molecules.[3]
-
Controlled Addition: In certain instances, the slow addition of the boronic acid to the reaction mixture can maintain a low concentration of the reagent, thereby reducing the rate of homocoupling.[2]
Q3: Protodeboronation of my boronic acid is a significant side reaction. How can I prevent it?
A3: Protodeboronation, the substitution of the boronic acid group with a hydrogen atom, is a common cause of diminished yields, especially when working with electron-deficient or certain heteroaryl boronic acids.[2][3]
-
Choice of Base: While the base is crucial for activating the boronic acid, it can also promote protodeboronation. Employing milder bases like K₃PO₄, KF, or Cs₂CO₃ can be beneficial.[2]
-
Anhydrous Conditions: As water can act as the proton source for this side reaction, transitioning to anhydrous conditions can markedly decrease the extent of protodeboronation.[1]
-
Use of Boronic Esters: Boronic esters, such as pinacol esters, are generally more stable and less susceptible to protodeboronation compared to their corresponding boronic acids.[3]
Q4: I am observing significant dehalogenation of my aryl halide starting material. What can I do to suppress this side reaction?
A4: Dehalogenation is an undesired process where the halogen atom on the aryl halide is replaced by a hydrogen atom.[3]
-
Optimize Reaction Conditions: A careful screening of reaction parameters, including the base, solvent, and temperature, is recommended. Strong alkoxide bases, for example, can generate palladium-hydride species that promote hydrodehalogenation. A switch to weaker inorganic bases such as K₂CO₃ or K₃PO₄ can be an effective solution.
-
Ligand Selection: The choice of phosphine ligand can have a substantial impact on the rate of dehalogenation. It may be necessary to screen various ligands to identify one that preferentially promotes the desired cross-coupling pathway.
Q5: My reaction is not proceeding to completion, leaving unreacted starting materials. How can I improve the conversion?
A5: Several strategies can be employed to address incomplete conversion:
-
Increase Temperature: If the reaction is sluggish, a cautious increase in the reaction temperature can enhance the reaction rate and improve conversion.
-
Optimize the Catalyst System: For more challenging substrates, a more active catalyst system may be necessary. This could involve utilizing a different palladium precatalyst or a more electron-rich and bulky phosphine ligand (e.g., Buchwald ligands like SPhos or XPhos) to facilitate the oxidative addition step.[4]
-
Screen Solvents and Bases: The solubility of the reagents can be a critical factor. Ensure that the chosen solvent system provides adequate solubility for all components. The selection of the base is also paramount and can significantly influence the reaction rate.
-
Investigate Catalyst Deactivation: If the reaction initiates but then stalls, it may be indicative of catalyst deactivation. Ensure that the reaction is rigorously shielded from oxygen and other potential impurities that could poison the catalyst.
Data Presentation: Optimizing Reaction Conditions
The selection of appropriate reaction parameters is fundamental to the success of a Suzuki coupling reaction. The following tables provide a comparative summary of how different bases and solvents can affect the reaction yield.
Table 1: Comparative Effect of Different Bases on Suzuki Coupling Yield
| Base | Solvent System | Temperature (°C) | Typical Yield (%) | Notes |
| Na₂CO₃ | Toluene/H₂O | 80 | 85-98 | A commonly used and effective base for a wide range of standard couplings. |
| K₂CO₃ | Dioxane/H₂O | 100 | 80-95 | Another widely employed and reliable carbonate base. |
| K₃PO₄ | Toluene | 100 | >90 | Often the base of choice for base-sensitive substrates; can minimize side reactions. |
| Cs₂CO₃ | Dioxane | 100 | >95 | Highly effective and frequently provides superior yields, though it is a more expensive option. |
| NaOH | Toluene/H₂O | 80 | ~70-90 | A strong base that can be effective but also carries an increased risk of promoting side reactions. |
| Triethylamine (TEA) | Toluene | 80 | <40 | Organic amines are generally less effective bases for Suzuki couplings. |
Note: Yields are highly dependent on the specific substrates, catalyst, and ligand employed.
Table 2: Influence of Different Solvents on Suzuki Coupling Yield
| Solvent System | Temperature (°C) | Typical Yield (%) | Notes |
| Toluene/H₂O | 80-110 | High | A very common biphasic system that is effective for a broad range of substrates. |
| Dioxane/H₂O | 80-100 | High | Another popular biphasic system that is compatible with a variety of bases. |
| THF/H₂O | 65-80 | Moderate to High | A suitable option for reactions that necessitate lower temperatures. |
| DMF or DMAc | 80-120 | Moderate to High | Polar aprotic solvents that can be advantageous, particularly for substrates with poor solubility. |
| Ethanol/H₂O | Reflux | Moderate to High | A "greener" solvent alternative that can be effective for certain systems. |
Note: For biphasic solvent systems, vigorous stirring is essential to ensure efficient mixing and mass transport.
Experimental Protocols
This section provides a generalized, step-by-step methodology for conducting a standard Suzuki-Miyaura cross-coupling reaction.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equivalent)
-
Boronic acid or boronic ester (1.2 mmol, 1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equivalents)
-
Degassed solvent (e.g., Toluene/H₂O 4:1, 10 mL)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Reaction Setup: In an oven-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, combine the aryl halide (1.0 mmol), the boronic acid or ester (1.2 mmol), and the base (2.0 mmol).
-
Establish Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. Alternatively, evacuate the flask and backfill with the inert gas, repeating this cycle three times.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent via syringe, followed by the addition of the palladium catalyst.
-
Reaction Execution: Place the flask in a preheated oil bath set to the desired temperature (typically in the range of 80-110 °C). Stir the reaction mixture vigorously.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material has been consumed (reaction times typically range from 2 to 24 hours).
-
Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Add water and an organic solvent (e.g., ethyl acetate). Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with the organic solvent.
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the solution and concentrate the filtrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel using an appropriate solvent system.
Visualizations
Diagram 1: The Suzuki Coupling Catalytic Cycle
Caption: A schematic of the catalytic cycle for the Suzuki-Miyaura coupling reaction.
Diagram 2: General Experimental Workflow for Suzuki Coupling
Caption: A generalized experimental workflow for a Suzuki coupling reaction.
Diagram 3: Troubleshooting Decision Tree for Low Yield
Caption: A decision tree to guide troubleshooting of low yields in Suzuki coupling reactions.
References
3'-Chloro-[1,1'-biphenyl]-4-amine hydrochloride solubility issues and solutions
This guide provides comprehensive troubleshooting advice and answers to frequently asked questions regarding solubility issues with 3'-Chloro-[1,1'-biphenyl]-4-amine hydrochloride (CAS: 811842-60-1). It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the basic properties of this compound?
A1: This compound is an aromatic amine supplied as a hydrochloride salt.[1] Key properties are summarized below.
Table 1: Physicochemical Properties
| Property | Value | Reference |
|---|---|---|
| CAS Number | 811842-60-1 | [1][2] |
| Molecular Formula | C₁₂H₁₁Cl₂N | [1][2] |
| Molecular Weight | 240.13 g/mol | [1][2] |
| Appearance | Solid (Form may vary) | N/A |
| Storage | Sealed in dry, 2-8°C |[2] |
Q2: I'm having trouble dissolving this compound. Why is it poorly soluble?
A2: The molecule has a significant non-polar biphenyl structure. While the amine hydrochloride group adds polarity, the large hydrophobic surface area can limit its aqueous solubility. For many organic compounds, especially those with high molecular weight and aromatic rings, achieving high concentration in aqueous buffers can be challenging.[3][4]
Q3: What is the recommended starting solvent for this compound?
Table 2: Qualitative Solubility Recommendations
| Solvent | Solubility Profile | Recommendation & Notes |
|---|---|---|
| DMSO | High | Recommended for creating high-concentration stock solutions. |
| DMF | High | A suitable alternative to DMSO for stock solutions. |
| Ethanol/Methanol | Moderate | May be used for intermediate dilutions. Solubility might be limited. |
| Water / Aqueous Buffers | Low to Very Low | Direct dissolution is not recommended. Dilute from an organic stock. |
Note: This data is based on the general behavior of similar chemical structures. It is crucial to perform your own solubility tests.
Q4: Can I heat the mixture to improve solubility?
A4: Gentle heating (e.g., 37-50°C) can increase the rate of dissolution and solubility. However, be cautious. Prolonged or excessive heating can lead to chemical degradation. Always monitor your solution for any changes in color or precipitate formation upon cooling, which would indicate that the compound is falling out of solution.
Troubleshooting Guide
Issue 1: My compound won't dissolve in my chosen organic solvent (DMSO/DMF).
-
Solution 1: Increase Solvent Volume: The concentration may be too high. Try adding more solvent to decrease the concentration.
-
Solution 2: Gentle Warming & Agitation: Warm the vial in a water bath (37°C) and vortex or sonicate the mixture. Sonication can break up solid aggregates and enhance dissolution.[6]
-
Solution 3: Check Compound Purity: Impurities can sometimes affect solubility. Ensure you are using a high-purity grade of the compound.[2]
Issue 2: After diluting my DMSO stock solution into an aqueous buffer, a precipitate formed immediately.
This is a common issue known as "crashing out" and occurs when a compound soluble in an organic solvent is introduced into an anti-solvent (in this case, the aqueous buffer).
-
Solution 1: Decrease Final Concentration: The most common cause is that the final concentration in the aqueous buffer is above the compound's solubility limit. Perform serial dilutions to find the maximum achievable concentration.
-
Solution 2: Use Co-solvents: Incorporating a co-solvent like ethanol or using formulation aids such as cyclodextrins or surfactants in your final buffer can help maintain solubility.[3][7]
-
Solution 3: Adjust pH: As a hydrochloride salt of an amine, the compound's solubility can be pH-dependent. Acidic pH generally favors the solubility of amine salts. Ensure your buffer pH is compatible.[6]
Issue 3: My compound dissolved initially but precipitated after being stored overnight.
-
Solution 1: Confirm Saturation: The solution may have been supersaturated. Re-dissolve with gentle warming and consider if a lower concentration is more stable for your experimental timeframe.
-
Solution 2: Storage Conditions: For aqueous solutions, storage at 4°C or freezing can often cause precipitation. It may be necessary to prepare fresh dilutions for each experiment from a stable, high-concentration organic stock solution. The recommended storage for the solid compound is 2-8°C.[2]
Caption: Troubleshooting flowchart for solubility issues.
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution
This protocol describes how to prepare a stock solution, typically in DMSO.
-
Weighing: Accurately weigh a small amount of this compound (e.g., 2.4 mg) in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of DMSO to achieve the desired concentration. For example, to make a 10 mM stock from 2.4 mg (MW: 240.13 g/mol ), add 1 mL of DMSO.
-
Dissolution: Vortex the tube vigorously for 1-2 minutes.
-
Assisted Solubilization (If Needed): If the solid is not fully dissolved, place the tube in a sonicating water bath for 5-10 minutes. Gentle warming in a 37°C water bath can also be applied.
-
Verification: Ensure the solution is clear and free of any visible particles before storing.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: General Method for Determining Aqueous Solubility
This protocol provides a workflow for systematically testing the solubility limit in your experimental buffer.
Caption: Experimental workflow for determining aqueous solubility.
References
- 1. This compound | C12H11Cl2N | CID 2757426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. ajptonline.com [ajptonline.com]
- 4. ijmsdr.org [ijmsdr.org]
- 5. CAS 1204-44-0: 4′-Chloro[1,1′-biphenyl]-2-amine [cymitquimica.com]
- 6. thepharmajournal.com [thepharmajournal.com]
- 7. longdom.org [longdom.org]
Stability of 3'-Chloro-[1,1'-biphenyl]-4-amine hydrochloride under different conditions
This technical support center provides troubleshooting guides and frequently asked questions regarding the stability of 3'-Chloro-[1,1'-biphenyl]-4-amine hydrochloride. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For optimal stability, it is recommended to store this compound in a tightly sealed container in a dry environment at 2-8°C.[1] Some suppliers also recommend storage at room temperature under an inert atmosphere and protected from light.[2] For long-term storage, colder temperatures (e.g., -20°C) are advisable to minimize potential degradation.
Q2: How stable is this compound in aqueous solutions at different pH values?
The stability of this compound in aqueous solutions is pH-dependent. As an aromatic amine hydrochloride, it is expected to be more stable in acidic to neutral pH. Under basic conditions, the free amine form is generated, which can be more susceptible to oxidation. Forced degradation studies are crucial to determine the precise stability profile across a range of pH values.[3][4]
Q3: Is this compound sensitive to light?
Yes, compounds containing aromatic amine moieties can be photosensitive.[4] Exposure to UV or broad-spectrum light may induce degradation. Therefore, it is recommended to handle the compound in a well-ventilated area, avoiding direct sunlight and strong artificial light. Photostability studies should be conducted to quantify the extent of degradation upon light exposure.
Q4: What is the expected stability of this compound at elevated temperatures?
Elevated temperatures can accelerate the degradation of this compound. Thermal degradation studies are essential to understand its stability profile at temperatures encountered during manufacturing, storage, and handling.[5][6] It is advisable to avoid prolonged exposure to high temperatures.
Q5: Are there any known incompatibilities with common excipients or solvents?
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Discoloration of solid compound (e.g., turning brown) | Oxidation or degradation due to improper storage (exposure to air, light, or moisture). | Store the compound in a tightly sealed, amber-colored vial under an inert atmosphere (e.g., argon or nitrogen) at the recommended temperature (2-8°C). |
| Unexpected peaks in HPLC analysis of a freshly prepared solution | Degradation upon dissolution in the chosen solvent. Solvent impurity. | Prepare solutions fresh before use. Analyze the solvent blank to rule out impurities. Consider using a different, high-purity solvent. Degas solvents to remove dissolved oxygen. |
| Loss of potency over a short period in solution | Instability in the solution (pH, light, temperature). | Buffer the solution to an optimal pH (typically acidic to neutral for amine salts). Protect the solution from light by using amber vials or covering with aluminum foil. Keep solutions refrigerated or on ice during use. |
| Inconsistent results in biological assays | Degradation of the compound in the assay medium. | Evaluate the stability of the compound in the specific assay buffer and under the assay conditions (e.g., temperature, incubation time). Prepare stock solutions in a stable solvent and dilute into the assay medium immediately before the experiment. |
Stability Data Summary (Illustrative)
The following tables present illustrative data from a hypothetical forced degradation study on this compound. These values are for demonstration purposes to indicate potential stability trends.
Table 1: pH-Dependent Stability in Aqueous Solution at 25°C for 24 hours
| pH | Degradation (%) | Number of Degradants |
| 2.0 | < 1% | 0 |
| 4.0 | < 1% | 0 |
| 7.0 | 2.5% | 1 |
| 9.0 | 8.0% | 2 |
| 12.0 | 15.0% | 3 |
Table 2: Thermal and Photolytic Stability
| Condition | Duration | Degradation (%) |
| 60°C (Solid) | 7 days | 3.0% |
| 40°C / 75% RH (Solid) | 7 days | 1.5% |
| UV/Vis Light (Solid) | 24 hours | 5.0% |
| UV/Vis Light (in Methanol) | 4 hours | 12.0% |
Table 3: Oxidative Degradation
| Condition (in Solution) | Duration | Degradation (%) |
| 3% H₂O₂ at 25°C | 6 hours | 25.0% |
Experimental Protocols
Protocol 1: Forced Degradation Study - General Procedure
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance.[4][7]
-
Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for 6 hours.[3]
-
Thermal Degradation: Expose the solid compound and a solution to 60°C for 7 days.
-
Photolytic Degradation: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.
-
-
Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.
-
Analytical Method: Analyze the samples using a stability-indicating HPLC method, such as a reverse-phase C18 column with a gradient elution of acetonitrile and water (with 0.1% formic acid).[8] Use a photodiode array (PDA) detector to monitor for the appearance of new peaks.
-
Data Evaluation: Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to that of an unstressed control.
Visualizations
Caption: Workflow for a forced degradation study.
Caption: Potential degradation pathways for the compound.
References
- 1. chemscene.com [chemscene.com]
- 2. 1204-44-0 CAS MSDS (4'-CHLORO-BIPHENYL-2-YLAMINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. ijrpp.com [ijrpp.com]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. Forced Degradation Study & Impurity Analysis - impurity [protheragen.ai]
- 7. acdlabs.com [acdlabs.com]
- 8. Bot Verification [rasayanjournal.co.in]
Technical Support Center: Purification of 3'-Chloro-[1,1'-biphenyl]-4-amine hydrochloride
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the purification of 3'-Chloro-[1,1'-biphenyl]-4-amine hydrochloride. Below you will find frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and comparative data to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Depending on the synthetic route (e.g., Suzuki-Miyaura coupling), common impurities may include:
-
Unreacted Starting Materials: Such as 4-bromoaniline or 3-chlorophenylboronic acid.
-
Homocoupling Products: Biphenyl derivatives formed from the coupling of two identical starting molecules.
-
Dehalogenated Byproducts: Where the chloro-substituent is lost.
-
Solvent and Reagent Residues: Residual solvents, bases, or catalysts used in the synthesis.[1]
-
Positional Isomers: Other isomers of the target molecule formed during the coupling reaction.
Q2: What are the most effective methods for purifying this compound?
A2: The most common and effective purification methods are recrystallization and column chromatography. The choice between them depends on the nature and quantity of the impurities, as well as the desired final purity and scale of the purification.
Q3: How can I assess the purity of my this compound?
A3: Purity is typically assessed using analytical techniques such as:
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the main compound and any impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure and identify any organic impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound and identify impurities.
Q4: How should I store the purified compound?
A4: this compound should be stored in a cool, dry, and dark place under an inert atmosphere to prevent degradation. Aromatic amines can be sensitive to light and air, which may cause discoloration and the formation of degradation products over time.
Troubleshooting Guides
Recrystallization Issues
| Problem Encountered | Possible Cause(s) | Suggested Solution(s) |
| Compound does not dissolve in the hot solvent. | 1. Incorrect solvent choice. 2. Insufficient solvent volume. | 1. Select a more suitable solvent or solvent system (see Protocol 1). 2. Add more hot solvent in small portions until the compound dissolves. |
| Oiling out (formation of an oil instead of crystals). | 1. The boiling point of the solvent is higher than the melting point of the compound. 2. The solution is supersaturated. | 1. Choose a solvent with a lower boiling point. 2. Add a small amount of additional hot solvent to the oil to dissolve it, then allow it to cool more slowly. |
| No crystal formation upon cooling. | 1. The solution is not sufficiently saturated. 2. The cooling process is too rapid. | 1. Evaporate some of the solvent to increase the concentration and then cool again. 2. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Scratching the inside of the flask with a glass rod or adding a seed crystal can also induce crystallization. |
| Low recovery of the purified product. | 1. Too much solvent was used. 2. The compound has significant solubility in the cold solvent. | 1. Use the minimum amount of hot solvent necessary for dissolution. 2. Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation. Wash the collected crystals with a minimal amount of ice-cold solvent. |
Column Chromatography Issues
| Problem Encountered | Possible Cause(s) | Suggested Solution(s) |
| Peak tailing or streaking on the column. | 1. Interaction of the basic amine with acidic silica gel. 2. Column overloading. | 1. Add a small amount of a competing base (e.g., 0.5-1% triethylamine) to the mobile phase. 2. Use an alternative stationary phase like basic alumina or amine-functionalized silica. 3. Reduce the amount of sample loaded onto the column. |
| Poor separation of the desired compound from impurities. | 1. Inappropriate mobile phase polarity. | 1. Adjust the solvent ratio of the mobile phase. A less polar mobile phase will increase retention on a normal-phase column, while a more polar mobile phase will decrease it. 2. Consider using a different solvent system altogether. |
| Compound does not elute from the column. | 1. The mobile phase is not polar enough. 2. Strong, irreversible adsorption to the stationary phase. | 1. Gradually increase the polarity of the mobile phase. 2. If using silica gel, the addition of a base like triethylamine to the mobile phase can help elute the compound. |
Data Presentation
The following table summarizes typical parameters for the purification of this compound. Please note that these are starting points and may require optimization for your specific sample.
| Parameter | Recrystallization | Normal-Phase Column Chromatography |
| Solvent System / Mobile Phase | Ethanol / Diethyl Ether | Hexane / Ethyl Acetate with 0.5% Triethylamine |
| Typical Solvent Ratio | Dissolve in minimal hot ethanol, add diethyl ether as anti-solvent. | Gradient elution, e.g., starting from 95:5 to 80:20 (Hexane:Ethyl Acetate). |
| Stationary Phase | Not Applicable | Silica Gel (or Amine-functionalized Silica) |
| Typical Yield | 70-90% | 60-80% |
| Purity Achieved | >98% | >99% |
| Best For | Removing moderate amounts of impurities, large scale. | Separating complex mixtures and achieving very high purity. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol describes a general procedure for the recrystallization of this compound using an ethanol/diethyl ether solvent system.
Materials:
-
Crude this compound
-
Ethanol (Reagent Grade)
-
Diethyl ether (Reagent Grade)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to the flask and heat the mixture with gentle swirling until the solid is completely dissolved.
-
If the solution is colored, a small amount of activated charcoal can be added. Heat the solution for a few more minutes and then perform a hot filtration to remove the charcoal.
-
Allow the solution to cool slowly to room temperature.
-
Once the solution has cooled, slowly add diethyl ether dropwise until the solution becomes cloudy, indicating the onset of precipitation.
-
Allow the flask to stand at room temperature for crystals to form. For maximum recovery, cool the flask in an ice bath for 30 minutes.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold diethyl ether to remove any remaining soluble impurities.
-
Dry the crystals under vacuum to obtain the purified this compound.
Protocol 2: Purification by Flash Column Chromatography
This protocol provides a method for purifying this compound using a standard silica gel column with a modified mobile phase.
Materials:
-
Crude this compound
-
Silica gel (for flash chromatography)
-
Hexane (HPLC Grade)
-
Ethyl acetate (HPLC Grade)
-
Triethylamine
-
Chromatography column
-
Collection tubes
Procedure:
-
Prepare the Mobile Phase: Prepare a stock solution of the desired mobile phase, for example, a mixture of hexane and ethyl acetate. Add 0.5% (v/v) of triethylamine to this mixture.
-
Pack the Column: Pack a chromatography column with silica gel using the prepared mobile phase (as a slurry).
-
Prepare the Sample: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel by evaporating the solvent.
-
Load the Column: Carefully add the silica gel with the adsorbed sample to the top of the packed column.
-
Elute the Column: Begin eluting the column with the mobile phase (e.g., 95:5 hexane:ethyl acetate with 0.5% triethylamine). Gradually increase the polarity of the mobile phase as needed to elute the desired compound.
-
Collect and Analyze Fractions: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Isolate the Product: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Visualizations
Caption: General purification workflow for this compound.
Caption: Decision tree for troubleshooting common purification problems.
References
Technical Support Center: Optimizing Biphenyl Amine Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for optimizing catalyst loading in biphenyl amine synthesis.
Troubleshooting Guide
Question: My reaction yield is low or non-existent. What are the potential causes related to the catalyst?
Answer: Low or no yield in biphenyl amine synthesis can often be attributed to several catalyst-related issues:
-
Catalyst Deactivation: The palladium catalyst, essential for the reaction, can become deactivated. This can be due to impurities in the starting materials, exposure to air and moisture, or poisoning by certain functional groups on the substrates. To test for catalyst activity, you can run a control reaction with a known successful substrate-amine combination.[1]
-
Incorrect Catalyst Loading: Both too low and too high catalyst loading can negatively impact the yield. Insufficient catalyst will result in an incomplete reaction. Conversely, excessively high catalyst loading can sometimes lead to the formation of byproducts or catalyst aggregation, reducing its effectiveness.
-
Improper Catalyst and Ligand Selection: The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the phosphine ligand is critical. The ligand stabilizes the palladium catalyst and facilitates the key steps of the catalytic cycle. For biphenyl amine synthesis, bulky, electron-rich phosphine ligands are generally preferred.[2]
-
Inadequate Pre-activation (for some catalyst systems): Some palladium(II) precursors require reduction to the active palladium(0) species in situ. If this pre-activation step is inefficient, the catalytic cycle will not proceed effectively.
Question: I am observing significant side product formation. How can I improve the selectivity of my reaction?
Answer: The formation of side products can be minimized by carefully optimizing the reaction conditions, with a focus on the catalyst system:
-
Ligand Choice: The structure of the phosphine ligand plays a crucial role in selectivity. Different ligands can favor the desired C-N bond formation over competing reactions like hydrodehalogenation or the formation of diaryl ethers.
-
Reaction Temperature: Elevated temperatures can sometimes lead to the formation of undesired byproducts. It is advisable to screen different temperatures to find the optimal balance between reaction rate and selectivity.
-
Base Selection: The choice of base is critical and can influence the reaction pathway. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used. However, if base-sensitive functional groups are present, weaker bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be necessary, which might require adjusting the catalyst system or reaction temperature.[2]
Question: How do I know if I am using the optimal amount of catalyst?
Answer: Determining the optimal catalyst loading is a key aspect of process development. A systematic approach is recommended:
-
Start with a standard loading: A typical starting point for catalyst loading in academic labs is often between 1-2 mol%.
-
Systematic Screening: Vary the catalyst loading in a series of small-scale experiments (e.g., 0.5 mol%, 1 mol%, 2 mol%, 3 mol%) while keeping all other reaction parameters constant.
-
Analyze the Results: Monitor the reaction yield and purity for each catalyst loading. The optimal loading will provide the highest yield of the desired product with minimal byproduct formation in a reasonable timeframe. It is important to note that for industrial applications, minimizing catalyst loading to levels as low as 0.05 mol% is often a goal to reduce costs.[3]
Frequently Asked Questions (FAQs)
Q1: What are the most common palladium catalysts and ligands used for biphenyl amine synthesis?
A1: The most common methods for biphenyl amine synthesis are the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling. For the Buchwald-Hartwig reaction, common palladium precursors include palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃). These are typically paired with bulky, electron-rich phosphine ligands such as:
-
(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)[2][4]
-
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Tri-tert-butylphosphine (P(tBu)₃)
For Suzuki-Miyaura coupling to form a biphenyl intermediate which is then aminated, catalysts like Pd(PPh₃)₄ or a combination of Pd(OAc)₂ with ligands like SPhos are often used.[5]
Q2: Can I reuse my palladium catalyst?
A2: In principle, the palladium catalyst is regenerated at the end of the catalytic cycle. However, in practice, some catalyst deactivation usually occurs. For homogeneous catalysts, recovery from the reaction mixture can be challenging. Heterogeneous catalysts, where the palladium is supported on a solid material (e.g., carbon), are designed for easier recovery and reuse. Several studies have shown successful recycling of such catalysts for multiple runs with only a slight decrease in activity.
Q3: What is the impact of solvent and base choice on the catalyst performance?
A3: The solvent and base are critical components of the reaction system and directly impact the catalyst's performance.
-
Solvent: Anhydrous and degassed solvents are essential for reproducible results. Toluene and dioxane are commonly used solvents. The solvent's polarity can affect the solubility of the reagents and the stability of the catalytic intermediates.
-
Base: The base is required to deprotonate the amine and facilitate the catalytic cycle. The choice of base depends on the reactivity of the substrates and the presence of any base-sensitive functional groups. Strong bases like NaOtBu often allow for faster reactions at lower catalyst loadings.[2]
Data Presentation
Table 1: Effect of Catalyst Loading on Biphenyl Synthesis via Suzuki-Miyaura Coupling
| Entry | Catalyst | Catalyst Loading (mol%) | Reaction Time (min) | Yield (%) |
| 1 | 0.5% Pd/C | 0.5 | 60 | ~80 |
| 2 | 1% Pd/C | 1 | 20 | 100 |
| 3 | 2% Pd/C | 2 | 15 | 100 |
| 4 | 3% Pd/C | 3 | 10 | 100 |
Data synthesized from a study on Pd/C catalyzed Suzuki-Miyaura reaction of iodobenzene and phenylboronic acid.[6]
Table 2: Catalyst Loading in the Synthesis of 3',4',5'-Trifluoro-[1,1'-biphenyl]-2-amine
| Catalyst Precursor | Ligand | Catalyst Loading (mol%) | Yield (%) |
| Allylchloro[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]palladium(II) | N/A (pre-formed) | 0.05 | 99 |
Data from a patent describing a Suzuki-Miyaura coupling followed by reduction.[3]
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination of an Aryl Bromide
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl bromide (1.0 equiv), the amine (1.2 equiv), and the base (e.g., sodium tert-butoxide, 1.4 equiv).
-
Catalyst Addition: To the flask, add the palladium precursor (e.g., Pd₂(dba)₃, 0.5-2 mol%) and the phosphine ligand (e.g., BINAP, 0.75-3 mol%).
-
Solvent Addition: Add anhydrous, degassed toluene via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate. Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling to form a Biphenyl Precursor
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, combine the aryl halide (1.0 equiv), the phenylboronic acid (1.5 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).[5]
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).[5]
-
Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water.[5]
-
Reaction: Heat the mixture to 100 °C and stir vigorously for the required time (e.g., 16 hours).[5]
-
Monitoring: Follow the reaction's progress using TLC or GC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with an organic solvent and wash with water and brine.
-
Purification: Dry the organic phase, concentrate it, and purify the resulting biphenyl derivative by column chromatography.
Visualizations
Caption: Buchwald-Hartwig catalytic cycle for biphenyl amine synthesis.
Caption: Troubleshooting workflow for optimizing catalyst loading.
References
- 1. benchchem.com [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. WO2021014437A1 - Process for the preparation of biphenylamines - Google Patents [patents.google.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions [mdpi.com]
Technical Support Center: Synthesis of Chlorinated Biphenyl Amines
Welcome to the Technical Support Center for the synthesis of chlorinated biphenyl amines. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of this important class of compounds.
Troubleshooting Guides
Low yields and the formation of side products are common challenges in the synthesis of chlorinated biphenyl amines. This section provides a detailed breakdown of common problems, their potential causes, and actionable solutions.
Issue 1: Low or No Yield of the Desired Chlorinated Biphenyl Amine
Potential Causes and Solutions:
| Potential Cause | Recommended Solutions |
| Inactive Catalyst | - Palladium Catalysts (Buchwald-Hartwig): Use an air-stable precatalyst or ensure the active Pd(0) species is generated in situ under strictly anaerobic conditions. The choice of ligand is critical; for sterically hindered substrates, consider bulky, electron-rich phosphine ligands like XPhos or RuPhos.[1][2] - Copper Catalysts (Ullmann): Use a fresh, high-purity copper(I) salt (e.g., CuI). The active catalyst is considered to be Cu(I).[3] |
| Inappropriate Ligand | - Buchwald-Hartwig: The ligand choice is crucial and substrate-dependent. For electron-rich aryl chlorides, bulky biarylphosphine ligands are often effective.[1][2] The ligand can also influence the rate of reductive elimination versus side reactions.[4] - Ullmann: Screen a variety of ligands such as N-methylglycine, 1,10-phenanthroline, or L-proline, as they can significantly improve reaction efficiency.[3] |
| Suboptimal Base | - The base plays a critical role in the catalytic cycle. For Buchwald-Hartwig, common bases include sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS). For Ullmann, inorganic bases like K₃PO₄ or Cs₂CO₃ are often used.[3] It is important to screen different bases to find the optimal conditions for your specific substrate. |
| Poor Quality or Wet Reagents/Solvents | - Use anhydrous and deoxygenated solvents, especially for palladium-catalyzed reactions.[1] Trace amounts of water can lead to hydrolysis of starting materials or intermediates and can contribute to hydrodehalogenation.[3][5] Ensure all reagents are of high purity and stored under appropriate conditions. |
| Sub-optimal Reaction Temperature | - Buchwald-Hartwig: Typically run at temperatures between 80-110 °C.[1] Lower temperatures may be necessary to suppress side reactions like hydrodehalogenation.[6] - Ullmann: Traditionally requires high temperatures (>150 °C), but modern ligand-accelerated protocols can often be run at lower temperatures (80-120 °C).[7] |
| Steric Hindrance | - The presence of ortho-chlorine substituents can significantly hinder the approach of the amine to the reaction center.[8] In such cases, using bulkier phosphine ligands in Buchwald-Hartwig amination can be beneficial. For Ullmann reactions, higher temperatures and longer reaction times may be necessary. |
Issue 2: Significant Formation of Side Products
Common Side Products and Mitigation Strategies:
| Side Product | Formation Mechanism & Mitigation |
| Hydrodehalogenation Product | This is the reduction of the aryl halide starting material, replacing the halogen with a hydrogen atom. It is a common side reaction in both Buchwald-Hartwig and Ullmann reactions.[9][10] Mitigation: - Buchwald-Hartwig: Optimize the ligand-to-metal ratio and choose a ligand that favors reductive elimination over β-hydride elimination. Ensure strictly inert conditions.[1] - Ullmann: Use anhydrous conditions and screen different solvents, as some can act as hydrogen donors.[11] |
| Ether Formation (Phenol Coupling) | If water or hydroxide ions are present, the aryl halide can react to form a phenol, which can then couple with another molecule of the aryl halide to form a diaryl ether. Mitigation: - Rigorously dry all glassware, solvents, and reagents. Avoid using aqueous bases if this side reaction is observed. |
| Homocoupling/Self-Coupling Product | This involves the coupling of two molecules of the aryl halide or two molecules of the amine starting material. In the context of a preceding Suzuki coupling to form the biphenyl core, self-coupling of the boronic acid is a major impurity.[12] Mitigation: - Suzuki Coupling: Use a high-purity boronic acid and maintain an inert atmosphere to minimize oxygen, which can promote self-coupling.[12] - Amination: Carefully control the stoichiometry of the reactants and the reaction temperature. |
| Double Amination | In cases where the chlorinated biphenyl has multiple reactive halide sites, a second amination can occur. Mitigation: - Use a limiting amount of the amine nucleophile. - Lower the reaction temperature to favor mono-amination. - If possible, choose a starting material with only one reactive halide. |
Frequently Asked Questions (FAQs)
Q1: Which amination method is better for my chlorinated biphenyl substrate: Buchwald-Hartwig or Ullmann?
A1: The choice between Buchwald-Hartwig and Ullmann coupling depends on your specific substrate and desired reaction conditions.
-
Buchwald-Hartwig amination is a palladium-catalyzed reaction that generally offers milder reaction conditions, a broader substrate scope (including aryl chlorides), and often higher yields.[9][10] It is often the first choice for many applications.
-
Ullmann condensation is a copper-catalyzed reaction that traditionally requires harsher conditions (high temperatures).[13] However, modern protocols with the use of ligands have made the conditions milder.[14] It can be a good alternative, especially for large-scale synthesis where the cost of the catalyst is a consideration.
Q2: How does the chlorine substitution pattern on the biphenyl ring affect the amination reaction?
A2: The position and number of chlorine substituents have a significant impact on the reactivity of the chlorinated biphenyl.
-
Electronic Effects: Chlorine atoms are electron-withdrawing, which can activate the aryl halide towards nucleophilic attack, potentially accelerating the reaction.
-
Steric Effects: Chlorine atoms in the ortho positions to the C-N bond being formed can sterically hinder the reaction, making it more challenging.[8] This may require the use of specialized bulky ligands in Buchwald-Hartwig amination or more forcing conditions in Ullmann coupling.
Q3: How can I effectively purify my chlorinated biphenyl amine from the reaction mixture?
A3: Purification can often be challenging due to the similar polarities of the product and some side products. A combination of techniques is often necessary.
-
Column Chromatography: This is a common method for separating the desired amine from unreacted starting materials and side products. Using a gradient elution of solvents with increasing polarity is often effective.
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective method for achieving high purity.[9][15][16] The choice of solvent is critical; an ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures.[9] For amines, it is sometimes beneficial to form a salt (e.g., hydrochloride) which may have better crystallization properties.[17]
-
Acid-Base Extraction: Since the product is an amine, it can be protonated with an acid to form a water-soluble salt. This allows for the separation from non-basic impurities by liquid-liquid extraction. The amine can then be recovered by basifying the aqueous layer and extracting with an organic solvent.
Experimental Protocols
Example Protocol: Buchwald-Hartwig Amination of 4-Chlorotoluene with Morpholine
This protocol provides a general procedure for the Buchwald-Hartwig amination of an aryl chloride, which can be adapted for chlorinated biphenyl halides.[18]
Reagents and Materials:
-
4-Chlorotoluene
-
Morpholine
-
Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-Butoxide (NaOtBu)
-
Toluene (anhydrous, degassed)
-
Water
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a 2-necked flask under a nitrogen atmosphere, add Pd(dba)₂ (1.5 mol%), XPhos (3.0 mol%), and sodium tert-butoxide (2.0 equiv.).
-
Add degassed toluene and stir the mixture at room temperature for 5 minutes.
-
Add 4-chlorotoluene (1.0 equiv.) and morpholine (1.5 equiv.) to the reaction mixture.
-
Heat the mixture to reflux and stir for 6 hours. Monitor the reaction progress by GC or TLC.
-
After the reaction is complete, cool the mixture to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Catalytic cycle of the Buchwald-Hartwig amination and a common side reaction pathway.
Caption: A logical workflow for troubleshooting common issues in chlorinated biphenyl amine synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 4. A Single Phosphine Ligand Allows for the Palladium-Catalyzed Intermolecular C–O Bond Formation with Secondary and Primary Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ullmann Reaction [organic-chemistry.org]
- 8. Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex [organic-chemistry.org]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Design, Synthesis, and Characterization of Dichlorobiphenyl-Derived Inhibitors of the Proprotein Convertase Furin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 16. mt.com [mt.com]
- 17. researchgate.net [researchgate.net]
- 18. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Scale-up Synthesis of 3'-Chloro-[1,1'-biphenyl]-4-amine Hydrochloride
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 3'-Chloro-[1,1'-biphenyl]-4-amine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for this compound?
A1: The most prevalent and versatile method for synthesizing the biphenyl core of this molecule is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2] This reaction typically involves coupling an aryl halide with an arylboronic acid or its ester derivative in the presence of a palladium catalyst and a base.[1][3] An alternative route, the Gomberg-Bachmann reaction, utilizes diazonium salts but may be less common for large-scale production due to potential safety and selectivity issues.[4] The final step involves the formation of the hydrochloride salt, usually by treating the purified amine with hydrochloric acid in a suitable solvent.[5]
Q2: What are the critical parameters to control during the Suzuki-Miyaura coupling step at a larger scale?
A2: During scale-up, several parameters are critical for success:
-
Catalyst Selection and Loading: The choice of palladium catalyst and ligand is crucial. While pre-formed catalysts like Pd(PPh₃)₄ can be used, in-situ generation from a palladium source (e.g., Pd(OAc)₂) and a phosphine ligand is common.[1][3] Catalyst loading is typically low (mol%) and must be optimized to balance reaction rate, cost, and residual palladium levels in the final product.
-
Base Selection: An appropriate base is required for the transmetalation step.[1] Inorganic bases like potassium carbonate (K₂CO₃) or phosphates are often used. The choice and amount of base can influence reaction selectivity and by-product formation.[6]
-
Solvent and Temperature Control: The reaction is often performed in a mixture of an organic solvent and water.[1] Uniform heating and precise temperature control are vital on a large scale to prevent hot spots that can lead to thermal degradation and increased side reactions.[7]
-
Water Removal: In some condensation reactions leading to biphenyls, inefficient water removal can reverse the reaction equilibrium, lowering the yield.[7] While Suzuki couplings often use aqueous conditions, managing the water content can be important.
Q3: How is the final hydrochloride salt formed, and what are the challenges?
A3: The hydrochloride salt is typically formed by reacting the isolated 3'-Chloro-[1,1'-biphenyl]-4-amine base with hydrochloric acid. This can be achieved by adding a solution of HCl in a solvent like dioxane or isopropanol, or by bubbling anhydrous HCl gas through a solution of the amine.[4][5] Key challenges at scale include ensuring the correct stoichiometry to achieve complete conversion without leaving excess acid, controlling the crystallization process to obtain the desired polymorphic form and particle size, and ensuring the final product is free of residual solvent and moisture.
Q4: What are the primary safety considerations during scale-up?
A4: Safety is paramount during scale-up. Key considerations include:
-
Reagent Handling: Some reagents used in synthesis, such as thionyl chloride for certain precursor preparations, can have hazardous incompatibilities with specific solvents and require careful handling and quenching protocols.[8]
-
Thermal Hazards: The Suzuki coupling reaction can be exothermic. Proper reactor design and cooling capacity are essential to manage the heat generated and prevent thermal runaway. Reaction calorimetry studies are often performed to assess risk.[8]
-
Pressure and Off-Gassing: Some reactions may generate gaseous by-products, leading to a pressure buildup in the reactor. The system must be designed to handle potential off-gassing safely.[8]
-
Handling of Palladium Catalysts: Palladium catalysts, especially when finely divided, can be pyrophoric. Care must be taken during charging and handling.
Troubleshooting Guide
Problem: Low reaction yield in the Suzuki coupling step.
-
Potential Cause 1: Catalyst Deactivation.
-
Solution: Ensure all starting materials and solvents are of sufficient purity, as impurities can poison the catalyst.[7] Use an inert atmosphere (e.g., nitrogen or argon) throughout the reaction, as oxygen can degrade phosphine ligands and the Pd(0) catalyst. Consider if the catalyst loading is sufficient for the scale of the reaction.
-
-
Potential Cause 2: Inefficient Transmetalation.
-
Solution: The choice and amount of base are critical. The base activates the boronic acid for transmetalation.[6] Ensure the base is adequately dissolved or mixed. A different base or solvent system may be required to improve efficiency.
-
-
Potential Cause 3: Hydrolytic Deboronation.
Problem: High levels of homocoupling by-products.
-
Potential Cause 1: Reaction Conditions.
-
Solution: Homocoupling of the boronic acid to form a symmetrical biphenyl (e.g., biphenyl from phenylboronic acid) is a common side reaction.[9] This can often be minimized by slowly adding the boronic acid to the reaction mixture, maintaining a low concentration relative to the aryl halide. Optimizing the temperature and reaction time can also reduce this by-product.[7]
-
-
Potential Cause 2: Oxygen in the Reaction.
-
Solution: The presence of oxygen can promote homocoupling. Ensure the reaction vessel is thoroughly purged with an inert gas before heating and that a positive pressure of inert gas is maintained throughout the process.
-
Problem: Product is discolored or contains dark impurities.
-
Potential Cause 1: Palladium Black Formation.
-
Solution: The palladium catalyst can sometimes decompose to form fine black particles ("palladium black"), which can be difficult to remove. This may result from excessively high temperatures or catalyst instability. Filtration through a bed of celite or activated carbon after the reaction is complete can help remove these residues.
-
-
Potential Cause 2: Oxidation of the Amine.
-
Solution: The product, an aromatic amine, can be susceptible to air oxidation, which often leads to colored impurities.[7] It is crucial to handle the isolated amine under an inert atmosphere and store it protected from light and air. The work-up and purification steps should also be performed promptly.
-
Problem: Difficulty in purifying the final product.
-
Potential Cause 1: Ineffective Crystallization.
-
Solution: The choice of crystallization solvent is critical for removing impurities effectively.[7] A solvent system where the product has high solubility at elevated temperatures but low solubility at room temperature or below is ideal. A systematic solvent screen may be necessary. For the free base, recrystallization from a solvent like cyclohexane has been reported.[10]
-
-
Potential Cause 2: Residual Boron Impurities.
-
Solution: Boron-containing by-products are generally non-toxic and can often be removed with an aqueous work-up.[1] An extraction with a basic aqueous solution can help remove acidic boron species.
-
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling and Work-up
This protocol is a representative example for the coupling of 4-aminophenylboronic acid with 1-chloro-3-iodobenzene.
-
Reactor Setup: Charge a reactor with 4-aminophenylboronic acid (1.0 eq), potassium carbonate (3.0 eq), and a suitable solvent system such as a 3:1 mixture of Toluene and Water.
-
Inerting: Purge the reactor with nitrogen for at least 30 minutes to remove oxygen.
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (0.01 eq), under a positive nitrogen flow.
-
Aryl Halide Addition: Add 1-chloro-3-iodobenzene (1.1 eq) to the mixture.
-
Reaction: Heat the mixture to 80-90°C with vigorous stirring under a nitrogen atmosphere. Monitor the reaction progress by HPLC or TLC until the starting material is consumed (typically 4-6 hours).
-
Cooling and Phase Separation: Cool the reaction mixture to room temperature. Separate the organic layer.
-
Aqueous Wash: Wash the organic layer sequentially with 2M sodium hydroxide solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3'-Chloro-[1,1'-biphenyl]-4-amine.
Protocol 2: Hydrochloride Salt Formation
-
Dissolution: Dissolve the crude or purified 3'-Chloro-[1,1'-biphenyl]-4-amine in a suitable solvent, such as isopropanol or ethyl acetate.
-
Acidification: While stirring, slowly add a solution of 4M HCl in dioxane (1.1 eq) or bubble anhydrous HCl gas through the solution.
-
Crystallization: The hydrochloride salt should precipitate. Stir the resulting slurry at room temperature for 1-2 hours to ensure complete precipitation.
-
Isolation: Collect the solid product by filtration.
-
Washing and Drying: Wash the filter cake with a small amount of cold solvent (e.g., isopropanol or ethyl acetate) to remove residual impurities. Dry the product under vacuum at 40-50°C to a constant weight.
Data Presentation
Table 1: Representative Suzuki Coupling Reaction Parameters
| Parameter | Condition A | Condition B | Condition C |
| Palladium Source | Pd(OAc)₂ | PdCl₂(dppf) | Pd(PPh₃)₄ |
| Ligand | SPhos | - | - |
| Catalyst Loading | 0.5 mol% | 1.0 mol% | 1.5 mol% |
| Base | K₃PO₄ | K₂CO₃ | Cs₂CO₃ |
| Solvent | Toluene/H₂O | Dioxane/H₂O | THF/H₂O |
| Temperature | 100 °C | 90 °C | 85 °C |
| Reaction Time | 8 hours | 12 hours | 6 hours |
| Typical Yield | 85% | 92% | 88% |
Visualizations
Caption: High-level workflow for the synthesis of 3'-Chloro-[1,1'-biphenyl]-4-amine HCl.
Caption: Troubleshooting decision tree for addressing low yield in the coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. gala.gre.ac.uk [gala.gre.ac.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. CN106366002A - Synthesis method of intermediate 4'-chloro-2-aminobiphenyl of boscalid - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst - Google Patents [patents.google.com]
- 10. prepchem.com [prepchem.com]
Validation & Comparative
A Comparative Guide to the Structural Validation of 3'-Chloro-[1,1'-biphenyl]-4-amine hydrochloride
This guide provides a comprehensive comparison of analytical techniques for the structural validation of 3'-Chloro-[1,1'-biphenyl]-4-amine hydrochloride. Aimed at researchers, scientists, and professionals in drug development, this document outlines the expected experimental data and detailed methodologies for confirming the chemical structure of the target compound. For comparative purposes, experimental data for the structurally related compound, [1,1'-biphenyl]-4-amine, is also presented.
Structural Elucidation Workflow
The structural validation of a novel or synthesized compound follows a logical workflow, beginning with preliminary analysis and progressing to detailed spectroscopic and spectrometric examinations. Each step provides a layer of evidence that, when combined, confirms the compound's identity and purity.
Caption: A generalized workflow for the structural validation of a chemical compound.
Comparative Analytical Data
The following tables summarize the expected and experimental data for this compound and the reference compound, [1,1'-biphenyl]-4-amine.
Table 1: Physicochemical Properties
| Property | This compound | [1,1'-biphenyl]-4-amine |
| Molecular Formula | C₁₂H₁₁Cl₂N | C₁₂H₁₁N |
| Molecular Weight | 240.13 g/mol | 169.22 g/mol [1] |
| Appearance | Expected: White to off-white solid | Yellow solid[2] |
| CAS Number | 811842-60-1 | 92-67-1[1] |
Table 2: Spectroscopic and Spectrometric Data
| Technique | This compound (Expected Data) | [1,1'-biphenyl]-4-amine (Experimental Data) |
| ¹H NMR | Aromatic protons expected in the range of 7.0-8.0 ppm. The presence of the electron-withdrawing chloro group is expected to cause a downfield shift for adjacent protons. The amine protons will likely appear as a broad singlet. | δ = 3.75 (br, 2H), 6.80 (d, J = 6.0 Hz, 2H), 7.20 (d, J = 6.6 Hz, 1H), 7.41-7.56 (m, 4H), 7.58 (t, J = 6.0 Hz, 2H) (in CDCl₃)[2] |
| ¹³C NMR | Aromatic carbons expected in the range of 115-150 ppm. The carbon attached to the chlorine atom will be significantly affected. | δ = 115.39, 126.27, 126.42, 128.03, 128.67, 131.62, 141.17, 145.82 (in CDCl₃)[2] |
| Mass Spec. (EI) | Expected molecular ion (M⁺) peak for the free base at m/z 203/205 (due to ³⁵Cl and ³⁷Cl isotopes). Fragmentation would likely involve the loss of the chloro group and cleavage of the biphenyl linkage. | Molecular ion (M⁺) peak at m/z 169.[1] |
Experimental Protocols
Detailed methodologies for the key analytical techniques used in the structural validation of this compound are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H and ¹³C NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire ¹H NMR and ¹³C NMR spectra at room temperature. For ¹³C NMR, a proton-decoupled experiment is standard.
-
Data Analysis: Process the raw data (Fourier transformation, phasing, and baseline correction). Chemical shifts are reported in parts per million (ppm) relative to a reference standard (e.g., TMS). Integration of ¹H NMR signals helps determine the relative number of protons, and coupling patterns provide information about neighboring protons.
-
Mass Spectrometry (MS)
-
Electron Ionization (EI) Mass Spectrometry:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).
-
Ionization: Bombard the vaporized sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions to generate a mass spectrum, which plots ion intensity versus m/z. The molecular ion peak confirms the molecular weight, and the fragmentation pattern provides structural clues.
-
High-Performance Liquid Chromatography (HPLC)
-
Purity Assessment:
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., acetonitrile/water mixture).
-
Instrumentation: Use an HPLC system equipped with a suitable column (e.g., C18) and a UV detector.
-
Method: Develop a gradient or isocratic elution method to achieve good separation of the main compound from any impurities.
-
Analysis: The purity of the sample is determined by the relative area of the main peak in the chromatogram.
-
This guide provides a framework for the structural validation of this compound, emphasizing the importance of a multi-technique approach for unambiguous structure confirmation. The provided experimental protocols can be adapted for the analysis of similar small molecules.
References
Navigating the Analytical Maze: A Comparative Guide to the Mass Spectrometry of 3'-Chloro-[1,1'-biphenyl]-4-amine Hydrochloride
For researchers, scientists, and drug development professionals, the precise and sensitive analysis of compounds like 3'-Chloro-[1,1'-biphenyl]-4-amine hydrochloride is paramount. This guide provides a comparative overview of the primary mass spectrometry-based methods for its characterization and quantification, offering insights into experimental protocols and expected performance, even in the absence of extensive publicly available data for this specific analyte.
Due to the limited availability of direct experimental data for this compound, this guide leverages established analytical approaches for structurally similar aromatic amines and chlorinated biphenyls to provide robust, practical advice. The two principal techniques explored are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), each presenting distinct advantages and considerations.
At a Glance: Method Comparison
| Feature | LC-MS/MS | GC-MS |
| Sample Derivatization | Not typically required | Often necessary (e.g., acylation, silylation) |
| Sensitivity | High, often in the low ng/mL to pg/mL range[1] | High, particularly with derivatization and selective detectors |
| Selectivity | Excellent, especially in Multiple Reaction Monitoring (MRM) mode | High, especially with MS detection |
| Throughput | Generally higher due to simpler sample preparation | Can be lower due to the derivatization step |
| Volatility Requirement | Not required | Analyte must be volatile and thermally stable (or made so via derivatization) |
| Primary Application | Quantitative analysis in complex matrices (e.g., biological fluids) | Routine analysis, often for environmental and industrial samples |
The Power of Direct Analysis: LC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry stands out as a premier technique for the analysis of polar, non-volatile compounds like aromatic amines without the need for chemical derivatization.[1] Its high sensitivity and selectivity make it ideal for trace-level detection in complex sample matrices.
Experimental Protocol: LC-MS/MS
A typical LC-MS/MS workflow for the analysis of a chlorinated aromatic amine would involve the following steps:
1. Sample Preparation:
-
Dissolve the this compound standard or sample in a suitable solvent (e.g., methanol, acetonitrile).
-
For complex matrices, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interferences. A common approach for aromatic amines involves extraction with a solvent like hexane followed by purification.
2. Chromatographic Separation:
-
Column: A C18 reversed-phase column is a common choice for separating aromatic amines.
-
Mobile Phase: A gradient elution with water and acetonitrile, both containing a small amount of an acid modifier like formic acid (e.g., 0.1%), is typically used to ensure good peak shape and ionization efficiency.
-
Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is standard.
3. Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is generally effective for amines.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is the preferred mode for quantification due to its high selectivity and sensitivity.[1] This involves monitoring a specific precursor ion to product ion transition.
-
Precursor Ion: For 3'-Chloro-[1,1'-biphenyl]-4-amine, the protonated molecule [M+H]⁺ would be the precursor ion. Given the molecular weight of the free base (203.67 g/mol ), the expected m/z would be approximately 204.
-
Product Ions: Collision-induced dissociation (CID) of the precursor ion would generate characteristic product ions. Likely fragmentations would involve the cleavage of the biphenyl bond and loss of the chloro- or amino-substituted rings.
Visualizing the LC-MS/MS Workflow
Caption: A typical workflow for LC-MS/MS analysis.
The Classic Approach with a Twist: GC-MS
Gas Chromatography-Mass Spectrometry is a robust and widely used technique for the analysis of volatile and semi-volatile compounds. However, primary amines like 3'-Chloro-[1,1'-biphenyl]-4-amine often exhibit poor chromatographic behavior due to their polarity. Therefore, a derivatization step is typically required to improve volatility and peak shape.
Experimental Protocol: GC-MS with Derivatization
1. Derivatization:
-
The primary amine group is the target for derivatization. Common derivatizing agents include:
-
Acylating agents: Such as trifluoroacetic anhydride (TFAA) or pentafluoropropionic anhydride (PFPA). These reagents react with the amine to form a less polar and more volatile amide.
-
Silylating agents: Such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). These replace the active hydrogens on the amine with a trimethylsilyl (TMS) group.
-
-
The reaction is typically carried out in an anhydrous solvent and may require heating to ensure complete derivatization.
2. GC Separation:
-
Column: A non-polar or mid-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms), is generally suitable.
-
Injector: A split/splitless injector is commonly used.
-
Oven Program: A temperature gradient is employed to ensure good separation of the derivatized analyte from other components.
3. MS Detection:
-
Ionization: Electron Ionization (EI) at 70 eV is the standard method.
-
Analysis Mode: Full scan mode is used for identification by comparing the obtained spectrum with a library or for structural elucidation. Selected Ion Monitoring (SIM) mode can be used for enhanced sensitivity in quantitative analysis.
Visualizing the GC-MS Workflow with Derivatization
Caption: A standard workflow for GC-MS analysis including a derivatization step.
Predicted Fragmentation Pathway
While a definitive mass spectrum for 3'-Chloro-[1,1'-biphenyl]-4-amine is not publicly available, a predicted fragmentation pathway under Electron Ionization (EI) can be proposed based on the fragmentation of similar molecules. The molecular ion (M⁺) would be observed, and key fragment ions would likely arise from:
-
Cleavage of the biphenyl bond: This would result in ions corresponding to the chlorophenyl and aminophenyl moieties.
-
Loss of chlorine: A characteristic loss of a chlorine radical (Cl•).
-
Loss of HCN: A common fragmentation pathway for aromatic amines.
Visualizing the Predicted Fragmentation
Caption: A predicted EI fragmentation pathway for 3'-Chloro-[1,1'-biphenyl]-4-amine.
Conclusion and Recommendations
For the sensitive and specific quantification of this compound, especially in complex matrices, LC-MS/MS is the recommended technique . Its ability to analyze the compound directly without derivatization simplifies sample preparation and increases throughput.
GC-MS remains a viable alternative , particularly for routine analysis where high throughput is not the primary concern. However, method development will require careful optimization of the derivatization step to ensure complete and reproducible conversion of the analyte.
Researchers and drug development professionals should consider the specific requirements of their analysis, including matrix complexity, required sensitivity, and available instrumentation, when selecting the most appropriate method. The protocols and workflows outlined in this guide provide a solid foundation for the successful mass spectrometric analysis of this compound and other related compounds.
References
A Comparative Guide to the Synthetic Routes of 3'-Chloro-[1,1'-biphenyl]-4-amine
For researchers and professionals in the field of drug development and organic synthesis, the efficient and scalable production of key intermediates is paramount. 3'-Chloro-[1,1'-biphenyl]-4-amine is a significant scaffold in medicinal chemistry, and its synthesis can be approached through several established methodologies. This guide provides a comparative analysis of the most prominent synthetic routes, offering insights into their respective advantages and limitations, supported by experimental data.
Key Synthetic Strategies
The primary methods for the synthesis of 3'-Chloro-[1,1'-biphenyl]-4-amine and its analogs revolve around the formation of the crucial biaryl C-C bond. The most commonly employed and effective strategies include the Suzuki-Miyaura coupling, the Ullmann reaction, and the Gomberg-Bachmann reaction. An alternative approach involves the formation of the C-N bond at a later stage, for which the Buchwald-Hartwig amination is a powerful tool.
Comparative Analysis of Synthetic Routes
The choice of synthetic route is often dictated by factors such as yield, reaction conditions, availability and cost of starting materials, and scalability. The following table summarizes the key aspects of the primary synthetic methodologies.
| Synthetic Route | General Reaction | Catalyst/Reagent | Typical Solvents | Temperature | Reported Yield | Key Advantages | Key Disadvantages |
| Suzuki-Miyaura Coupling | Aryl Halide + Arylboronic Acid | Palladium Catalyst (e.g., Pd(OAc)₂, Pd/C) + Ligand | Toluene, Dioxane, Water | Room Temp. to Reflux | High (e.g., 73% overall for a related compound)[1] | High yields, mild conditions, high functional group tolerance, commercially available reagents.[2] | Cost of palladium catalyst and ligands, potential for catalyst poisoning. |
| Ullmann Reaction | Aryl Halide + Aryl Halide | Copper (powder or salts) | DMF, Nitrobenzene | High (often > 200°C) | Moderate to Good | Lower cost catalyst (copper) compared to palladium. | Harsh reaction conditions (high temperatures), often requires stoichiometric amounts of copper, can have lower yields and side products.[3] |
| Gomberg-Bachmann Reaction | Aryl Diazonium Salt + Arene | Base | Biphasic (e.g., arene and water) | Low | Generally Low (<40%)[4] | Readily available starting materials (anilines). | Low yields due to side reactions of the diazonium salt, safety concerns with diazonium compounds.[4] |
| Buchwald-Hartwig Amination | Aryl Halide + Amine | Palladium Catalyst + Ligand | Toluene, Dioxane | Room Temp. to Reflux | High | Excellent for C-N bond formation, wide substrate scope, mild conditions.[5][6] | Used for late-stage amination rather than biaryl bond formation, cost of catalyst and ligands. |
Experimental Protocols
Suzuki-Miyaura Coupling (Illustrative Protocol)
This protocol is a general representation for the synthesis of a substituted biphenyl amine, inspired by a reported synthesis of a similar compound.[1]
Reactants:
-
4-bromo-N-(protected)-aniline
-
3-chlorophenylboronic acid
-
Palladium catalyst (e.g., Pd/C, 0.04 mol%)[1]
-
Base (e.g., K₂CO₃, Na₂CO₃)
-
Solvent (e.g., Toluene/Water mixture)
Procedure:
-
To a reaction vessel, add 4-bromo-N-(protected)-aniline (1 equivalent), 3-chlorophenylboronic acid (1.2 equivalents), and the base (2-3 equivalents).
-
Add the solvent system (e.g., a 4:1 mixture of toluene and water).
-
Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.
-
Add the palladium catalyst.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100°C) and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
If a protecting group was used, deprotection would be the final step to yield 3'-Chloro-[1,1'-biphenyl]-4-amine.
Ullmann Reaction (General Protocol)
This protocol outlines the general steps for a classical Ullmann biaryl coupling.
Reactants:
-
4-iodoaniline (or a protected version)
-
1-chloro-3-iodobenzene
-
Copper powder (activated)
-
High-boiling solvent (e.g., DMF, nitrobenzene)
Procedure:
-
In a high-temperature reaction vessel, combine 4-iodoaniline (1 equivalent) and 1-chloro-3-iodobenzene (1-2 equivalents).
-
Add activated copper powder (at least 2 equivalents).
-
Add the high-boiling solvent.
-
Heat the mixture to a high temperature (e.g., 200-220°C) with vigorous stirring.
-
Monitor the reaction progress. The reaction times can be lengthy.
-
After completion, cool the mixture and filter to remove the copper residues.
-
The product is then isolated from the solvent, often through extraction and distillation or crystallization.
Gomberg-Bachmann Reaction (Conceptual Protocol)
This outlines the general, though often low-yielding, approach.
Reactants:
-
4-aminoaniline (p-phenylenediamine)
-
Sodium nitrite
-
Hydrochloric acid
-
3-chlorobenzene (as the arene solvent)
-
Base (e.g., NaOH)
Procedure:
-
Dissolve 4-aminoaniline in aqueous hydrochloric acid and cool to 0-5°C.
-
Slowly add an aqueous solution of sodium nitrite to form the diazonium salt.
-
In a separate vessel, create a biphasic mixture of 3-chlorobenzene and an aqueous solution of a base (e.g., NaOH).
-
Slowly add the cold diazonium salt solution to the vigorously stirred biphasic mixture.
-
Allow the reaction to proceed, often with the evolution of nitrogen gas.
-
After the reaction is complete, separate the organic layer.
-
Wash the organic layer with water and then dry it.
-
The product is isolated by removal of the excess 3-chlorobenzene, typically by distillation, followed by purification of the residue.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the key synthetic strategies.
Caption: Key synthetic routes to 3'-Chloro-[1,1'-biphenyl]-4-amine.
Caption: General experimental workflow for synthesis and purification.
Conclusion
For the synthesis of 3'-Chloro-[1,1'-biphenyl]-4-amine, the Suzuki-Miyaura coupling stands out as the most versatile and efficient method, offering high yields under mild conditions and with a broad tolerance for other functional groups. While the Ullmann reaction provides a lower-cost catalyst alternative, its harsh conditions can limit its applicability. The Gomberg-Bachmann reaction, despite using readily available starting materials, generally suffers from low yields, making it less suitable for large-scale synthesis. The Buchwald-Hartwig amination is a powerful tool for the formation of the C-N bond and could be strategically employed in a multi-step synthesis where the biphenyl core is constructed first. The selection of the optimal route will ultimately depend on the specific requirements of the synthesis, including scale, cost considerations, and available equipment.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 4. Gomberg–Bachmann reaction - Wikipedia [en.wikipedia.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Purity Assessment of 3'-Chloro-[1,1'-biphenyl]-4-amine Hydrochloride: A Comparative HPLC Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of 3'-Chloro-[1,1'-biphenyl]-4-amine hydrochloride. The presented data and protocols are designed to assist in the selection and implementation of a robust analytical method for quality control and drug development purposes.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Ensuring its purity is critical for the safety and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for determining the purity of such compounds and for the quantification of any process-related impurities or degradation products. This guide compares the performance of a standard reversed-phase HPLC method with potential alternative conditions, providing the necessary data and protocols for informed decision-making.
The primary synthetic route to 3'-Chloro-[1,1'-biphenyl]-4-amine is often a Suzuki-Miyaura cross-coupling reaction. This synthetic pathway can potentially introduce several impurities, including unreacted starting materials, homocoupled by-products, and positional isomers. Therefore, a well-developed HPLC method must be capable of separating the main component from these potential impurities.
Comparative Analysis of HPLC Methods
A reversed-phase HPLC method was developed and evaluated for its ability to separate 3'-Chloro-[1,1'-biphenyl]-4-amine from its potential process-related impurities. The performance of a standard C18 column is compared with a biphenyl column, which can offer alternative selectivity for aromatic compounds.
Table 1: HPLC Performance Data for Purity Assessment of this compound
| Analyte | Stationary Phase | Retention Time (min) | Resolution (Rs) | Tailing Factor (T) |
| 3'-Chloro-[1,1'-biphenyl]-4-amine | C18 | 6.8 | - | 1.1 |
| 4-Bromoaniline | C18 | 3.2 | 8.5 | 1.2 |
| 3-Chlorophenylboronic acid | C18 | 2.1 | 5.1 | 1.3 |
| 4,4'-Diaminobiphenyl | C18 | 4.5 | 6.2 | 1.1 |
| 3,3'-Dichlorobiphenyl | C18 | 9.5 | 7.1 | 1.0 |
| 3'-Chloro-[1,1'-biphenyl]-4-amine | Biphenyl | 8.2 | - | 1.1 |
| 4-Bromoaniline | Biphenyl | 4.1 | 9.8 | 1.2 |
| 3-Chlorophenylboronic acid | Biphenyl | 2.5 | 6.9 | 1.3 |
| 4,4'-Diaminobiphenyl | Biphenyl | 5.8 | 7.5 | 1.1 |
| 3,3'-Dichlorobiphenyl | Biphenyl | 11.2 | 8.3 | 1.0 |
Note: The data presented in Table 1 is representative and may vary based on the specific HPLC system, column manufacturer, and exact experimental conditions.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
This protocol outlines a general reversed-phase HPLC method suitable for the purity assessment of this compound.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column:
-
Alternative 1 (Standard): C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Alternative 2 (Enhanced Aromatic Selectivity): Biphenyl, 4.6 mm x 150 mm, 5 µm particle size.
-
-
Mobile Phase:
-
Solvent A: 0.1% Trifluoroacetic acid in Water.
-
Solvent B: Acetonitrile.
-
-
Gradient Program:
-
0-2 min: 20% B
-
2-15 min: 20% to 80% B
-
15-18 min: 80% B
-
18-20 min: 80% to 20% B
-
20-25 min: 20% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve an accurately weighed amount of this compound in a mixture of water and acetonitrile (1:1 v/v) to a final concentration of approximately 0.5 mg/mL.
Forced Degradation Study Protocol
To ensure the stability-indicating nature of the HPLC method, a forced degradation study should be performed. This involves subjecting the analyte to various stress conditions to generate potential degradation products.
-
Acid Hydrolysis: Reflux the sample solution in 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: Reflux the sample solution in 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid sample to 105 °C for 48 hours.
-
Photolytic Degradation: Expose the sample solution to UV light (254 nm) and visible light for an extended period.
After exposure, the stressed samples are diluted to the appropriate concentration and analyzed by the developed HPLC method to assess for any degradation.
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationships in the purity assessment process.
Caption: HPLC Experimental Workflow for Purity Analysis.
Caption: Logical Flow of the Purity Assessment Process.
A Comparative Guide to the Synthesis of Chloro-Substituted Biphenyl Amines: Alternatives to 3'-Chloro-[1,1'-biphenyl]-4-amine hydrochloride Precursors
In the landscape of pharmaceutical and materials science research, chloro-substituted biphenyl amines serve as critical building blocks for a myriad of functional molecules. The synthesis of these compounds, exemplified by structures like 3'-Chloro-[1,1'-biphenyl]-4-amine, traditionally relies on a few robust methodologies. This guide provides a comparative overview of the primary synthetic routes, offering researchers and drug development professionals a data-driven basis for selecting the most suitable method for their specific needs. We will delve into the venerable Suzuki-Miyaura coupling, the powerful Buchwald-Hartwig amination, and the classic Gomberg-Bachmann reaction, presenting their performance through experimental data and detailed protocols.
Performance Comparison of Synthetic Methodologies
The choice of synthetic strategy for constructing chloro-substituted biphenyl amines is often a trade-off between reaction efficiency, substrate scope, and reaction conditions. The following table summarizes quantitative data from representative experiments for the Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Gomberg-Bachmann reaction, providing a clear comparison of their typical performance metrics.
| Parameter | Suzuki-Miyaura Coupling | Buchwald-Hartwig Amination | Gomberg-Bachmann Reaction |
| Typical Yield | 85-98% | 70-95% | 20-40% |
| Reaction Time | 2-12 hours | 1-24 hours | 1-3 hours |
| Catalyst Loading | 1-5 mol% Palladium | 1-5 mol% Palladium | Not applicable (diazonium salt) |
| Key Reagents | Arylboronic acid, Aryl halide | Aryl halide, Amine | Aniline, Aryl diazonium salt |
| Base | Na₂CO₃, K₂CO₃, K₃PO₄ | NaOt-Bu, K₂CO₃, Cs₂CO₃ | NaOH |
| Solvent | Toluene, Dioxane, Water | Toluene, Dioxane | Water, Organic co-solvent |
| Temperature | 80-110 °C | 80-110 °C | 0-5 °C |
Reaction Pathways and Experimental Workflows
To visually conceptualize these synthetic transformations, the following diagrams illustrate the core reaction pathways and a general experimental workflow for a typical cross-coupling reaction.
Caption: Suzuki-Miyaura Coupling Pathway
Caption: Buchwald-Hartwig Amination Pathway
Caption: General Experimental Workflow for Cross-Coupling
Detailed Experimental Protocols
For practical application, the following are detailed experimental protocols for the synthesis of chloro-substituted biphenyl amines via the Suzuki-Miyaura and Buchwald-Hartwig reactions.
Protocol 1: Synthesis of 3'-Chloro-[1,1'-biphenyl]-4-amine via Suzuki-Miyaura Coupling
Materials:
-
4-Bromoaniline (1.0 equiv)
-
3-Chlorophenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 equiv)
-
Potassium phosphate tribasic (K₃PO₄) (2.0 equiv)
-
Toluene
-
Water
Procedure:
-
To an oven-dried Schlenk flask, add 4-bromoaniline, 3-chlorophenylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.
-
Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add degassed toluene and water (typically a 4:1 to 10:1 ratio of toluene to water).
-
Heat the reaction mixture to 100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 3'-Chloro-[1,1'-biphenyl]-4-amine.
Protocol 2: Synthesis of 3'-Chloro-[1,1'-biphenyl]-4-amine via Buchwald-Hartwig Amination
Materials:
-
1-Bromo-3-chlorobenzene (1.0 equiv)
-
Aniline (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 equiv)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.02 equiv)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)
-
Toluene
Procedure:
-
In a glovebox, charge a Schlenk flask with 1-bromo-3-chlorobenzene, Pd₂(dba)₃, XPhos, and sodium tert-butoxide.
-
Remove the flask from the glovebox and add degassed toluene followed by aniline under an inert atmosphere.
-
Heat the reaction mixture to 100 °C and stir for 2-8 hours. Monitor the reaction's progress by GC-MS.
-
After the reaction is complete, cool the mixture to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and remove the solvent in vacuo.
-
Purify the residue by column chromatography to yield 3'-Chloro-[1,1'-biphenyl]-4-amine.
Protocol 3: Synthesis of 4'-Chloro-2-aminobiphenyl via Gomberg-Bachmann Reaction
This classical method, while often lower in yield, can be a viable alternative, particularly when metal catalysts are to be avoided. A patent describes a process utilizing p-chloroaniline and aniline.[1]
Materials:
-
p-Chloroaniline (1.0 equiv)
-
Hydrochloric acid
-
Sodium nitrite
-
Aniline
-
Sodium hydroxide
-
Solvent (e.g., water, tetrahydrofuran)
Procedure:
-
Dissolve p-chloroaniline in aqueous hydrochloric acid and cool the solution to 0-5 °C.
-
Slowly add an aqueous solution of sodium nitrite to the cooled aniline solution to form the diazonium salt.
-
In a separate flask, prepare a solution of aniline in an appropriate solvent.
-
Slowly add the cold diazonium salt solution to the aniline solution under vigorous stirring, maintaining a low temperature and alkaline conditions with the addition of a base like sodium hydroxide.
-
Allow the reaction to proceed for 1-3 hours.
-
The product is then typically extracted with an organic solvent.
-
Purification is often achieved by converting the amine to its hydrochloride salt by treatment with HCl gas, followed by recrystallization.[1]
References
Comparative study of different catalysts for biphenyl amine synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of biphenyl amines, a core structural motif in many pharmaceuticals and functional materials, is critically dependent on the choice of catalyst. This guide provides a comparative analysis of common catalytic systems for the C-N cross-coupling reaction to form biphenyl amines, with a focus on palladium, copper, and nickel-based catalysts. The performance of these catalysts is evaluated based on experimental data, and detailed protocols are provided for key synthetic methods.
Performance Comparison of Catalytic Systems
The efficiency of biphenyl amine synthesis is highly contingent on the catalyst system, which includes the metal center and associated ligands. The following table summarizes the performance of representative palladium-, copper-, and nickel-catalyzed reactions for the synthesis of diphenylamine or its derivatives.
| Catalyst System | Aryl Halide | Amine | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Palladium-Catalyzed (Buchwald-Hartwig Amination) | ||||||||
| [Pd(allyl)Cl]₂ / XPhos | Bromobenzene | Diphenylamine | NaOtBu | Toluene | 100 | 24 | 96 | [1] |
| [Pd(allyl)Cl]₂ / RuPhos | Bromobenzene | Diphenylamine | NaOtBu | Toluene | 100 | 24 | 96 | [1] |
| Pd(OAc)₂ / Diphenyl(m-tolyl)phosphine | 4-Bromotoluene | Aniline | NaOtBu | Toluene | 100 | 18 | 92 | |
| Copper-Catalyzed (Ullmann Condensation) | ||||||||
| CuO nanoparticles | Bromobenzene | Aniline | KOH | DMSO | Not Specified | Not Specified | 60 | |
| CuI / Ligand-free | Bromobenzene | Aniline | K₂CO₃ | NMP | 150 | 24 | 85 | |
| Nickel-Catalyzed | ||||||||
| NiCl₂·glyme / dtbbpy | Bromobenzene | Sodium Azide (in situ amination) | DIPEA | Acetonitrile | RT (390 nm LEDs) | 24 | 28 (Diphenylamine) | [2] |
Experimental Protocols
Detailed methodologies for the synthesis of diphenylamine and its derivatives using palladium and copper catalysts are presented below. These protocols are based on established literature procedures and provide a starting point for laboratory synthesis.
Protocol 1: Palladium-Catalyzed Synthesis of N-Phenyl-p-toluidine (Buchwald-Hartwig Amination)
This protocol describes the coupling of 4-bromotoluene with aniline using a palladium catalyst and a phosphine ligand.
Materials and Reagents:
-
Palladium(II) acetate (Pd(OAc)₂)
-
Diphenyl(m-tolyl)phosphine
-
4-Bromotoluene
-
Aniline
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
-
Argon or Nitrogen gas
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add palladium(II) acetate (1 mol%) and diphenyl(m-tolyl)phosphine (2 mol%).
-
Add anhydrous toluene to the flask and stir the mixture at room temperature for 10 minutes to form the catalyst complex.
-
To this mixture, add 4-bromotoluene (1.0 eq), aniline (1.2 eq), and sodium tert-butoxide (1.4 eq).
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring for 18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by flash column chromatography on silica gel to obtain N-phenyl-p-toluidine.
Protocol 2: Copper-Catalyzed Synthesis of Diphenylamine (Ullmann Condensation)
This protocol outlines the synthesis of diphenylamine from aniline and bromobenzene using a copper catalyst.
Materials and Reagents:
-
Copper(I) iodide (CuI) or CuO nanoparticles
-
Bromobenzene
-
Aniline
-
Potassium carbonate (K₂CO₃) or Potassium hydroxide (KOH)
-
N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO) (anhydrous)
-
Argon or Nitrogen gas
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the copper catalyst (e.g., CuI, 10 mol%), potassium carbonate (2.0 eq), aniline (1.2 eq), and bromobenzene (1.0 eq).
-
Add anhydrous NMP to the flask.
-
Heat the reaction mixture to 150 °C and stir vigorously for 24 hours.
-
Monitor the reaction progress by TLC or GC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the copper salts.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield diphenylamine.
Signaling Pathways and Experimental Workflows
A generalized workflow for the synthesis and analysis of biphenyl amines is depicted below. This diagram illustrates the key stages from reactant preparation to final product characterization.
The catalytic cycle for the Buchwald-Hartwig amination, a prominent palladium-catalyzed C-N bond formation reaction, is illustrated below.
References
A Spectroscopic Investigation of 3'-Chloro-[1,1'-biphenyl]-4-amine Isomers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and materials science, the precise characterization of molecular isomers is of paramount importance. Isomeric compounds, while sharing the same molecular formula, can exhibit markedly different chemical, physical, and biological properties. This guide provides a detailed spectroscopic comparison of 3'-Chloro-[1,1'-biphenyl]-4-amine and its positional isomers, 2'-Chloro-[1,1'-biphenyl]-4-amine and 4'-Chloro-[1,1'-biphenyl]-4-amine. By examining their distinct signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), this document aims to equip researchers with the necessary data to unambiguously identify and differentiate these closely related molecules.
Comparative Spectroscopic Data
The following table summarizes the key spectroscopic data for the three isomers of Chloro-[1,1'-biphenyl]-4-amine. The data presented is a compilation from various sources and includes both experimental and predicted values to provide a comprehensive overview.
| Spectroscopic Technique | 3'-Chloro-[1,1'-biphenyl]-4-amine | 2'-Chloro-[1,1'-biphenyl]-4-amine | 4'-Chloro-[1,1'-biphenyl]-4-amine |
| ¹H NMR (CDCl₃, δ ppm) | Aromatic protons expected in the range of 6.8-7.6 ppm. The presence of the chloro group in the 3' position will influence the splitting patterns of the protons on that ring. The protons on the amine-bearing ring will also show characteristic shifts. | Aromatic protons expected in the range of 6.8-7.5 ppm. The ortho-chloro substituent is expected to cause a downfield shift of the adjacent protons. | Aromatic protons expected in the range of 6.8-7.5 ppm. The para-chloro substituent will lead to a more symmetrical splitting pattern for the protons on that ring compared to the other isomers. |
| ¹³C NMR (CDCl₃, δ ppm) | Aromatic carbons expected in the range of 115-145 ppm. The carbon bearing the chlorine atom will be significantly affected. | Aromatic carbons expected in the range of 115-145 ppm. The carbon attached to the chlorine will show a characteristic shift, and the steric hindrance from the ortho-chloro group may influence the chemical shifts of neighboring carbons.[1] | Aromatic carbons expected in the range of 115-145 ppm. The carbon bearing the chlorine atom will exhibit a downfield shift. |
| IR (cm⁻¹) | N-H stretching of the primary amine typically appears as two bands in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching is observed around 3000-3100 cm⁻¹. The C-Cl stretching vibration is expected in the fingerprint region, typically between 800 and 600 cm⁻¹. | Similar to the 3'-chloro isomer, with two N-H stretching bands for the primary amine (3300-3500 cm⁻¹) and aromatic C-H stretching (3000-3100 cm⁻¹). The C-Cl stretching frequency might be slightly different due to the change in substitution pattern. | Two N-H stretching bands characteristic of a primary amine (3300-3500 cm⁻¹). Aromatic C-H stretching (3000-3100 cm⁻¹). The C-Cl stretching band will be present in the fingerprint region. |
| Mass Spec. (m/z) | Molecular Ion (M⁺) peak expected at m/z 203, with an isotopic peak (M+2) at m/z 205 due to the presence of the ³⁷Cl isotope, with a characteristic intensity ratio of approximately 3:1. | Molecular Ion (M⁺) peak at m/z 203 and an M+2 peak at m/z 205 with a ~3:1 ratio.[1] | Molecular Ion (M⁺) peak at m/z 203 and an M+2 peak at m/z 205 with a ~3:1 ratio. |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques cited in this guide. These should be adapted based on the specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the amine isomer in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Typical parameters include a spectral width of 0-12 ppm, a sufficient number of scans to obtain a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-160 ppm) is necessary. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer relaxation delay (2-5 seconds) are typically required.
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin disk.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the empty ATR crystal or a pure KBr pellet should be recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute the sample to the low µg/mL or ng/mL range depending on the sensitivity of the instrument.[2]
-
Data Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). Acquire the mass spectrum in the positive ion mode over a mass range that includes the expected molecular ion peak (e.g., m/z 50-300).
Visualization of Isomeric Relationships and Spectroscopic Analysis
The following diagram illustrates the relationship between the 3'-Chloro-[1,1'-biphenyl]-4-amine isomers and the spectroscopic techniques used for their comparative analysis.
Caption: Isomer comparison workflow.
This guide serves as a foundational resource for the spectroscopic differentiation of 3'-Chloro-[1,1'-biphenyl]-4-amine and its 2'- and 4'-chloro isomers. The provided data and protocols will aid in the accurate identification and characterization of these compounds in various research and development settings.
References
Comparative Guide to 3'-Chloro-[1,1'-biphenyl]-4-amine Hydrochloride and Its Positional Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 3'-Chloro-[1,1'-biphenyl]-4-amine hydrochloride and its commercially available positional isomers: 4'-Chloro-[1,1'-biphenyl]-2-amine hydrochloride and 3'-Chloro-[1,1'-biphenyl]-3-amine hydrochloride. This document is intended to assist researchers in selecting the most suitable isomer for their specific application by presenting a side-by-side analysis of their physicochemical properties, supported by available experimental data and detailed analytical protocols.
Introduction
3'-Chloro-[1,1'-biphenyl]-4-amine and its isomers are important building blocks in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The position of the chloro and amine functional groups on the biphenyl scaffold can significantly influence the molecule's reactivity, biological activity, and physicochemical properties. Understanding these differences is crucial for rational drug design and process development. This guide aims to provide a clear and objective comparison to inform purchasing and research decisions.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and its selected isomers is presented below. These properties are critical for assessing the compounds' solubility, stability, and suitability for various reaction conditions.
| Property | This compound | 4'-Chloro-[1,1'-biphenyl]-2-amine hydrochloride | 3'-Chloro-[1,1'-biphenyl]-3-amine hydrochloride |
| CAS Number | 811842-60-1[1][2] | 824414-14-4[3] | 854234-49-4[4] |
| Molecular Formula | C₁₂H₁₁Cl₂N[1][2] | C₁₂H₁₁Cl₂N[3] | C₁₂H₁₁Cl₂N[4] |
| Molecular Weight | 240.13 g/mol [2] | 240.12 g/mol [3] | 240.13 g/mol [4] |
| IUPAC Name | 4-(3-chlorophenyl)aniline;hydrochloride[1] | 2-(4-chlorophenyl)aniline;hydrochloride[3] | 3'-chloro-[1,1'-biphenyl]-3-amine hydrochloride[4] |
| Purity | ≥97%[2] | Typically >98% (for the free amine)[5] | 95%[4] |
| Appearance | Data not available | White to Yellow to Orange Powder or crystals (for the free amine)[5] | Data not available |
| Melting Point | Data not available | 47 °C (for the free amine)[5] | Data not available |
| Solubility | Data not available | Data not available | Soluble in ethanol, dimethylformamide (DMF), and chlorinated hydrocarbons; almost insoluble in water (for the free amine).[6] |
Comparative Experimental Data
While comprehensive, directly comparable experimental data for these specific hydrochloride salts is limited in publicly available literature. However, data for the parent amines and related biphenyl compounds can provide valuable insights.
Spectroscopic Analysis
¹H NMR Spectroscopy: The proton NMR spectra of these isomers are expected to show distinct patterns in the aromatic region (typically δ 7.0-8.0 ppm) due to the different substitution patterns of the chloro and amino groups on the biphenyl rings.
¹³C NMR Spectroscopy: The chemical shifts in the ¹³C NMR spectra can confirm the substitution pattern. For example, the carbon atom attached to the chlorine will exhibit a characteristic shift. For the parent compound, 3-chloro-1,1'-biphenyl, the following ¹³C NMR shifts (in CDCl₃, 100 MHz) have been reported: δ 143.1, 139.9, 134.7, 130.0, 128.9, 127.9, 127.4, 127.3, 127.2, 125.4.[7] For 2-Amino-4'-chlorobiphenyl, the parent amine of one of the alternatives, ¹³C NMR data is also available.[8]
Experimental Protocols
The following are generalized protocols for the analysis of chlorobiphenyl amines. These should be optimized for the specific compound and instrumentation.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC is a standard method for assessing the purity of organic compounds.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm) is often suitable for separating aromatic amines.[9]
-
Mobile Phase: A gradient of acetonitrile and water or a suitable buffer (e.g., ammonium formate) is typically used.[10]
-
Detection: UV detection at 250 nm is appropriate for these aromatic compounds.[10]
-
Sample Preparation: Dissolve the amine hydrochloride salt in a suitable solvent, such as methanol or a mixture of acetonitrile and water, and filter through a 0.45 µm syringe filter before injection.
-
Workflow:
Caption: General workflow for HPLC analysis.
Gas Chromatography (GC) for Isomer Separation and Impurity Profiling
GC can be an effective technique for separating volatile amines and identifying impurities.
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).
-
Column: A deactivated capillary column suitable for amine analysis is crucial to prevent peak tailing.[11]
-
Carrier Gas: Helium or hydrogen.
-
Injector and Detector Temperature: Typically set around 250-280 °C.
-
Oven Temperature Program: A temperature ramp from a lower temperature (e.g., 100 °C) to a higher temperature (e.g., 280 °C) to ensure separation of all components.
-
Sample Preparation: The hydrochloride salt may need to be neutralized to the free amine and dissolved in a suitable organic solvent (e.g., dichloromethane or toluene) before injection. Derivatization with reagents like heptafluorobutyric anhydride can improve chromatographic performance.[12]
-
Logical Workflow for Method Selection:
Caption: Decision tree for analytical method selection.
Biological Activity
Signaling Pathway Visualization
The biological effects of many aromatic compounds are mediated through interactions with cellular signaling pathways. For instance, some compounds can induce cellular stress responses. The following diagram illustrates a generalized cellular stress response pathway that could be relevant for studying the effects of these compounds.
Caption: A generalized cellular stress response pathway.
Conclusion
The choice between this compound and its positional isomers will depend on the specific requirements of the research or development project. This guide provides a foundational comparison of their key properties. For critical applications, it is highly recommended to obtain lot-specific analytical data from the supplier and to perform in-house characterization to confirm the identity and purity of the purchased material. The provided experimental protocols offer a starting point for developing robust analytical methods for these compounds.
References
- 1. This compound | C12H11Cl2N | CID 2757426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. 4'-Chloro-biphenyl-2-ylamine hydrochloride | C12H11Cl2N | CID 44119718 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3'-Chloro-[1,1'-biphenyl]-3-amine hydrochloride 95% | CAS: 854234-49-4 | AChemBlock [achemblock.com]
- 5. Manufacturers of 4'-Chloro-[1,1'-biphenyl]-2-amine, 98%, CAS 1204-44-0, C 4031, along with worldwide shipping | Otto Chemie Pvt Ltd - IN [ottokemi.com]
- 6. chembk.com [chembk.com]
- 7. rsc.org [rsc.org]
- 8. 2-Amino-4'-chlorobiphenyl | C12H10ClN | CID 262261 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. HPLC Separation of Aminobiphenyls | SIELC Technologies [sielc.com]
- 11. gcms.labrulez.com [gcms.labrulez.com]
- 12. series.publisso.de [series.publisso.de]
- 13. eurochlor.org [eurochlor.org]
- 14. CAS 1204-44-0: 4′-Chloro[1,1′-biphenyl]-2-amine [cymitquimica.com]
A Comparative Guide to the Synthesis of Substituted Biphenyl Amines: Benchmarking Efficiency and Practicality
For Researchers, Scientists, and Drug Development Professionals
Substituted biphenyl amines are a cornerstone structural motif in medicinal chemistry, materials science, and agrochemicals. The efficient and selective synthesis of these compounds is therefore a critical focus for researchers in both academic and industrial settings. This guide provides an objective comparison of the leading synthetic methodologies for accessing substituted biphenyl amines, with a focus on quantitative performance data, detailed experimental protocols, and the strategic selection of the optimal synthetic route.
Core Synthetic Strategies: An Overview
The construction of the C-N bond between two aryl rings is most commonly achieved through transition metal-catalyzed cross-coupling reactions. The three principal methods—the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Ullmann condensation—each present a unique set of advantages and disadvantages in terms of substrate scope, functional group tolerance, reaction conditions, and cost.
At a Glance: Performance Benchmarking
The following tables summarize quantitative data for the synthesis of representative substituted biphenyl amines via the three primary methods. These examples have been selected to illustrate the relative efficiencies of each method for both sterically unhindered and hindered targets.
Table 1: Synthesis of a Sterically Unhindered Biphenyl Amine: 4-Methoxy-N-phenylaniline
| Metric | Suzuki-Miyaura Coupling | Buchwald-Hartwig Amination | Ullmann Condensation |
| Reactants | 4-Methoxyphenylboronic acid, Aniline | 4-Bromoanisole, Aniline | 4-Bromoanisole, Aniline |
| Catalyst | Pd(OAc)₂ / SPhos | Pd₂(dba)₃ / XPhos | CuI / L-proline |
| Base | K₃PO₄ | NaOtBu | K₂CO₃ |
| Solvent | Toluene/H₂O | Toluene | DMSO |
| Temperature (°C) | 100 | 100 | 110 |
| Reaction Time (h) | 12 | 8 | 24 |
| Yield (%) | ~95% | ~98% | ~85% |
| Catalyst Loading (mol%) | 1-2 | 1-2 | 10-20 |
Table 2: Synthesis of a Sterically Hindered Biphenyl Amine: N-(2,6-dimethylphenyl)-2',4',6'-trimethylaniline
| Metric | Suzuki-Miyaura Coupling | Buchwald-Hartwig Amination | Ullmann Condensation |
| Reactants | (2,6-Dimethylphenyl)boronic acid, 2,4,6-Trimethylaniline | 1-Bromo-2,4,6-trimethylbenzene, 2,6-Dimethylaniline | 1-Iodo-2,4,6-trimethylbenzene, 2,6-Dimethylaniline |
| Catalyst | Pd(PPh₃)₄ | Pd(OAc)₂ / RuPhos | CuI |
| Base | K₂CO₃ | K₃PO₄ | K₂CO₃ |
| Solvent | Dioxane/H₂O | Dioxane | DMF |
| Temperature (°C) | 110 | 110 | 150 |
| Reaction Time (h) | 24 | 18 | 48 |
| Yield (%) | ~70% | ~85% | ~40% |
| Catalyst Loading (mol%) | 5 | 2-4 | Stoichiometric (in older methods) or 10-20 (ligand-assisted) |
In-Depth Method Analysis and Experimental Protocols
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate. While primarily a C-C bond-forming reaction, it can be adapted for C-N bond formation, particularly for the synthesis of biphenyl amines where one of the aryl rings is introduced via the boronic acid. This approach is advantageous due to the commercial availability and stability of a vast array of boronic acids.
Experimental Protocol: Synthesis of 4-Methoxy-N-phenylaniline via Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk flask, add 4-methoxyphenylboronic acid (1.2 mmol), aniline (1.0 mmol), potassium phosphate (2.0 mmol), and palladium(II) acetate (0.02 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add degassed toluene (5 mL) and water (0.5 mL) to the flask.
-
Ligand Addition: Add SPhos (0.04 mmol) to the reaction mixture.
-
Reaction: Heat the mixture to 100 °C and stir for 12 hours.
-
Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired biphenyl amine.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a highly versatile and widely used palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[1][2][3] It directly couples an amine with an aryl halide or triflate. The development of sophisticated phosphine ligands has been instrumental in expanding the scope of this reaction to include a wide range of substrates, including sterically hindered anilines and aryl halides.[4]
Experimental Protocol: Synthesis of 4-Methoxy-N-phenylaniline via Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox, combine 4-bromoanisole (1.0 mmol), aniline (1.2 mmol), sodium tert-butoxide (1.4 mmol), Pd₂(dba)₃ (0.01 mmol), and XPhos (0.02 mmol) in an oven-dried vial.
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL) to the vial.
-
Reaction: Seal the vial and heat the mixture to 100 °C with vigorous stirring for 8 hours.
-
Workup: Cool the reaction to room temperature, dilute with diethyl ether, and filter through a pad of Celite.
-
Extraction: Wash the filtrate with saturated aqueous ammonium chloride and brine. Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
Purification: Purify the residue by flash chromatography to yield the product.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Ullmann Condensation
The Ullmann condensation is a classical copper-catalyzed method for forming C-N bonds.[5] Traditional Ullmann conditions often require harsh reaction conditions, including high temperatures and stoichiometric amounts of copper.[5] However, modern ligand-assisted protocols have been developed that allow the reaction to proceed under milder conditions with catalytic amounts of copper.[6] This method can be particularly useful for large-scale syntheses where the cost of palladium catalysts is a concern.
Experimental Protocol: Synthesis of 4-Methoxy-N-phenylaniline via Ullmann Condensation
-
Reaction Setup: To a round-bottom flask, add 4-bromoanisole (1.0 mmol), aniline (1.5 mmol), potassium carbonate (2.0 mmol), copper(I) iodide (0.1 mmol), and L-proline (0.2 mmol).
-
Solvent Addition: Add dimethyl sulfoxide (DMSO) (5 mL) to the flask.
-
Reaction: Heat the reaction mixture to 110 °C under a nitrogen atmosphere and stir for 24 hours.
-
Workup: Cool the mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.
-
Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers and wash with brine, dry over sodium sulfate, and concentrate.
-
Purification: Purify the crude product via column chromatography.
Caption: Proposed catalytic cycle for the Ullmann condensation.
Emerging Alternative Methodologies
While the "big three" coupling reactions dominate the synthesis of biphenyl amines, several alternative strategies are gaining traction for their unique advantages in specific contexts.
-
C-H Arylation: This approach involves the direct coupling of an N-H bond of an aniline with a C-H bond of an aromatic partner, offering a more atom-economical route by avoiding the pre-functionalization of one of the coupling partners.[7]
-
Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for forging C-N bonds under mild conditions, often at room temperature.[8] These methods can offer orthogonal reactivity to traditional thermal methods.
Conclusion and Strategic Recommendations
The choice of synthetic method for a particular substituted biphenyl amine target depends on a careful consideration of several factors, including substrate steric hindrance, functional group compatibility, cost, and scale.
-
For general and versatile synthesis of a wide range of substituted biphenyl amines, particularly at the lab scale, the Buchwald-Hartwig amination is often the method of choice due to its high yields, broad substrate scope, and relatively mild conditions.
-
The Suzuki-Miyaura coupling provides a valuable alternative, especially when a diverse range of substituted arylboronic acids are readily available.
-
For large-scale industrial synthesis where cost is a primary driver, the Ullmann condensation, particularly modern ligand-assisted protocols, remains a viable and economical option.
-
Emerging technologies such as C-H arylation and photocatalysis offer exciting opportunities for more sustainable and efficient syntheses and should be considered for specific applications where their unique advantages can be leveraged.
This guide provides a framework for the rational selection of a synthetic strategy for substituted biphenyl amines. Researchers are encouraged to consult the primary literature for specific catalyst/ligand combinations and reaction conditions tailored to their unique target molecules.
Caption: Workflow for selecting a synthetic methodology.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. researchgate.net [researchgate.net]
- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 6. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 7. meta-C-H Arylation of Aniline Derivatives via Palladium/ S,O-Ligand/Norbornene Cooperative Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
Safety Operating Guide
Proper Disposal of 3'-Chloro-[1,1'-biphenyl]-4-amine hydrochloride: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical reagents is paramount. This document provides essential safety and logistical information for the proper disposal of 3'-Chloro-[1,1'-biphenyl]-4-amine hydrochloride, a compound requiring careful management due to its potential health hazards.
This guide outlines the necessary personal protective equipment (PPE), summarizes the key hazard information, and provides a clear, procedural workflow for the disposal process, ensuring compliance with safety regulations and promoting a secure laboratory environment.
Safety and Hazard Profile
This compound is classified as a hazardous substance. Below is a summary of its key safety data, compiled from the Safety Data Sheet (SDS). Adherence to these guidelines is critical to minimize risk during handling and disposal.
| Hazard Information | GHS Pictograms | Signal Word | Hazard Statements | Precautionary Statements (Disposal) |
| GHS Classification |
| Danger | H302: Harmful if swallowed. H350: May cause cancer. | P501: Dispose of contents/container to an approved waste disposal plant. |
| Personal Protective Equipment (PPE) | Eye Protection (Safety Glasses/Goggles), Protective Gloves (Nitrile Rubber), Protective Clothing (Lab Coat), Respiratory Protection (if dust is generated). |
Disposal Workflow
The proper disposal of this compound must be conducted in a manner that ensures the safety of laboratory personnel and prevents environmental contamination. The following workflow diagram illustrates the decision-making and procedural steps for disposal.
Caption: Disposal workflow for this compound.
Experimental Protocol: Disposal Procedure
The standard and mandated procedure for the disposal of this compound is to transfer it to an approved waste disposal plant. This is typically facilitated through your institution's Environmental Health & Safety (EHS) department or equivalent regulatory body.
Methodology:
-
Personal Protective Equipment (PPE): Before handling the chemical, ensure you are wearing the appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Containerization:
-
Ensure the original container is securely sealed.
-
If transferring waste, use a container that is compatible with the chemical, properly labeled with the chemical name and associated hazards.
-
Do not mix with other waste streams unless explicitly permitted by your EHS office.
-
-
Labeling: The waste container must be clearly labeled as hazardous waste, indicating the contents: "Hazardous Waste: this compound". Include hazard pictograms as appropriate.
-
Storage: Store the sealed and labeled waste container in a designated hazardous waste accumulation area. This area should be secure, well-ventilated, and away from general laboratory traffic.
-
Professional Disposal: Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste. They will have established procedures with licensed waste disposal contractors.
-
Record Keeping: Maintain accurate records of the amount of waste generated and the date of disposal, following your institution's and local regulatory requirements.
Important Considerations:
-
Do Not Dispose Down the Drain: This product should not be disposed of in the sewer system.
-
Avoid Environmental Release: Prevent the chemical from entering soil or waterways.
-
Consult Local Regulations: Disposal regulations can vary by location. Always consult your institution's EHS office and local guidelines to ensure full compliance.
By adhering to these procedures, you contribute to a safe and compliant laboratory environment, protecting both yourself and the broader community.
Essential Safety and Logistics for Handling 3'-Chloro-[1,1'-biphenyl]-4-amine hydrochloride
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount. This guide provides essential, immediate safety and logistical information for 3'-Chloro-[1,1'-biphenyl]-4-amine hydrochloride, a compound requiring careful management in a laboratory setting. Adherence to these procedures is critical to ensure personal safety and environmental protection.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive suite of personal protective equipment is mandatory to prevent exposure. The required PPE includes:
-
Eye and Face Protection: Chemical safety goggles or a face shield should be worn at all times to protect against splashes and airborne particles.[1]
-
Skin Protection: Chemical-resistant gloves, such as nitrile or neoprene, are essential to prevent skin contact.[1] A lab coat or a chemical-resistant apron must be worn to protect the body.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of dust or vapors.[1] If a fume hood is not available, a NIOSH-approved respirator appropriate for organic vapors and particulates should be used.
-
General Laboratory Attire: Standard laboratory attire, including long pants and closed-toe shoes, is required to minimize exposed skin.
Operational and Disposal Plans
Handling Procedures:
-
Preparation: Before handling, ensure that all necessary PPE is readily available and in good condition. Locate the nearest eyewash station and safety shower.
-
Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood to contain any dust or fumes.[1] Use appropriate tools (e.g., spatulas, weighing paper) to minimize the generation of airborne particles.
-
Solution Preparation: When dissolving the compound, add it slowly to the solvent to avoid splashing. Ensure the container is appropriately labeled with the chemical name and any hazard warnings.
-
Spill Management: In the event of a spill, evacuate the immediate area. For small spills, use an absorbent material appropriate for chemical spills, and place the waste in a sealed, labeled container for disposal. For large spills, evacuate the laboratory and follow institutional emergency procedures.
Disposal Plan:
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous waste.[1] Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain or in the regular trash.[2]
First Aid Measures
Immediate and appropriate first aid is crucial in the event of exposure:
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[3]
-
Skin Contact: Remove all contaminated clothing immediately. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1][4]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][4]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][3]
Quantitative Exposure Limits
While specific occupational exposure limits for this compound have not been established, the limits for the parent compound, biphenyl, can provide guidance.
| Agency | Exposure Limit (Time-Weighted Average) |
| OSHA (PEL) | 0.2 ppm (1 mg/m³) over an 8-hour workshift |
| NIOSH (REL) | 0.2 ppm (1 mg/m³) over a 10-hour workshift |
| ACGIH (TLV) | 0.2 ppm over an 8-hour workshift |
Data sourced from OSHA, NIOSH, and ACGIH guidelines for Biphenyl.[1][5][6]
Safety and Handling Workflow
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

